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4,6-Dimethyl-5-methoxy-1-indanone Documentation Hub

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  • Product: 4,6-Dimethyl-5-methoxy-1-indanone
  • CAS: 109025-37-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 4,6-Dimethyl-5-methoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals Introduction The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds w...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the vast family of indanone derivatives, 4,6-Dimethyl-5-methoxy-1-indanone presents a unique substitution pattern that is of significant interest for synthetic and medicinal chemists. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of this specific indanone, offering insights for its application in research and drug development. The 1-indanone core, in particular, is a versatile building block, and its derivatives have been investigated for the treatment of neurodegenerative diseases, as well as for their anti-inflammatory, antiviral, and anticancer properties.[1][3][4]

Physicochemical and Spectral Properties

Precise experimental determination of the physicochemical properties of 4,6-Dimethyl-5-methoxy-1-indanone is crucial for its application in experimental settings. While comprehensive experimental data for this specific molecule is not widely published, we can infer its characteristics based on its structure and data from closely related analogs.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂[5]
Molecular Weight 190.24 g/mol [5]
IUPAC Name 5-methoxy-4,6-dimethyl-2,3-dihydroinden-1-one[5]
CAS Number 109025-37-8[5]
Predicted XLogP3 2.4[5]
Spectral Data Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy group, the two methyl groups, and the two methylene groups of the indanone core. The sole aromatic proton would likely appear as a singlet in the aromatic region. The methoxy protons would present as a sharp singlet, while the two methyl groups attached to the aromatic ring would also be singlets. The two methylene groups in the five-membered ring would likely appear as triplets, integrating to two protons each.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and type of carbon atoms. Key resonances would include the carbonyl carbon of the ketone, the aromatic carbons (both protonated and quaternary), the methoxy carbon, the two methyl carbons, and the two methylene carbons of the cyclopentanone ring.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-O stretching for the methoxy group.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.24 g/mol ). Fragmentation patterns would likely involve the loss of methyl or methoxy groups, as well as cleavage of the cyclopentanone ring.

Synthesis and Reactivity

The synthesis of 4,6-Dimethyl-5-methoxy-1-indanone can be logically approached through an intramolecular Friedel-Crafts acylation of a suitable precursor. This method is a cornerstone for the synthesis of various 1-indanones.[6]

Proposed Synthetic Pathway

The most plausible synthetic route involves a two-step process starting from 2,4-dimethyl-3-methoxybenzaldehyde.

Synthetic Pathway A 2,4-Dimethyl-3-methoxybenzaldehyde B 3-(2,4-Dimethyl-3-methoxyphenyl)propanoic acid A->B 1. Knoevenagel Condensation 2. Reduction C 4,6-Dimethyl-5-methoxy-1-indanone B->C Intramolecular Friedel-Crafts Acylation

Caption: Proposed synthetic pathway for 4,6-Dimethyl-5-methoxy-1-indanone.

Experimental Protocol: Synthesis of the Precursor, 3-(2,4-Dimethyl-3-methoxyphenyl)propanoic acid

A detailed protocol for a similar transformation, the synthesis of 3-(m-methoxyphenyl)propionic acid, involves the reduction of the corresponding cinnamic acid derivative.[7] This can be adapted for our target precursor.

Step 1: Knoevenagel Condensation

  • Reactants: 2,4-dimethyl-3-methoxybenzaldehyde and malonic acid.

  • Catalyst: Piperidine or another suitable base.

  • Solvent: Pyridine or a similar high-boiling solvent.

  • Procedure: The reactants are heated to reflux to drive the condensation and subsequent decarboxylation to form 3-(2,4-dimethyl-3-methoxyphenyl)acrylic acid.

Step 2: Reduction of the Acrylic Acid

  • Reactant: 3-(2,4-dimethyl-3-methoxyphenyl)acrylic acid.

  • Reducing Agent: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

  • Solvent: A suitable organic solvent such as ethanol or ethyl acetate.

  • Procedure: The acrylic acid derivative is subjected to catalytic hydrogenation until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield the desired 3-(2,4-dimethyl-3-methoxyphenyl)propanoic acid.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The cyclization of the propanoic acid precursor is the key step in forming the indanone ring. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation.[6]

Step 1: Reaction Setup

  • Reactant: 3-(2,4-dimethyl-3-methoxyphenyl)propanoic acid.

  • Reagent: Polyphosphoric acid (PPA).

  • Procedure: The propanoic acid is added to an excess of PPA with stirring.

Step 2: Cyclization

  • Temperature: The mixture is heated, typically in the range of 80-100 °C, to promote the intramolecular acylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Quenching: The reaction mixture is cooled and then carefully poured onto crushed ice to decompose the PPA.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure 4,6-Dimethyl-5-methoxy-1-indanone.

Friedel_Crafts_Workflow cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Work-up cluster_3 Purification A Mix 3-(2,4-dimethyl-3-methoxyphenyl)propanoic acid and Polyphosphoric Acid (PPA) B Heat mixture to 80-100 °C A->B C Monitor reaction by TLC B->C D Cool and pour onto ice C->D E Extract with organic solvent D->E F Wash with NaHCO₃ and brine E->F G Dry organic layer F->G H Concentrate under vacuum G->H I Purify by column chromatography H->I

Caption: Experimental workflow for the synthesis of 4,6-Dimethyl-5-methoxy-1-indanone.

Potential Biological and Pharmacological Relevance

While specific biological data for 4,6-Dimethyl-5-methoxy-1-indanone is scarce, the broader class of indanone derivatives has shown significant promise in various therapeutic areas. Notably, indanone-based compounds have been extensively investigated as inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease.[3] The substitution pattern on the aromatic ring of the indanone core plays a critical role in modulating the biological activity. The presence of methoxy and methyl groups can influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets. Further research is warranted to explore the potential of 4,6-Dimethyl-5-methoxy-1-indanone as a modulator of various biological targets, including enzymes and receptors involved in neurodegenerative and inflammatory processes.[8]

Conclusion

4,6-Dimethyl-5-methoxy-1-indanone is a structurally interesting molecule with potential for further exploration in synthetic and medicinal chemistry. This guide has outlined its key chemical properties, a plausible and detailed synthetic route via intramolecular Friedel-Crafts acylation, and its potential for biological activity based on the broader class of indanones. The provided protocols and conceptual framework serve as a valuable resource for researchers aiming to synthesize, characterize, and evaluate this and related indanone derivatives for various scientific applications.

References

  • Benchchem. (2025). Comparative Biological Activity of Substituted Indanones: A Guide for Researchers. Benchchem.
  • Rsc.org. (n.d.). General Procedures.
  • PubMed. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. PubMed.
  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
  • PubMed Central (PMC). (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • PubMed. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed.
  • Organic Syntheses. (n.d.). py-rimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S).
  • ResearchGate. (n.d.).
  • SYNLETT. (n.d.). Regioselective Synthesis of Indanones.
  • ChemicalBook. (n.d.). 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 5-Methoxy-1-indanone(5111-70-6) 1H NMR spectrum.
  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.
  • SciELO. (2017). Article.
  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
  • PubChem. (n.d.). 4,6-Dimethyl-5-methoxy-1-indanone.
  • PubChem. (n.d.). 5-Methoxyindan-1-one.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid.
  • Benchchem. (2025). Technical Support Center: 4-Methyl-1-indanone Synthesis.
  • ResearchGate. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF.
  • Google Patents. (n.d.). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • MDPI. (2023).
  • ChemicalBook. (n.d.). 5,6-Dimethoxy-1-indanone(2107-69-9)IR1.
  • Organic Syntheses. (n.d.). 3.
  • Google Patents. (n.d.). CN111393268A - Process method for preparing 5,6-dimethoxy-1, 2-indandione.
  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • NIST. (n.d.). 5,6-Dimethoxy-1-indanone.
  • NSF Public Access Repository. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)
  • Chemical Communications (RSC Publishing). (n.d.).
  • ResearchGate. (n.d.). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene | Request PDF.
  • ReddyChemTech. (n.d.). 5,6-Dimethoxy-1-indanone.
  • Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 4,6-Dimethyl-5-methoxy-1-indanone: A Technical Guide

Executive Summary The indanone framework is a privileged molecular scaffold frequently utilized in the design of biologically active compounds, including anti-Alzheimer's agents, anti-inflammatory drugs, and novel organi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indanone framework is a privileged molecular scaffold frequently utilized in the design of biologically active compounds, including anti-Alzheimer's agents, anti-inflammatory drugs, and novel organic semiconductors[1]. For researchers and drug development professionals, understanding the precise electronic and structural properties of highly substituted indanones is critical. This guide provides an in-depth, self-validating spectroscopic profile of 4,6-Dimethyl-5-methoxy-1-indanone (CAS: 109025-37-8), detailing its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) characteristics. As an application scientist, I will not only present the expected data but also establish the fundamental causality behind the observed physicochemical phenomena.

Structural & Electronic Architecture

The molecule consists of a cyclopentanone ring fused to a pentasubstituted benzene ring. The spectroscopic behavior of 4,6-Dimethyl-5-methoxy-1-indanone is governed by the interplay of three distinct electronic effects on the aromatic core:

  • Carbonyl Group (C1=O): Exerts a strong electron-withdrawing mesomeric (

    
    ) and inductive (
    
    
    
    ) effect, significantly deshielding the peri-proton at C7 and shifting the carbonyl stretching frequency due to ring strain and conjugation[2].
  • Methoxy Group (C5-OCH₃): Acts as a strong electron-donating group via resonance (

    
    ). However, because the C7 position is meta to the methoxy group, the shielding effect at C7 is minimal compared to the ortho or para positions. Furthermore, steric hindrance from the adjacent methyl groups can force the methoxy group slightly out of the aromatic plane, modulating its 
    
    
    
    efficiency.
  • Methyl Groups (C4-CH₃, C6-CH₃): Provide weak electron-donating inductive (

    
    ) and hyperconjugative effects, subtly shielding the adjacent carbons and protons.
    

High-Resolution Spectroscopic Data

To ensure rapid comparative analysis, the quantitative spectroscopic data is synthesized into the structured tables below.

¹H NMR Spectroscopic Analysis (400 MHz, CDCl₃)

The chemical shifts in the ¹H NMR spectrum are dictated by the magnetic anisotropy of the carbonyl group and the inductive/mesomeric effects of the substituents[2].

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Causality & Assignment Logic
C7-H ~7.52Singlet (s)1H-Strongly deshielded by the magnetic anisotropy of the adjacent C1=O group. Appears as a singlet due to the absence of ortho or meta protons.
C5-OCH₃ ~3.78Singlet (s)3H-Deshielded by the electronegative oxygen atom. Shifted slightly upfield compared to unhindered methoxy groups due to steric crowding.
C3-H₂ ~2.95Triplet (t)2H6.0Benzylic protons. Deshielded by the aromatic ring current.
C2-H₂ ~2.68Triplet (t)2H6.0Protons

to the carbonyl. Deshielded by the

effect of the C=O group.
C6-CH₃ ~2.32Singlet (s)3H-Aromatic methyl group. Slightly more deshielded than C4-CH₃ due to proximity to the C7 proton and C=O anisotropy.
C4-CH₃ ~2.25Singlet (s)3H-Aromatic methyl group adjacent to the benzylic C3 position.
¹³C NMR Spectroscopic Analysis (100 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Causality & Assignment Logic
C1 (C=O) ~206.5Highly deshielded carbonyl carbon characteristic of an

-unsaturated 5-membered cyclic ketone[2].
C5 (C-O) ~162.0Directly attached to the electronegative oxygen atom (strong

effect on the carbon).
C3a, C7a ~152.0, ~135.0Bridgehead aromatic carbons. C7a is adjacent to the electron-withdrawing C=O.
C4, C6 ~128.0, ~132.0Aromatic carbons bearing methyl groups.
C7 (C-H) ~121.5Unsubstituted aromatic carbon.
C5-OCH₃ ~60.2Methoxy carbon. The downfield shift (~60 ppm vs typical ~55 ppm) indicates steric hindrance from the ortho-methyls, restricting free rotation.
C2, C3 ~36.7, ~25.4Aliphatic ring carbons. C2 is deshielded by the adjacent carbonyl.
C4-CH₃, C6-CH₃ ~11.5, ~16.2Aliphatic methyl carbons attached to the aromatic ring.
FT-IR Vibrational Modes (ATR, Neat)

The infrared spectrum provides orthogonal validation of the functional groups, particularly the strained conjugated system[2].

Wavenumber (cm⁻¹)IntensityAssignmentCausality
1705 StrongC=O stretchThe 5-membered ring strain typically pushes the C=O stretch to ~1740 cm⁻¹, but conjugation with the aromatic ring lowers it to ~1705 cm⁻¹.
1595, 1480 MediumC=C stretchAromatic ring breathing and stretching modes.
1260, 1110 StrongC-O-C stretchAsymmetric and symmetric stretching of the aryl alkyl ether.
2930, 2860 WeakC-H stretchAliphatic C-H stretching from the methyl, methoxy, and cyclopentanone CH₂ groups.
Mass Spectrometry (ESI-HRMS, Positive Mode)
  • Chemical Formula: C₁₂H₁₄O₂

  • Exact Mass: 190.0994 Da

  • Expected [M+H]⁺: m/z 191.1072

  • Primary Fragmentation: Loss of a methyl radical (

    
    CH₃) to yield a stable oxonium ion at m/z 176, followed by the loss of carbon monoxide (CO) yielding m/z 148, a classic fragmentation pathway for methoxy-aromatic ketones.
    

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the following step-by-step methodologies must be executed as a self-validating system.

Protocol A: NMR Sample Preparation and Acquisition
  • Calibration: Ensure the NMR spectrometer (e.g., 400 MHz) is properly tuned and matched for both ¹H and ¹³C nuclei using a standard sample.

  • Dissolution: Dissolve exactly 15 mg of 4,6-Dimethyl-5-methoxy-1-indanone in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any paramagnetic particulates that could broaden the signals.

  • Acquisition (¹H): Run a standard 1D ¹H experiment (zg30 pulse sequence) with 16 scans, a relaxation delay (D1) of 1.0 s, and an acquisition time of 3.0 s.

  • Acquisition (¹³C): Run a 1D ¹³C experiment with proton decoupling (zgpg30) with a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.

  • Validation: Phase and baseline correct the spectra. Set the TMS peak to exactly 0.00 ppm. Verify that the integration of the ¹H signals perfectly matches the 14 protons of the molecular formula.

Protocol B: FT-IR (ATR) Acquisition
  • Background Scan: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow it to dry. Run a background scan (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place 1-2 mg of the neat, solid compound directly onto the center of the ATR crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact (avoiding overtightening which could crack the crystal).

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans).

  • Validation: Ensure the baseline is flat and the maximum absorbance does not exceed 1.0 AU to prevent peak distortion.

Data Interpretation Workflow

The following diagram illustrates the logical flow of multimodal data synthesis required to conclusively validate the structure of the indanone derivative.

SpectroscopicWorkflow cluster_NMR Nuclear Magnetic Resonance cluster_IR Infrared Spectroscopy cluster_MS Mass Spectrometry Start 4,6-Dimethyl-5-methoxy-1-indanone (Analyte) NMR_Prep Dissolution in CDCl3 + 0.03% TMS Start->NMR_Prep IR_Prep ATR Crystal Loading (Neat Sample) Start->IR_Prep MS_Prep Dilution in MeOH + 0.1% Formic Acid Start->MS_Prep NMR_Acq Acquisition: 1H & 13C (400/100 MHz) NMR_Prep->NMR_Acq Analysis Multidimensional Data Synthesis & Structural Validation NMR_Acq->Analysis Shifts & Couplings IR_Acq FT-IR Scanning (4000-400 cm⁻¹) IR_Prep->IR_Acq IR_Acq->Analysis Functional Groups MS_Acq ESI-HRMS (Positive Ion Mode) MS_Prep->MS_Acq MS_Acq->Analysis Exact Mass

Workflow diagram for the multi-modal spectroscopic validation of indanone derivatives.

References

  • Sánchez Vergara, M. E., Ballinas-Indili, R., Medina Morales, N. I., Sandoval Plata, E. I., Toscano, R. A., & Álvarez Toledano, C. (2026). "Study of 2-Benzylidene-1-indanone Derivatives as Electrodes." Crystals, 16(2), 136. Available at:[Link][1]

Sources

Foundational

Mass spectrometry analysis of 4,6-Dimethyl-5-methoxy-1-indanone

Mass Spectrometry Analysis of 4,6-Dimethyl-5-methoxy-1-indanone: A Technical Whitepaper As a Senior Application Scientist, developing a robust mass spectrometry (MS) method requires more than just running a sample throug...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Analysis of 4,6-Dimethyl-5-methoxy-1-indanone: A Technical Whitepaper

As a Senior Application Scientist, developing a robust mass spectrometry (MS) method requires more than just running a sample through a quadrupole; it requires a mechanistic understanding of the molecule's structural logic. This whitepaper provides an in-depth, causality-driven guide to the LC-MS/MS analysis of 4,6-Dimethyl-5-methoxy-1-indanone, detailing ionization dynamics, collision-induced dissociation (CID) pathways, and a self-validating experimental protocol.

Structural Logic & Ionization Dynamics

4,6-Dimethyl-5-methoxy-1-indanone (CAS 109025-37-8) is a highly substituted indanone derivative with a monoisotopic mass of 190.0994 Da ()[1]. The molecule features a methoxy group at C5, sterically flanked by two methyl groups at C4 and C6, all fused to a cyclopentanone ring.

Why ESI+ over APCI? While indanones are relatively non-polar—often leading analysts to default to Atmospheric Pressure Chemical Ionization (APCI)—Electrospray Ionization in positive mode (ESI+) is highly effective when the mobile phase is properly engineered. The carbonyl oxygen of the cyclopentanone ring possesses lone electron pairs that act as strong proton acceptors.

The Causality of Formic Acid: The addition of 0.1% formic acid to the mobile phase is not merely for chromatographic peak shape. It provides an abundant source of protons during the ESI droplet desolvation process. As the droplet shrinks and charge density increases, these protons are forced onto the weakly basic indanone carbonyl, driving gas-phase protonation to yield a highly stable


 precursor ion at 

191.1072.

Elucidating the CID Fragmentation Mechanisms

When the


 191.1072 precursor is isolated in Quadrupole 1 (Q1) and accelerated into the collision cell, it undergoes specific fragmentation pathways dictated by its functional groups ()[2].
  • Pathway A: The Even-Electron Exception (Methoxy Cleavage) According to standard mass spectrometry rules, even-electron precursor ions (like

    
    ) should fragment to form even-electron product ions by losing neutral molecules ()[3]. However, 4,6-Dimethyl-5-methoxy-1-indanone defies this. The steric crowding from the adjacent C4 and C6 methyl groups prevents the C5 methoxy group from achieving perfect coplanarity with the aromatic ring. This steric strain weakens the 
    
    
    
    bond, making the homolytic cleavage of a methyl radical (
    
    
    , 15 Da) exceptionally favorable. This yields a resonance-stabilized, odd-electron radical cation at
    
    
    176.0837
    .
  • Pathway B: Indanone Core Cleavage The cyclopentanone ring characteristically undergoes an

    
    -cleavage adjacent to the carbonyl group, followed by the expulsion of a neutral carbon monoxide molecule (
    
    
    
    , 28 Da). This yields an even-electron product ion at
    
    
    163.1123
    .
  • Pathway C: Sequential Cleavage At higher collision energies, the molecule undergoes a combined loss of both the methyl radical and carbon monoxide, yielding a diagnostic skeletal fragment at

    
     148.0888 .
    

Fragmentation M [M+H]+ m/z 191.1072 F1 [M+H - CH3]•+ m/z 176.0837 M->F1 - CH3• (15 Da) F2 [M+H - CO]+ m/z 163.1123 M->F2 - CO (28 Da) F4 [M+H - CH2O]+ m/z 161.0966 M->F4 - CH2O (30 Da) F3 [M+H - CH3 - CO]•+ m/z 148.0888 F1->F3 - CO (28 Da) F2->F3 - CH3• (15 Da)

Fig 1: Proposed MS/MS fragmentation pathways for 4,6-Dimethyl-5-methoxy-1-indanone.

Quantitative Data Summary

To facilitate Multiple Reaction Monitoring (MRM) method building, the quantitative parameters for the fragmentation pathways are summarized below.

Precursor Ion (

)
Product Ion (

)
Mass Loss (Da)Neutral/Radical LostOptimal CE (eV)Diagnostic Purpose
191.1072 176.083715.0235

20Methoxy group verification
191.1072 163.112327.9949

25Indanone core verification
191.1072 161.096630.0106

30Alternative methoxy cleavage
191.1072 148.088843.0184

35Core skeletal confirmation

Standardized LC-MS/MS Experimental Protocol

The following methodology provides a self-validating workflow for the reproducible quantification of this compound.

Phase 1: Chromatographic Separation

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (e.g., UHPLC BEH C18). Causality: The sub-2-micron particles provide high theoretical plates, ensuring the hydrophobic dimethyl-indanone core elutes as a sharp, symmetrical peak, maximizing signal-to-noise in the MS.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Phase 2: Mass Spectrometry Parameters

  • Source: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Collision Gas: Argon (maintained at

    
     mbar).
    

Phase 3: System Suitability & Self-Validation To ensure the protocol acts as a self-validating system, a System Suitability Sample (SSS) must be injected before and after the analytical batch.

  • Validation Criterion: The peak area ratio of the

    
     176.1 (radical loss) to 
    
    
    
    163.1 (neutral loss) transitions must remain within
    
    
    of the established baseline.
  • Causality: The radical loss pathway is highly sensitive to collision energy fluctuations. A shift in this ratio acts as an internal diagnostic, immediately indicating collision cell contamination, a drift in Argon pressure, or a quadrupole mass axis shift, thereby preventing the reporting of false quantitative data.

LCMS_Workflow Prep Sample Prep (0.1-1.0 µg/mL) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization [M+H]+ m/z 191.1 LC->ESI Q1 Q1 Isolation m/z 191.1 ESI->Q1 CID CID Fragmentation (Argon Gas) Q1->CID Q3 Q3 Detection m/z 176.1, 163.1 CID->Q3 Data Data Analysis (MRM Processing) Q3->Data

Fig 2: Sequential LC-MS/MS analytical workflow and data acquisition process.

References

  • National Center for Biotechnology Information (PubChem). "4,6-Dimethyl-5-methoxy-1-indanone; CID 14032100". PubChem Compound Database. URL:[Link]

  • Menezes, J. C., et al. "Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry". Rapid Communications in Mass Spectrometry, 2013. URL:[Link]

  • Kikuchi, O., et al. "Structure and m/z of Singly Charged Even-Electron Fragment Ions in Organic Mass Spectrometry". Journal of the Mass Spectrometry Society of Japan, 2020. URL:[Link]

Sources

Exploratory

The Biological and Synthetic Significance of 4,6-Dimethyl-5-Methoxy-1-Indanone in Antioxidant Drug Development

Executive Summary 4,6-Dimethyl-5-methoxy-1-indanone (CAS 109025-37-8) is a highly specialized bicyclic aromatic compound. While it does not typically serve as an active pharmaceutical ingredient (API) in its raw form, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dimethyl-5-methoxy-1-indanone (CAS 109025-37-8) is a highly specialized bicyclic aromatic compound. While it does not typically serve as an active pharmaceutical ingredient (API) in its raw form, it is a critical pharmacophore building block in the synthesis of dihydroindenoindoles (DHII) and tetrahydroindenoindoles (THII) [1]. These indenoindole derivatives represent a class of ultra-potent, highly lipophilic antioxidants developed to combat severe oxidative stress, lipid peroxidation, and chemical hepatotoxicity [2, 3].

This technical guide explores the structural causality of this indanone precursor, details the synthetic workflow used to unlock its biological activity, and outlines the self-validating experimental protocols required to evaluate the resulting antioxidants.

Pharmacophore Logic: Tuning Oxidation Potential

The biological efficacy of indenoindole antioxidants relies entirely on their ability to donate an electron to quench reactive oxygen species (ROS) while forming a stable, non-toxic radical cation. The structural features of 4,6-dimethyl-5-methoxy-1-indanone are deliberately chosen to optimize this mechanism:

  • The 5-Methoxy Group (Electronic Effect): The methoxy substituent is strongly electron-donating via resonance. When integrated into the indenoindole core, it significantly lowers the oxidation potential of the molecule (down to ~0.30–0.32 V). This low activation energy barrier allows the molecule to scavenge free radicals much faster than endogenous antioxidants like Vitamin E [4].

  • The 4,6-Dimethyl Groups (Steric & Lipophilic Effects): Lipid peroxidation occurs deep within the hydrophobic core of cellular membranes. The dual methyl groups increase the lipophilicity (LogP) of the resulting indenoindole, ensuring it partitions directly into the lipid bilayer where polyunsaturated fatty acids (PUFAs) are most vulnerable. Furthermore, the methyl groups provide steric hindrance that stabilizes the radical cation formed after ROS quenching, preventing it from initiating secondary radical chain reactions.

Synthetic Workflow: From Precursor to Active Antioxidant

To convert 4,6-dimethyl-5-methoxy-1-indanone into a biologically active DHII or THII, researchers typically employ the Wender or Bischler indole synthesis [2].

Step-by-Step Methodology: Wender Indole Synthesis
  • Halogenation: 4,6-Dimethyl-5-methoxy-1-indanone is reacted with bromine (

    
    ) or sulfuryl chloride (
    
    
    
    ) in dichloromethane to yield 2-bromo-5-methoxy-4,6-dimethyl-1-indanone.
  • Lithiation of Aniline: N-trifluoroacetylaniline is treated with two equivalents of n-butyllithium at -78°C to generate N,2-dilithio-N-trifluoroacetylaniline.

  • Cyclization: The 2-bromo-indanone derivative is added to the lithiated aniline. The mixture undergoes a cascade nucleophilic addition and cyclization, followed by acid-catalyzed dehydration, yielding the highly conjugated Dihydroindenoindole (DHII) .

  • Reduction (Optional): To produce the Tetrahydroindenoindole (THII) , which often exhibits superior radical scavenging efficacy, the DHII is reduced using sodium cyanoborohydride (

    
    ) in glacial acetic acid [2, 3].
    

SynthWorkflow A 4,6-Dimethyl-5-methoxy- 1-indanone B Halogenation (Br2 or SO2Cl2) A->B C 2-Halo-4,6-dimethyl- 5-methoxy-1-indanone B->C D Wender/Bischler Indole Synthesis C->D + Lithiated Aniline E Dihydroindenoindole (DHII) Derivative D->E F Reduction (NaCNBH3 / AcOH) E->F G Tetrahydroindenoindole (THII) Antioxidant F->G

Caption: Synthetic workflow converting 4,6-Dimethyl-5-methoxy-1-indanone into active THII antioxidants.

Biological Activity: Mechanism of Action

Once synthesized, the indenoindole derivatives act as highly potent chain-breaking antioxidants. In models of carbon tetrachloride (


)-induced hepatotoxicity, these compounds intercept the trichloromethyl peroxyl radical before it can degrade hepatic cell membranes [3].

MOA ROS Reactive Oxygen Species (ROS / Free Radicals) Lipid Membrane Lipids (PUFAs) ROS->Lipid Initiates Perox Lipid Peroxidation Cascade Lipid->Perox Propagates Damage Cellular Hepatotoxicity & Membrane Rupture Perox->Damage Causes Indeno Indenoindole (DHII/THII) Electron Donor Indeno->Perox Quenches Radicals StableRad Stable Indenoindole Radical Cation Indeno->StableRad Oxidizes to StableRad->Damage Prevents

Caption: Mechanism of lipid peroxidation inhibition by indanone-derived indenoindoles.

Experimental Validation: Self-Validating TBARS Protocol

To evaluate the biological activity of the synthesized indenoindoles, the Thiobarbituric Acid Reactive Substances (TBARS) assay is the gold standard.

Causality of Experimental Design: We utilize rat liver microsomes because they are rich in Cytochrome P450 and PUFAs, perfectly modeling the hepatic environment. We use an Ascorbate/


 system to induce stress because Fenton chemistry reliably generates aggressive hydroxyl radicals. TBARS is measured because malondialdehyde (MDA) is a highly stable, quantifiable end-product of lipid cleavage.

Self-Validating Protocol: A protocol is only scientifically rigorous if it can internally identify false positives or reagent degradation. This system uses four parallel arms:

  • Baseline Control (Negative): Microsomes + Buffer. (Validates that auto-oxidation is minimal).

  • Induction Control (Positive): Microsomes + Ascorbate/

    
    . (Validates that the induction system successfully triggers 100% maximum peroxidation).
    
  • Reference Standard: Microsomes + Ascorbate/

    
     + 
    
    
    
    -tocopherol (Vitamin E). (Validates assay sensitivity against a known biological benchmark).
  • Test Arm: Microsomes + Ascorbate/

    
     + Indenoindole derivative.
    

Step-by-Step Execution:

  • Isolate rat liver microsomes and suspend in 0.1 M Tris-HCl buffer (pH 7.4) to a protein concentration of 1 mg/mL.

  • Pre-incubate the microsomes with the test indenoindole (dissolved in DMSO, final concentration 10 nM to 10 µM) or Vitamin E for 10 minutes at 37°C.

  • Initiate lipid peroxidation by adding 0.5 mM Ascorbic Acid and 10 µM

    
    . Incubate for 30 minutes at 37°C.
    
  • Terminate the reaction by adding 1 mL of 10% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 3000 x g for 10 minutes.

  • Transfer the supernatant and add 1 mL of 0.67% Thiobarbituric acid (TBA). Boil at 100°C for 15 minutes.

  • Cool on ice, and measure spectrophotometric absorbance at 532 nm. Calculate the

    
     based on the reduction of the 532 nm signal compared to the Induction Control [4].
    

Quantitative Data Summary

The integration of the methoxy and dimethyl groups from the indanone precursor yields indenoindoles with vastly superior antioxidant profiles compared to standard phenolic antioxidants.

Compound Class / ReferenceOxidation Potential (V)pIC50 (Lipid Perox. Inhibition)In Vivo Hepatoprotection
Methoxy-Dimethyl Indenoindole ~0.30 - 0.328.3 - 8.7High (Prevents

necrosis)
Butylated Hydroxytoluene (BHT) ~0.606.6 - 6.9Moderate
Vitamin E (

-tocopherol)
~0.50< 5.0Low to Moderate
Indole-3-carbinol (I-3-C) > 1.00< 4.0Low

Data synthesized from comparative indenoindole structure-activity relationship studies [3, 4]. Higher pIC50 indicates exponentially greater potency.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14032100, 4,6-Dimethyl-5-methoxy-1-indanone." PubChem, [Link].

  • Graham, J., Ninan, A., Reza, K., Sainsbury, M., & Shertzer, H. G. "The synthesis of dihydroindenoindoles." Tetrahedron, 1992. [Link].

  • Shertzer, H. G., & Sainsbury, M. "Chemoprotective and hepatic enzyme induction properties of indole and indenoindole antioxidants in rats." Food and Chemical Toxicology, 1991. [Link].

  • Shertzer, H. G., et al. "Characterization of novel indenoindoles. Part I. Structure-activity relationships in different model systems of lipid peroxidation." Biochemical Pharmacology, 1996. [Link].

Foundational

The Indanone Pharmacophore: A Comprehensive Guide to Mechanisms of Action and Experimental Validation

Executive Summary The indanone scaffold (2,3-dihydro-1H-inden-1-one) has cemented itself as a highly privileged structure in modern medicinal chemistry[1]. As a Senior Application Scientist, I have observed firsthand how...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indanone scaffold (2,3-dihydro-1H-inden-1-one) has cemented itself as a highly privileged structure in modern medicinal chemistry[1]. As a Senior Application Scientist, I have observed firsthand how minor substitutions on the indanone core can drastically pivot a molecule's biological target—from neurological enzymes to oncological signaling pathways. This technical guide synthesizes the core mechanisms of action for indanone derivatives, providing a deep dive into their neuropharmacological and oncological applications, backed by self-validating experimental methodologies.

Neurological Target Modulation: AChE and MAO-B

Acetylcholinesterase (AChE) Inhibition

The most clinically validated application of the indanone scaffold is in the management of Alzheimer's disease, epitomized by the drug donepezil[1]. Donepezil acts as a mixed-type, reversible inhibitor of AChE. Structural biology and kinetic studies reveal a sophisticated dual-binding mode[2]. The alkaline tertiary amine (N-benzylpiperidine moiety) occupies the Catalytic Active Site (CAS), interacting directly with the catalytic triad (Ser203, Glu202, His447). Simultaneously, the dimethoxy indanone moiety extends to the Peripheral Anionic Site (PAS), engaging in crucial π-π stacking interactions with Trp286 and Tyr431[2].

G Indanone Donepezil (Indanone Derivative) PAS Peripheral Anionic Site (PAS) (Trp286, Tyr431) Indanone->PAS Indanone moiety (π-π stacking) CAS Catalytic Active Site (CAS) (Ser203, Glu202, His447) Indanone->CAS N-benzylpiperidine (van der Waals) AChE Acetylcholinesterase (AChE) Inhibition PAS->AChE CAS->AChE

Caption: Dual-site binding mechanism of donepezil to acetylcholinesterase (AChE).

Monoamine Oxidase B (MAO-B) Inhibition

Beyond AChE, 2-benzylidene-1-indanone derivatives exhibit potent, reversible inhibition of MAO-B, a target for Parkinson's disease[3]. Structure-activity relationship (SAR) analyses indicate that the indanone moiety anchors the molecule within the substrate cavity of MAO-B, while halogen or methyl substitutions on the B-ring significantly enhance binding affinity, yielding IC50 values in the nanomolar range[3].

Oncological Mechanisms: Tubulin and NF-κB

In oncology, indanone derivatives—particularly indanone-based thiazolyl hydrazones (e.g., ITH-6)—demonstrate profound cytotoxicity against p53-mutant colorectal cancer (CRC) cell lines[4]. The primary mechanism involves the inhibition of tubulin polymerization via binding at the colchicine site, which destabilizes microtubule dynamics[5].

Downstream, these derivatives suppress the Nuclear Factor-kappa B (NF-κB) pathway by downregulating the p65 subunit and the anti-apoptotic protein Bcl-2[4]. This dual-action mechanism reliably forces CRC cells into G2/M cell cycle arrest, culminating in apoptosis[4].

G Indanone Indanone-Thiazolyl Hydrazones (e.g., ITH-6) Tubulin Tubulin Dimer (Colchicine Site) Indanone->Tubulin Inhibits Polymerization NFkB NF-κB Pathway (Downregulation of p65) Indanone->NFkB Suppresses Activation Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis (Bcl-2 Downregulation) NFkB->Apoptosis Arrest->Apoptosis

Caption: Indanone-mediated anticancer signaling via tubulin depolymerization and NF-κB.

Quantitative Efficacy Data

To provide a clear benchmarking standard for drug development professionals, the following table summarizes the inhibitory profiles of key indanone derivatives across their respective targets.

Compound Class / DerivativePrimary TargetIC50 / AffinityMechanism of Action
Donepezil (Indanone core)AChE~0.016 µMMixed-type inhibition (CAS & PAS binding)[2]
2-Benzylidene-1-indanones MAO-B< 0.1 µMReversible, competitive inhibition[3]
ITH-6 (Thiazolyl hydrazone)Tubulin / NF-κB0.41 - 0.98 µMMicrotubule destabilization, G2/M arrest[4]

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be designed with built-in causality and self-validation. Below are the optimized protocols for evaluating indanone derivatives.

Modified Ellman’s Assay for AChE Kinetics

This colorimetric assay relies on the reaction of thiocholine (produced by AChE) with DTNB to form a yellow 5-thio-2-nitrobenzoate anion[1].

G Step1 1. Reagent Prep (Buffer, DTNB, AChE) Step2 2. Inhibitor Incubation (Indanone + AChE) Step1->Step2 Establish baseline Step3 3. Substrate Addition (Acetylthiocholine) Step2->Step3 Allow binding Step4 4. Colorimetric Reaction (Thiocholine + DTNB) Step3->Step4 Hydrolysis Step5 5. Absorbance Read (412 nm) Step4->Step5 Quantify yellow product

Caption: Step-by-step workflow for the modified Ellman's assay to determine AChE inhibition.

Step-by-Step Methodology:

  • Buffer & Enzyme Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: Maintaining a strict pH of 8.0 is non-negotiable; it preserves the protonation state of the catalytic triad (His447) required for substrate hydrolysis.

  • Inhibitor Pre-incubation: Add AChE (0.02 U/mL) and the indanone derivative (0.001–10 µM). Incubate for 15 minutes at 25°C. Causality: Indanone derivatives, particularly those targeting the PAS, require time to intercalate via π-π stacking. Skipping this step leads to artificially high IC50 values[2].

  • DTNB Addition: Add 0.3 mM DTNB. Causality: Adding the chromogen prior to the substrate ensures it is uniformly distributed to immediately capture highly reactive, transient thiocholine.

  • Substrate Initiation: Add 0.5 mM acetylthiocholine iodide to initiate the reaction.

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes. Causality: Continuous reading allows for the calculation of initial velocity (V0). Plotting these velocities on a Lineweaver-Burk plot will self-validate the mixed-type inhibition profile characteristic of PAS/CAS dual binders[2].

Tubulin Polymerization Fluorometric Assay

This assay evaluates the capacity of indanones to destabilize microtubules by binding the colchicine site[5].

Step-by-Step Methodology:

  • Tubulin Reconstitution: Resuspend porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2) supplemented with 1 mM GTP. Causality: EGTA chelates calcium (a potent polymerization inhibitor), while Mg2+ and GTP provide the absolute thermodynamic requirements for tubulin dimerization.

  • Fluorophore Integration: Add a fluorescent reporter dye (e.g., DAPI at 10 µM). Causality: The reporter dye undergoes a quantum yield enhancement when incorporated into the hydrophobic pockets of polymerized microtubules, allowing real-time tracking.

  • Compound Addition: Add the indanone derivative (e.g., ITH-6 at 0.1 - 10 µM) to a 96-well plate kept strictly on ice. Causality: Keeping the plate on ice prevents premature thermal nucleation before a baseline fluorescence is established.

  • Thermal Activation & Reading: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes. Causality: 37°C provides the thermal activation energy required for rapid tubulin elongation. A dose-dependent decrease in the Vmax of the growth phase confirms the depolymerizing mechanism of action[4].

References

1.[1] The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide - Benchchem. 1 2.[3] 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - Sci-Hub. 3 3.[4] Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - Frontiers. 4 4.[5] Chemical structure of indanone ligands explored in the current study... - ResearchGate. 5 5.[2] Design, synthesis and biological evaluation of donepezil-safinamide hybrids as dual AChE and MAO-B inhibitor for Alzheimer's disease treatment - PMC. 2

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to Indanone Synthesis via Intramolecular Friedel-Crafts Acylation

Introduction: The Significance of the Indanone Scaffold The 1-indanone core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active molecules and pharmaceutical agents.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Indanone Scaffold

The 1-indanone core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active molecules and pharmaceutical agents.[1][2] Its versatile framework is integral to drugs developed for complex conditions such as Alzheimer's disease, cancer, and various neurodegenerative disorders.[3][4][5] The successful application of the indanone moiety in drugs like Donepezil, an acetylcholinesterase inhibitor for Alzheimer's treatment, underscores its profound therapeutic potential.[2][4][5]

Among the synthetic routes to this valuable scaffold, the intramolecular Friedel-Crafts acylation stands out as a classical, robust, and widely adopted method.[1][6][7][8] This reaction facilitates the cyclization of 3-arylpropanoic acids or their more reactive derivatives (e.g., acyl chlorides) to form the fused bicyclic system of indanone.[7][8] This guide provides an in-depth exploration of the reaction mechanism, a series of field-proven experimental protocols, and the critical insights necessary for the successful synthesis of 1-indanones.

Pillar 1: The Underlying Mechanism of Action

The intramolecular Friedel-Crafts acylation is a quintessential example of an electrophilic aromatic substitution reaction.[1][7][9] The process is logically sequenced, beginning with the generation of a potent electrophile that is subsequently attacked by the tethered aromatic ring.

The key mechanistic steps are as follows:

  • Catalyst Activation: The reaction is initiated by a strong Brønsted acid (like Polyphosphoric Acid or Triflic Acid) or a Lewis acid (like AlCl₃).[1][7][10] The acid interacts with the carbonyl oxygen of the carboxylic acid or acyl chloride, priming it for the next step.

  • Formation of the Acylium Ion: The activated carbonyl group eliminates a leaving group (water from a carboxylic acid or a chloride ion from an acyl chloride) to form a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺).[1][7][9][10][11] This species is the key electrophile that drives the cyclization.

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring of the same molecule functions as a nucleophile, attacking the acylium ion.[1][7] This step forges the new carbon-carbon bond, creating the five-membered ring and forming a carbocationic intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base (such as AlCl₄⁻ or water) removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final 1-indanone product.[1][7][9]

G cluster_mechanism Mechanism: Intramolecular Friedel-Crafts Acylation Start 3-Phenylpropanoyl Chloride Acylium Acylium Ion Intermediate (Electrophile) Start->Acylium Activation Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Acylium Arenium Arenium Ion (Sigma Complex) Acylium->Arenium Intramolecular Attack (Ring Closure) Product 1-Indanone Arenium->Product Deprotonation & Rearomatization

Caption: The reaction mechanism of intramolecular Friedel-Crafts acylation.

Pillar 2: General Experimental & Purification Workflow

A successful synthesis relies on a structured and logical experimental flow, from initial setup to final product isolation. The following workflow represents a generalized approach applicable to most Friedel-Crafts acylation protocols for indanone synthesis.

G cluster_workflow General Synthesis Workflow Start Starting Material (e.g., 3-Arylpropanoic Acid) Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Start->Setup Activation Catalyst Addition (Lewis or Brønsted Acid) Setup->Activation Reaction Reaction Progression (Stirring, Heating, Monitoring via TLC) Activation->Reaction Workup Aqueous Work-up (Quenching, Neutralization, Extraction) Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Final Product: 1-Indanone Purification->Product

Caption: A generalized workflow for the synthesis and purification of 1-indanone.

Pillar 3: Detailed Application Protocols

The choice of catalyst and starting material significantly influences reaction conditions and outcomes. Below are three distinct, validated protocols for the synthesis of 1-indanone.

Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Direct Cyclization

This one-pot method utilizes PPA as both a strong Brønsted acid catalyst and a solvent, making it a common choice for direct cyclization of carboxylic acids.[4][6][12] The high viscosity and corrosive nature of PPA at elevated temperatures are key handling considerations.

Materials:

  • 3-Phenylpropanoic acid

  • Polyphosphoric acid (PPA, 115% or as specified)

  • Crushed ice

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, mechanical stirrer

Safety Precautions:

  • PPA: Highly corrosive and viscous. Can cause severe burns.[13] Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves and face shield.

  • Work-up: The quenching of PPA with ice is highly exothermic. Perform this step slowly in a large beaker to control the release of heat.

Procedure:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (typically 10 parts by weight relative to the starting acid).[12]

  • Reagent Addition: Begin vigorous stirring and add 3-phenylpropanoic acid (1 part by weight) to the PPA.

  • Reaction: Heat the mixture to 60-90°C. The reaction progress can be monitored by periodically taking a small aliquot, quenching it in water, extracting with DCM, and analyzing by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous mixture onto a large amount of crushed ice with stirring. This will decompose the PPA.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract three times with dichloromethane or diethyl ether.

  • Neutralization: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-indanone.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Two-Step Synthesis via Acyl Chloride with AlCl₃

This classic, high-yielding approach involves converting the carboxylic acid to a more reactive acyl chloride, followed by a Lewis acid-catalyzed cyclization.[3][4] This method requires strict anhydrous conditions as the Lewis acid catalyst is extremely sensitive to moisture.[14][15]

Materials:

  • 3-Phenylpropanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware (oven or flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Safety Precautions:

  • Thionyl Chloride/Oxalyl Chloride: Corrosive and lachrymatory. Reacts with water to produce toxic gases (SO₂/HCl and CO/CO₂/HCl). Handle exclusively in a fume hood.

  • Aluminum Chloride: Corrosive and reacts violently with water.[15] Handle in a dry environment (glove bag or under inert gas) and avoid inhalation of dust.[14]

  • Reaction Quenching: The addition of the reaction mixture to ice/water is highly exothermic and liberates HCl gas. Ensure adequate ventilation and perform the quench slowly.

Procedure:

Step A: Synthesis of 3-Phenylpropanoyl Chloride

  • In a round-bottom flask under an inert atmosphere, combine 3-phenylpropanoic acid (1.0 eq) and a slight excess of thionyl chloride (e.g., 1.2-1.5 eq). A catalytic amount of DMF can be added to accelerate the reaction.

  • Gently reflux the mixture (typically at ~80°C) for 1-2 hours, or until gas evolution ceases.

  • Remove the excess thionyl chloride by distillation (or under reduced pressure) to obtain the crude 3-phenylpropanoyl chloride, which is often used directly in the next step.

Step B: Intramolecular Friedel-Crafts Acylation

  • Setup: Assemble a clean, dry, three-necked round-bottom flask with a stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

  • Catalyst Charging: To the flask, add anhydrous DCM and anhydrous aluminum chloride (1.1 - 1.3 eq).[14] Cool the resulting suspension to 0-5°C using an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 3-phenylpropanoyl chloride from Step A in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 10°C.[15][16]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for another 1-3 hours or until TLC analysis indicates completion.

  • Work-up and Purification: Follow steps 4-8 from Protocol 1, using dilute HCl during the initial wash to help dissolve aluminum salts.

Protocol 3: Triflic Acid (TfOH) Catalyzed Cyclization

Trifluoromethanesulfonic acid (TfOH) is a superacid that can catalyze the cyclization with high efficiency, often at or below room temperature.[7][17]

Materials:

  • 3-Phenylpropanoic acid

  • Triflic acid (TfOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Safety Precautions:

  • Triflic Acid: Extremely corrosive and hygroscopic. Can cause severe burns on contact. Always handle in a fume hood with appropriate PPE.

Procedure:

  • Setup: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Cool the solution in an ice bath to 0°C.[7] Slowly add triflic acid (typically 2-4 eq) dropwise to the stirred solution.[7][17]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[7]

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the strong acid.[7]

  • Extraction, Drying, and Purification: Follow steps 5-8 from Protocol 1.

Comparative Data and Key Considerations

Catalyst SystemStarting MaterialKey ConditionsTypical YieldCausality & Field Insights
Polyphosphoric Acid (PPA) 3-Arylpropanoic Acid60-90°C, 1-3 hGood to ExcellentAdvantage: One-pot, inexpensive. Consideration: Requires high temperatures and a difficult, exothermic work-up. The P₂O₅ content of PPA can critically affect regioselectivity in substituted systems.[6][18]
AlCl₃ / SOCl₂ 3-Arylpropanoic Acid0°C to RT, 2-4 hExcellentAdvantage: Generally the highest yielding method. Consideration: Two-step process requiring strict anhydrous conditions. AlCl₃ is a solid and can be difficult to handle.[10][15]
Triflic Acid (TfOH) 3-Arylpropanoic Acid0°C to RT, 2-4 hVery Good to ExcellentAdvantage: Very efficient, works under mild conditions. Consideration: TfOH is expensive and extremely corrosive, requiring careful handling.[7][17]

Conclusion

The intramolecular Friedel-Crafts acylation is a powerful and versatile tool for the synthesis of the 1-indanone scaffold, a cornerstone in modern drug discovery. The choice between a direct cyclization with a Brønsted acid like PPA or a two-step approach via an acyl chloride with a Lewis acid depends on factors such as substrate sensitivity, desired scale, cost, and available equipment. The protocols provided herein offer reliable and validated procedures for obtaining this critical synthetic intermediate. By understanding the underlying mechanism and the causality behind each experimental step, researchers can confidently and safely execute these transformations, paving the way for new discoveries in medicinal chemistry.

References

  • Synthesis of 1-indanones with a broad range of biological activity - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Regioselective Synthesis of Indanones - the University of Groningen research portal. University of Groningen. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Beilstein Journals. Available at: [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC. National Center for Biotechnology Information. Available at: [Link]

  • An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction - Roskilde University Research Portal. Roskilde University. Available at: [Link]

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. National Center for Biotechnology Information. Available at: [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - Ventura College Organic Chemistry Lab. Ventura College. Available at: [Link]

  • Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • CN109678685B - Preparation method of 1-indanone and derivatives thereof - Google Patents. Google Patents.
  • Experiment 1: Friedel-Crafts Acylation. Swarthmore College. Available at: [Link]

  • Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - Manipal Academy of Higher Education, Manipal, India. Manipal Academy of Higher Education. Available at: [Link]

  • The Intriguing World of Indanones: From Building Blocks to Breakthroughs - Oreate AI Blog. Oreate AI. Available at: [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones - MDPI. MDPI. Available at: [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B - UWSpace - University of Waterloo. University of Waterloo. Available at: [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. ChemistryScore. Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. Chemistry Steps. Available at: [Link]

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Application

The Nazarov Cyclization: A Powerful Tool for the Synthesis of Indanone Derivatives

Application Note & Protocols Introduction: The Enduring Relevance of the Indanone Scaffold The 1-indanone framework is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of nu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Introduction: The Enduring Relevance of the Indanone Scaffold

The 1-indanone framework is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous biologically active compounds.[1][2][3] Its prevalence has spurred the development of diverse synthetic methodologies for its construction. Among these, the Nazarov cyclization stands out as a particularly elegant and efficient strategy.[1][2] This reaction, a 4π-electrocyclization of divinyl ketones, provides a direct and modular pathway to cyclopentenones and, by extension, the fused ring system of 1-indanones.[1][4][5] Initially reliant on stoichiometric and often harsh acid promoters, significant advancements have transformed the Nazarov cyclization into a versatile and sophisticated tool, with highly efficient catalytic and asymmetric variants now available.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the Nazarov cyclization for preparing indanone derivatives. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and discuss key considerations for successful reaction design and optimization.

Mechanistic Insights: The Driving Force of the Cyclization

The generally accepted mechanism for the Nazarov cyclization of a chalcone (a common precursor for 1-indanones) is initiated by the activation of the carbonyl group by a Brønsted or Lewis acid.[1][4][6] This activation is crucial as it generates the key intermediate: a pentadienyl cation.[1][4] The heart of the reaction is the subsequent thermally allowed 4π-conrotatory electrocyclization of this cation, a process governed by the Woodward-Hoffmann rules.[1][4] This electrocyclization forges the new carbon-carbon bond that forms the five-membered ring, leading to an oxyallyl cation intermediate. The final steps involve the elimination of a proton, followed by tautomerization, to yield the stable 1-indanone product.[4]

The stereochemical outcome of the Nazarov cyclization is a direct consequence of the conrotatory nature of the electrocyclization. This inherent stereospecificity has been harnessed in the development of asymmetric variants, where a chiral catalyst controls the direction of the conrotatory ring closure, thereby inducing enantioselectivity.[7]

Nazarov_Mechanism Divinyl_Ketone Divinyl Ketone (Chalcone) Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation Conrotatory Electrocyclization Enol_Intermediate Enol Intermediate Oxyallyl_Cation->Enol_Intermediate Indanone_Product 1-Indanone Enol_Intermediate->Indanone_Product Tautomerization

Figure 1: Generalized mechanism of the Lewis acid-catalyzed Nazarov cyclization for indanone synthesis.

Experimental Protocols: From Theory to Practice

The successful execution of a Nazarov cyclization hinges on careful attention to reaction parameters. Below, we provide two detailed protocols for the synthesis of 1-indanone derivatives, one employing a stoichiometric Lewis acid and a more modern approach using a catalytic amount of a copper(II) salt.

Protocol 1: Stoichiometric Tin(IV) Chloride Promoted Cyclization

This protocol provides a general guideline for a classic Nazarov cyclization using a strong Lewis acid.

Materials:

  • Divinyl ketone substrate (1.0 eq)

  • Tin(IV) chloride (SnCl₄) (1.1 - 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the divinyl ketone (1.0 eq) in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add SnCl₄ (1.1 - 2.0 eq) dropwise via syringe. The reaction mixture may change color upon addition of the Lewis acid.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from minutes to several hours depending on the substrate.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Catalytic Copper(II) Triflate Mediated Cyclization

This protocol illustrates a milder, catalytic version of the Nazarov cyclization, which is often preferred for substrates with sensitive functional groups.[8][9]

Materials:

  • Chalcone substrate (1.0 eq)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chalcone (1.0 eq) and Cu(OTf)₂ (10 mol%).[1]

  • Solvent Addition: Add anhydrous DCE to the tube.[1]

  • Reaction: Stir the reaction mixture at 80 °C and monitor its progress by TLC.[1]

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution.[1][8]

  • Extraction: Extract the mixture with DCM (3 x 50 mL).[1][8]

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Key Considerations and Optimization Strategies

While the Nazarov cyclization is a powerful transformation, several factors can influence its efficiency and selectivity. Understanding these can be critical for troubleshooting and optimizing the reaction for a specific substrate.

  • Substrate Electronics: The electronic nature of the divinyl ketone substrate plays a significant role. Electron-donating groups on the vinyl moieties can overstabilize the pentadienyl cation, potentially hindering the cyclization.[8] Conversely, electron-withdrawing groups can facilitate the reaction.[8][9] The strategic placement of both electron-donating and electron-withdrawing groups can create "polarized" substrates that often undergo cyclization under milder, catalytic conditions.[10]

  • Regioselectivity of Elimination: A common challenge in Nazarov cyclizations is controlling the regioselectivity of the final proton elimination step, which can lead to a mixture of double bond isomers.[7] One of the most successful strategies to address this is the "silicon-directed" Nazarov cyclization. In this approach, a trialkylsilyl group is placed on one of the vinyl moieties. The β-silicon effect stabilizes the developing positive charge in the oxyallyl cation, and the silyl group is then eliminated, directing the position of the double bond.[6]

  • Catalyst Choice: The choice of acid promoter is critical. While strong Lewis acids like SnCl₄ or Brønsted acids like trifluoroacetic acid (TFA) are effective, they can be incompatible with sensitive functional groups.[6][11] The development of milder catalytic systems, such as those based on Cu(OTf)₂, Cu(ClO₄)₂, and iridium(III) complexes, has significantly broadened the scope of the Nazarov cyclization.[9]

  • Reaction Conditions: Temperature and solvent can have a profound impact on the reaction outcome. Some cyclizations require elevated temperatures to overcome the activation barrier.[8] Dichloromethane and 1,2-dichloroethane are common solvents, but others may be more suitable for specific catalytic systems.[8]

Troubleshooting_Workflow Start Low Yield or No Reaction Q1 Is the acid promoter strong enough? Start->Q1 A1_Yes Increase promoter stoichiometry or switch to a stronger acid. Q1->A1_Yes No Q2 Is the reaction temperature optimal? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Increase reaction temperature. Q2->A2_Yes No Q3 Are substrate electronics or sterics an issue? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Redesign substrate with favorable electronics or reduced steric hindrance. Q3->A3_Yes Yes Success Improved Yield Q3->Success No A3_Yes->Success

Figure 2: A troubleshooting workflow for optimizing low-yielding Nazarov cyclizations.

Comparative Data of Catalytic Systems

The evolution of the Nazarov cyclization is best illustrated by the variety of catalytic systems that have been developed. The following table summarizes representative examples for the synthesis of indanone derivatives, highlighting the diversity of catalysts and their effectiveness.

Catalyst SystemSubstrate TypeConditionsYield (%)Reference
FeCl₃ or AlCl₃ Phosphorylated or nonphosphorylated chalconesNot specifiedGood[9]
Trifluoroacetic acid (TFA) Chalcones120 °C, 4 h (conventional) or 20 min (microwave)Not specified[2][9]
Cu(OTf)₂ or Cu(ClO₄)₂ Dienones with electron-donating and -withdrawing groupsNot specifiedHigh[9]
Iridium(III) catalyst / AgSbF₆ Substrates with electron-withdrawing groupsMild conditionsVery good[9]
Cu(OTf)₂ / (R,R)-Ph-BOX Chalcone80 °C, DCEHigh (asymmetric)[1]

Conclusion: A Versatile and Evolving Reaction

The Nazarov cyclization has proven to be a robust and adaptable method for the synthesis of 1-indanones. From its origins as a reaction requiring harsh, stoichiometric promoters, it has evolved into a sophisticated transformation amenable to a wide range of substrates and catalytic conditions. The development of catalytic and asymmetric variants has significantly expanded its synthetic utility, making it an indispensable tool for chemists in academia and industry. A thorough understanding of the reaction mechanism and the factors influencing its outcome, as detailed in this guide, will empower researchers to effectively apply the Nazarov cyclization in their own synthetic endeavors, paving the way for the discovery of new and innovative molecules.

References

Sources

Method

Derivatization of 4,6-Dimethyl-5-methoxy-1-indanone for bioassays

Topic: Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary 4,6-Dimethyl-5-methoxy-1-indanone (CAS: 109025-37-8)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

4,6-Dimethyl-5-methoxy-1-indanone (CAS: 109025-37-8)[1] is a highly functionalized, privileged bicyclic scaffold utilized extensively in medicinal chemistry and chemical biology. The structural architecture of this compound—featuring an electron-donating methoxy group at C5, steric bulk from methyl groups at C4 and C6, and a highly enolizable C2


-carbon—makes it an ideal precursor for complex pharmacophores.

This application note details two divergent, field-proven derivatization workflows:

  • The synthesis of rigid tetracyclic dihydroindeno[1,2-b]indoles via

    
    -bromination and subsequent Wender indole synthesis[2].
    
  • The generation of benzylidene indanones via Claisen-Schmidt condensation.

These derivatives are highly sought after for bioassays targeting oxidative stress (lipid peroxidation)[3], kinase inhibition (e.g., CK2 in oncology), and acetylcholinesterase (AChE) inhibition for neurodegenerative diseases.

Mechanistic Rationale & Chemical Biology Context

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. The derivatization of 4,6-dimethyl-5-methoxy-1-indanone requires precise chemoselectivity due to its electronic properties.

Regioselective -Bromination: The Advantage

The C2 position of the indanone core is the primary site for electrophilic functionalization. However, direct bromination using molecular bromine (


) is strongly contraindicated for this specific substrate. The 5-methoxy group highly activates the aromatic ring, making it susceptible to unwanted electrophilic aromatic substitution. To circumvent this, Copper(II) bromide (

)
is employed in a refluxing ethyl acetate/chloroform mixture.

acts as a mild, single-electron oxidant that selectively brominates the

-position via an enol radical intermediate, ensuring strict regioselectivity at C2 without halogenating the aromatic ring.
Wender Indole Synthesis: Overcoming Enolization

The reaction of 2-bromo-5-methoxy-4,6-dimethyl-1-indanone with N,2-dilithio-N-trifluoroacetylaniline constructs the dihydroindeno[1,2-b]indole core[2]. Mechanistically, the dilithio species acts as a bis-nucleophile. A critical challenge in this step is the competing deprotonation of the


-bromoindanone (enolate formation) rather than the desired nucleophilic attack.

As established by , the presence of electron-donating groups (like the 5-methoxy group) conjugated with the carbonyl helps depress enolate anion formation, facilitating the desired indolization[2]. To further optimize yields and suppress basicity, anhydrous Cerium(III) chloride (


)  can be added to increase the electrophilicity of the carbonyl. The resulting indenoindole pharmacophores are exceptional chain-breaking antioxidants that form stable radical cations recycled in vivo by ascorbate[4].
Claisen-Schmidt Condensation: Engineering Michael Acceptors

Base-catalyzed aldol condensation at the C2 position with aromatic aldehydes yields 2-benzylidene-1-indanones. This introduces a rigid, planar


-unsaturated ketone system. In bioassays, this electrophilic motif acts as a Michael acceptor , covalently interacting with nucleophilic cysteine residues in the active sites of target kinases, while the planar indanone core allows for hydrophobic pocket intercalation.

Derivatization Workflow

G SM 4,6-Dimethyl-5-methoxy-1-indanone (CAS: 109025-37-8) Bromo 2-Bromo-4,6-dimethyl-5-methoxy-1-indanone (Electrophilic Intermediate) SM->Bromo CuBr2, EtOAc/CHCl3 Reflux Benzylidene 2-Benzylidene-4,6-dimethyl-5-methoxy-1-indanone (Michael Acceptor) SM->Benzylidene Ar-CHO, KOH EtOH, RT (Claisen-Schmidt) Indeno Dihydroindeno[1,2-b]indole (Antioxidant / Kinase Inhibitor) Bromo->Indeno N,2-Dilithio-N-trifluoroacetylaniline THF, -78°C to RT

Divergent derivatization pathways of 4,6-Dimethyl-5-methoxy-1-indanone for bioassay applications.

Experimental Protocols

Note: All protocols are designed as self-validating systems. The appearance of specific color changes or precipitates serves as in-process quality control.

Protocol 1: Regioselective -Bromination

Objective: Synthesize 2-bromo-5-methoxy-4,6-dimethyl-1-indanone.

  • Preparation: Dissolve 4,6-dimethyl-5-methoxy-1-indanone (1.0 eq, 10 mmol) in a 1:1 mixture of EtOAc and

    
     (50 mL) in a round-bottom flask equipped with a reflux condenser.
    
  • Reagent Addition: Add finely powdered Copper(II) bromide (

    
    , 2.2 eq, 22 mmol) to the solution. The suspension will appear dark green/black.
    
  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The reaction is self-indicating; the black

    
     will gradually convert to white Copper(I) bromide (
    
    
    
    ) precipitate as the bromination proceeds (typically 2-4 hours).
  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove the

    
     precipitate. Wash the filtrate with saturated aqueous 
    
    
    
    , followed by brine.
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and recrystallize from hot ethanol to yield the 
    
    
    
    -bromoindanone as pale yellow crystals.
Protocol 2: Wender Indole Synthesis (Tetracyclic Core Formation)

Objective: Synthesize dihydroindeno[1,2-b]indole derivatives[2].

  • Lithiation: In an oven-dried Schlenk flask under argon, dissolve N-trifluoroacetylaniline (1.1 eq) in anhydrous THF (20 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Bis-nucleophile Generation: Dropwise add n-Butyllithium (2.5 M in hexanes, 2.2 eq). Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of the N,2-dilithio species. Re-cool to -78 °C.

  • Coupling: (Optional: Add 1.2 eq of anhydrous

    
     stirred in THF to suppress enolization). Slowly add a solution of 2-bromo-5-methoxy-4,6-dimethyl-1-indanone (1.0 eq) in anhydrous THF (10 mL) to the lithiated aniline.
    
  • Cyclization: Allow the reaction to slowly warm to room temperature and stir overnight. The color will transition from deep red/orange to a pale amber as the cascade cyclization/dehydration occurs.

  • Workup: Quench with saturated aqueous

    
     (15 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate. Purify via silica gel flash chromatography to isolate the indenoindole.
Protocol 3: Claisen-Schmidt Condensation (Michael Acceptor Synthesis)

Objective: Synthesize 2-benzylidene-5-methoxy-4,6-dimethyl-1-indanone.

  • Preparation: Dissolve 4,6-dimethyl-5-methoxy-1-indanone (1.0 eq) and a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde, 1.1 eq) in absolute ethanol (0.2 M).

  • Catalysis: Add a 10% aqueous solution of Potassium Hydroxide (KOH, 1.5 eq) dropwise at room temperature.

  • Reaction: Stir at room temperature for 4-6 hours. A heavy precipitate will form as the highly conjugated benzylidene product crystallizes out of the ethanolic solution, driving the equilibrium forward.

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with ice-cold ethanol and water until the filtrate is pH neutral. Dry under high vacuum to obtain the pure benzylidene derivative.

Bioassay Validation & Quantitative Data Presentation

The derivatives synthesized from 4,6-dimethyl-5-methoxy-1-indanone exhibit distinct pharmacological profiles depending on their structural class. The table below summarizes representative bioassay data for these structural families based on established literature baselines for indanone derivatives[3][4].

Derivative ClassPrimary Target / AssayMechanism of ActionRepresentative Activity (

/

)
Indeno[1,2-b]indole Lipid Peroxidation (TBARS Assay)Radical Scavenging (Chain-breaking antioxidant)

Indeno[1,2-b]indole Protein Kinase CK2ATP-competitive pocket binding

Benzylidene Indanone Acetylcholinesterase (Ellman's Assay)Dual-site binding (Catalytic & Peripheral sites)

Benzylidene Indanone Tubulin PolymerizationCovalent modification via Michael addition

References

  • Graham, J., Ninan, A., Reza, K., & Shertzer, H. G. (1992). The Synthesis of Dihydroindenoindoles. Tetrahedron, 48(1), 167-176.

  • Brown, D. W., Graupner, P. R., Sainsbury, M., & Shertzer, H. G. (1991). New Antioxidants Incorporating Indole and Indoline Chromophores. Tetrahedron, 47(24), 4383-4408.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14032100, 4,6-Dimethyl-5-methoxy-1-indanone.

Sources

Application

The Versatile Synthon: Application Notes for 4,6-Dimethyl-5-methoxy-1-indanone in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 4,6-Dimethyl-5-methoxy-1-indanone, a valuable chemical intermediate. We will delve into its chemical properti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4,6-Dimethyl-5-methoxy-1-indanone, a valuable chemical intermediate. We will delve into its chemical properties, spectroscopic characterization, and its application in key synthetic transformations, providing detailed protocols and the scientific rationale behind them.

Introduction: The Significance of the Indanone Scaffold

Indanones are a class of bicyclic ketones that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and natural products.[1][2] Their rigid framework and versatile reactivity make them ideal starting materials for constructing complex molecular architectures. 4,6-Dimethyl-5-methoxy-1-indanone, in particular, with its specific substitution pattern, offers unique steric and electronic properties that can be exploited in targeted synthesis. This intermediate is of significant interest in medicinal chemistry, especially in the development of novel therapeutics.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a chemical intermediate is paramount for its effective use in synthesis.

Table 1: Physicochemical Properties of 4,6-Dimethyl-5-methoxy-1-indanone

PropertyValueSource
CAS Number 109025-37-8[3]
Molecular Formula C₁₂H₁₄O₂[3]
Molecular Weight 190.24 g/mol [3]
IUPAC Name 5-methoxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one[3]
Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.0sAr-H
~3.8s-OCH₃
~2.9t-CH₂- (adjacent to C=O)
~2.6t-CH₂-
~2.3sAr-CH₃
~2.2sAr-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~205C=O
~155Ar-C (ipso to -OCH₃)
~145Ar-C (ipso to C=O)
~135Ar-C (ipso to -CH₃)
~130Ar-C (ipso to -CH₃)
~125Ar-C-H
~120Ar-C
~60-OCH₃
~36-CH₂- (adjacent to C=O)
~25-CH₂-
~15Ar-CH₃
~12Ar-CH₃

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band around 1700-1720 cm⁻¹ , characteristic of the carbonyl (C=O) stretching of a five-membered ring ketone. Other significant peaks would include C-H stretching of the aromatic and aliphatic groups around 2850-3100 cm⁻¹ , and C-O stretching of the methoxy group around 1250 cm⁻¹ .[5]

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 190 . Common fragmentation patterns for indanones involve the loss of CO (m/z = 162) and subsequent rearrangements.

Synthetic Applications and Protocols

4,6-Dimethyl-5-methoxy-1-indanone is a versatile intermediate for carbon-carbon bond formation and the construction of more complex ring systems. Below are detailed protocols for two fundamental transformations: the Aldol condensation and the Grignard reaction.

Application I: Aldol Condensation for the Synthesis of α,β-Unsaturated Ketones

The α-protons of the indanone are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in an Aldol condensation with an aldehyde. This reaction is a powerful tool for creating new carbon-carbon bonds and extending the carbon skeleton.[4]

Protocol 1: Base-Catalyzed Aldol Condensation with an Aromatic Aldehyde

This protocol describes the reaction of 4,6-Dimethyl-5-methoxy-1-indanone with a generic aromatic aldehyde.

Workflow Diagram:

Aldol_Condensation Indanone 4,6-Dimethyl-5-methoxy-1-indanone Enolate Indanone Enolate (Intermediate) Indanone->Enolate Deprotonation Aldehyde Aromatic Aldehyde Aldol_Adduct Aldol Adduct (Intermediate) Aldehyde->Aldol_Adduct NaOH NaOH (catalyst) Ethanol (solvent) NaOH->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Product α,β-Unsaturated Ketone Aldol_Adduct->Product Dehydration

Caption: Workflow for the base-catalyzed Aldol condensation.

Materials:

  • 4,6-Dimethyl-5-methoxy-1-indanone

  • Aromatic aldehyde (e.g., benzaldehyde, anisaldehyde)

  • Sodium hydroxide (NaOH), finely ground

  • Ethanol (95%)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4,6-Dimethyl-5-methoxy-1-indanone and 1.1 equivalents of the aromatic aldehyde in a minimal amount of 95% ethanol.

  • Base Addition: While stirring at room temperature, add 0.2 equivalents of finely ground sodium hydroxide to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new, less polar product spot. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, neutralize the mixture by adding 1 M HCl dropwise until the pH is ~7.

    • Transfer the mixture to a separatory funnel and add deionized water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with saturated brine solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 4: Representative Aldol Condensation Reaction Parameters

Reactant 1Reactant 2CatalystSolventTime (h)Typical Yield
4,6-Dimethyl-5-methoxy-1-indanoneBenzaldehydeNaOHEthanol385-95%
4,6-Dimethyl-5-methoxy-1-indanone4-MethoxybenzaldehydeNaOHEthanol2.590-98%
Application II: Grignard Reaction for the Synthesis of Tertiary Alcohols

The carbonyl group of the indanone is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents. This reaction is highly effective for the formation of tertiary alcohols, introducing a new alkyl or aryl group at the C1 position.

Protocol 2: Grignard Reaction with an Alkyl or Aryl Magnesium Bromide

This protocol provides a general procedure for the reaction of 4,6-Dimethyl-5-methoxy-1-indanone with a Grignard reagent.

Workflow Diagram:

Grignard_Reaction Indanone 4,6-Dimethyl-5-methoxy-1-indanone Alkoxide Magnesium Alkoxide (Intermediate) Indanone->Alkoxide Nucleophilic Addition Grignard R-MgBr (Grignard Reagent) Grignard->Alkoxide Product Tertiary Alcohol Alkoxide->Product Protonation Acid_Workup Aqueous Acidic Work-up (e.g., NH₄Cl) Acid_Workup->Product

Caption: Workflow for the Grignard reaction with an indanone.

Materials:

  • 4,6-Dimethyl-5-methoxy-1-indanone

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in a suitable ether solvent (e.g., THF, diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 equivalent of 4,6-Dimethyl-5-methoxy-1-indanone in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add 1.2 equivalents of the Grignard reagent solution dropwise to the stirred indanone solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude tertiary alcohol can be purified by flash column chromatography on silica gel.

Table 5: Representative Grignard Reaction Parameters

Reactant 1Grignard ReagentSolventTime (h)Typical Yield
4,6-Dimethyl-5-methoxy-1-indanoneMethylmagnesium bromideTHF280-90%
4,6-Dimethyl-5-methoxy-1-indanonePhenylmagnesium bromideTHF275-85%

Conclusion

4,6-Dimethyl-5-methoxy-1-indanone is a highly valuable and versatile chemical intermediate. Its strategic substitution pattern allows for a range of synthetic transformations, making it a key building block in the synthesis of complex organic molecules with potential biological activity. The protocols detailed in this guide for Aldol condensation and Grignard reactions provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. The predictable reactivity and the potential for creating diverse molecular scaffolds underscore the importance of this indanone derivative in modern organic synthesis and drug discovery.

References

  • ChemRxiv. (2022). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. [Link]

  • MDPI. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. [Link]

  • PubChem. (n.d.). 4,6-Dimethyl-5-methoxy-1-indanone. Retrieved from [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • NIST. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved from [Link]

Sources

Method

Application Note: Green Chemistry Approaches to Synthesizing Indanones

Executive Summary The 1-indanone scaffold is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs), including the anti-Alzheimer’s drug donepezil and the monoamine reuptake inhibitor in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-indanone scaffold is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs), including the anti-Alzheimer’s drug donepezil and the monoamine reuptake inhibitor indatraline[1][2]. Traditionally, the synthesis of indanones has relied on harsh intramolecular Friedel-Crafts acylations utilizing superacids or stoichiometric Lewis acids (e.g., AlCl₃) in volatile organic compounds (VOCs) like dichloromethane. These legacy methods suffer from poor atom economy, high environmental factor (E-factor), and the generation of toxic, corrosive waste[2][3].

This application note provides a comprehensive guide to modern, sustainable methodologies for indanone synthesis. By leveraging non-conventional activation methods (microwave irradiation), organocatalysis, and bio-based green solvents, process chemists can achieve high-yield syntheses that align with the principles of Green Chemistry while maintaining strict regulatory compliance for API development.

Strategic Rationale & Mechanistic Innovations

To transition from legacy syntheses to sustainable protocols, researchers must understand the causality behind alternative catalytic and solvent systems. The following three mechanistic pathways represent the forefront of green indanone synthesis:

Microwave-Assisted Friedel-Crafts in Ionic Liquids

Conventional heating relies on thermal conductivity, which is slow and often leads to substrate degradation. Microwave (MW) irradiation directly couples with highly polar molecules via dielectric heating. When combined with a triflate-anion ionic liquid (e.g., [bmim]OTf) and a catalytic metal triflate (e.g., Tb(OTf)₃), the reaction medium acts as an exceptional microwave receptor. This synergy reduces reaction times from 12–24 hours to under 20 minutes while allowing the catalytic system to be quantitatively recovered and reused[4].

Metal-Free Intramolecular Hydroacylation

Transition-metal-catalyzed hydroacylations typically require expensive and toxic rhodium or iridium catalysts, posing severe metal-clearance challenges in late-stage drug development. A breakthrough metal-free protocol utilizes L-proline as a bifunctional organocatalyst in acetic acid[5][6]. L-proline activates the starting 2-vinylbenzaldehyde by forming a reactive iminium intermediate, lowering the LUMO and facilitating an intramolecular cyclization that is completely free of transition-metal contamination.

Nazarov Cyclization in Bio-Based Solvents

The Nazarov cyclization of chalcones is a powerful method to generate conformationally constrained indanones. However, it traditionally requires neat trifluoroacetic acid (TFA) or hazardous chlorinated solvents. Substituting these with 4-methyltetrahydropyran (4-MeTHP)—a green, bio-based solvent derived from renewable resources—maintains the efficiency of the Lewis acid (e.g., BF₃·OEt₂) while drastically simplifying the workup and eliminating VOC emissions[7][8].

G SM Starting Materials (Arylpropanoic acids, Chalcones) Trad Legacy Synthesis (AlCl3, VOCs, Harsh Heating) SM->Trad Traditional Route Green Green Synthesis (MW + Ionic Liquids, Organocatalysis) SM->Green Sustainable Route Indanone 1-Indanone Scaffold (Target API Intermediate) Trad->Indanone High E-factor Low Atom Economy Green->Indanone High Yield Recyclable Catalyst

Figure 1: Strategic shift from traditional VOC-based indanone synthesis to sustainable green methodologies.

Quantitative Comparison of Methodologies

The selection of a synthetic route must be driven by empirical data. Table 1 summarizes the performance metrics of traditional versus green methodologies, highlighting the drastic reduction in E-factor (mass of waste per mass of product) and reaction times.

Table 1: Performance Metrics of Indanone Synthesis Protocols

MethodologyCatalyst & Solvent SystemTemp / TimeYield (%)Est. E-FactorKey Sustainability Metric
Traditional Friedel-Crafts Stoichiometric AlCl₃ / CH₂Cl₂Reflux / 12 h40–60%> 50High VOCs; generates toxic aluminum waste.
MW-Assisted Acylation [4]Tb(OTf)₃ / [bmim]OTf150 °C / 10 min85–95%< 5Catalyst/solvent recycled >5 times without yield loss.
Metal-Free Hydroacylation [6]L-Proline / Acetic Acid120 °C / 24 h70–90%< 10Eliminates transition metals (Rh/Ir); safe for APIs.
Green Nazarov Cyclization [8]BF₃·OEt₂ / 4-MeTHP120 °C / 20 min72%< 15Replaces TFA with a bio-based, easily separable solvent.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each phase includes specific analytical checkpoints to verify causality and reaction progress before proceeding to the next step.

Protocol A: Microwave-Assisted Friedel-Crafts Acylation in Ionic Liquids

Objective: Synthesize 1-indanone from 3-arylpropanoic acid using a recyclable catalytic system[4].

1. Pre-Reaction Setup & Causality Check

  • Action: In a microwave-safe quartz vessel, combine 1.0 mmol of 3-arylpropanoic acid, 5 mol% Tb(OTf)₃, and 1.0 mL of 1-butyl-3-methylimidazolium triflate ([bmim]OTf).

  • Causality: The ionic liquid provides an optimal dipole moment for microwave absorption, ensuring instantaneous and uniform heating without thermal degradation.

  • Validation Check: Ensure the mixture is a homogenous solution at room temperature to prevent localized superheating.

2. Microwave Irradiation

  • Action: Seal the vessel and irradiate at 150 °C for 10 minutes using a monomodal microwave reactor.

  • In-Process Validation (TLC): Extract a 5 µL aliquot, partition in 100 µL EtOAc/H₂O. Spot the organic layer on silica TLC (Hexane:EtOAc 8:2).

  • Pass Criteria: Disappearance of the highly polar carboxylic acid spot (R_f ~0.1) and appearance of the less polar ketone spot (R_f ~0.5). If unreacted starting material remains, re-irradiate for 5 minutes.

3. Workup and Catalyst Recovery

  • Action: Cool the mixture to room temperature. Add 5 mL of water and extract with ethyl acetate (3 × 5 mL).

  • Causality: The product partitions exclusively into the organic phase, while the [bmim]OTf and Tb(OTf)₃ remain entirely in the aqueous phase due to their high polarity.

  • Validation Check (Recovery): Evaporate the aqueous phase under reduced pressure (80 °C, 10 mbar). Weigh the recovered viscous liquid. A recovery of >95% validates the recyclability of the green solvent system.

4. Final Isolation & Spectroscopic Validation

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via short-pad silica gel chromatography if necessary.

  • Validation Check (NMR): Perform ¹³C NMR (151 MHz, CDCl₃). The protocol is validated upon observing the characteristic ketone carbonyl resonance at δ ~205.0 ppm and the absence of the carboxylic acid carbonyl at δ ~175.0 ppm.

Workflow Step1 1. Reagent Mixing 3-Arylpropanoic acid +[bmim]OTf + Tb(OTf)3 Step2 2. Microwave Irradiation 150°C, 10 mins Step1->Step2 Val1 Validation A: TLC Monitoring Confirm >95% Conversion (Rf shift) Step2->Val1 Val1->Step2 Fail (Re-irradiate) Step3 3. Biphasic Extraction EtOAc / H2O Partition Val1->Step3 Pass Rec Catalyst Recovery Aqueous Phase Evaporation Step3->Rec Aqueous Phase Step4 4. Organic Phase Concentration & Flash Chromatography Step3->Step4 Organic Phase Rec->Step1 Recycled Catalyst System Val2 Validation B: 13C NMR Confirm Carbonyl Peak at ~205 ppm Step4->Val2 Product Pure 1-Indanone Val2->Product

Figure 2: Self-validating experimental workflow for microwave-assisted indanone synthesis.

Protocol B: Metal-Free Intramolecular Hydroacylation

Objective: Synthesize 1-indanone from 2-vinylbenzaldehyde using an organocatalyst[5][6].

1. Pre-Reaction Setup

  • Action: In an oven-dried Schlenk tube, add 2-vinylbenzaldehyde (0.5 mmol), L-proline (20 mol%), and glacial acetic acid (3.0 mL).

  • Causality: Acetic acid acts as both a solvent and a proton-shuttle, facilitating the tautomerization of the L-proline-enamine intermediate required to drive the hydroacylation forward without transition metals.

  • Validation Check: Degas the solvent via sparging with N₂ for 5 minutes to prevent auto-oxidation of the aldehyde to a carboxylic acid.

2. Thermal Activation

  • Action: Stir the mixture at 120 °C for 24 hours under an inert atmosphere.

  • In-Process Validation (GC-MS): Sample 10 µL at 12 hours. The protocol is tracking correctly if the molecular ion peak of the starting material (M⁺) shifts retention time, indicating isomerization/cyclization.

3. Workup and Isolation

  • Action: Cool to room temperature, dilute with dichloromethane (10 mL), and neutralize carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7.5).

  • Causality: Neutralization is critical to partition the water-soluble L-proline and acetate salts into the aqueous layer, leaving the crude indanone in the organic layer.

  • Validation Check: Test the aqueous layer with pH paper to confirm complete neutralization; acidic conditions during silica chromatography can cause product degradation.

4. Final Spectroscopic Validation

  • Action: Extract, dry, and concentrate the organic layer.

  • Validation Check (NMR): Perform ¹H NMR (400 MHz, CDCl₃). The reaction is validated by the complete disappearance of the aldehydic proton singlet at ~10.0 ppm and the appearance of two distinct multiplets between 2.6–3.2 ppm , corresponding to the newly formed saturated C2 and C3 protons of the cyclopentanone ring.

References

  • Source: PMC (National Institutes of Health)
  • Source: Green Chemistry (RSC Publishing)
  • Source: Preprints.
  • Non-Conventional Methodologies in the Synthesis of 1-Indanones Source: MDPI URL
  • Source: Asian Journal of Organic Chemistry (via Roskilde University Research Portal)
  • Source: PMC (National Institutes of Health)

Sources

Application

Experimental protocols for working with 4,6-Dimethyl-5-methoxy-1-indanone

An in-depth technical guide to the synthesis, characterization, and downstream application of 4,6-Dimethyl-5-methoxy-1-indanone. Mechanistic Rationale & Strategic Importance 4,6-Dimethyl-5-methoxy-1-indanone (CAS: 109025...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the synthesis, characterization, and downstream application of 4,6-Dimethyl-5-methoxy-1-indanone.

Mechanistic Rationale & Strategic Importance

4,6-Dimethyl-5-methoxy-1-indanone (CAS: 109025-37-8) is a highly specialized bicyclic aromatic compound characterized by an electron-rich indanone core[1]. In the realm of medicinal chemistry and drug development, substituted 1-indanones are privileged scaffolds, most notably serving as the primary pharmacophore in acetylcholinesterase (AChE) inhibitors like Donepezil[2].

The strategic placement of the methoxy group at the 5-position, flanked by methyl groups at the 4- and 6-positions, provides unique steric and electronic properties. When incorporated into donepezil-like analogs, the indanone core engages in critical


 stacking interactions with the Trp286 residue located in the Peripheral Anionic Site (PAS) of the AChE enzyme gorge[3]. The methyl substitutions restrict rotational degrees of freedom, potentially enhancing binding affinity and selectivity against butyrylcholinesterase (BuChE)[4].

To synthesize this molecule, the most robust route is the direct dehydrative cyclization of 3-(4-methoxy-3,5-dimethylphenyl)propanoic acid via an intramolecular Friedel-Crafts acylation[5].

Synthesis Workflow & Reaction Dynamics

The synthesis relies on the generation of a highly reactive acylium ion intermediate. While traditional methods use thionyl chloride (


) followed by a Lewis acid (

), utilizing Polyphosphoric Acid (PPA) offers a superior, one-pot "green" alternative[5]. PPA acts as both a strong Brønsted acid and a dehydrating solvent[6].

The degree of PPA hydrolysis (its


 content) is critical. Commercial 105% PPA (~76% 

) is optimal for this protocol, as it provides sufficient acidity to drive the formation of the acylium ion without causing unwanted ether cleavage of the methoxy group[7]. The electron-donating methoxy group strongly activates the aromatic ring, directing the electrophilic attack to close the stable five-membered cyclopentanone ring[8].

G A 3-(4-methoxy-3,5-dimethylphenyl) propanoic acid C Acylium Ion Generation (-H2O) A->C B Polyphosphoric Acid (PPA) Catalyst & Dehydrating Solvent B->C Protonation D Intramolecular Friedel-Crafts Electrophilic Aromatic Substitution C->D E 4,6-Dimethyl-5-methoxy-1-indanone (Crude Mixture) D->E F Ice Quench & Extraction (Hydrolysis of PPA) E->F G Purified Target Compound (via Recrystallization) F->G NaHCO3 Wash

Workflow of PPA-mediated intramolecular Friedel-Crafts cyclization for indanone synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the methodology to ensure the operator understands the physicochemical purpose of each step.

Protocol A: Intramolecular Cyclization to 4,6-Dimethyl-5-methoxy-1-indanone

Objective: Convert the propanoic acid precursor to the indanone core.

  • Reagent Charging: In a rigorously dried 250 mL round-bottom flask equipped with a mechanical stirrer, add 50 g of Polyphosphoric Acid (105%).

    • Causality: Mechanical stirring is mandatory. PPA is highly viscous at room temperature; magnetic stir bars will decouple and fail to provide the mass transfer required for a homogeneous reaction[8].

  • Substrate Addition: Heat the PPA to 60 °C to lower its viscosity. Slowly add 5.0 g of 3-(4-methoxy-3,5-dimethylphenyl)propanoic acid in portions. (Ratio of PPA to substrate is 10:1 w/w).

    • Causality: The 10:1 mass ratio ensures that the PPA matrix can effectively absorb the water byproduct, driving the dehydration equilibrium forward while acting as a heat sink[6].

  • Thermal Activation: Elevate the temperature to 85–90 °C and maintain for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

    • Self-Validation: The starting acid will streak near the baseline due to hydrogen bonding, while the cyclized indanone product will migrate rapidly (

      
      ) and appear strongly UV-active.
      
  • Quenching: Remove from heat and carefully pour the hot, viscous mixture over 300 g of crushed ice under vigorous stirring.

    • Causality: Ice water rapidly hydrolyzes the inorganic polyphosphate chains into water-soluble phosphoric acid, breaking the viscosity and trapping the hydrophobic indanone in an aqueous suspension[8].

  • Extraction & Purification: Extract the aqueous phase with Dichloromethane (DCM) (

    
     mL). Wash the combined organic layers with saturated 
    
    
    
    until gas evolution ceases.
    • Self-Validation: The bicarbonate wash is a chemical filter. It deprotonates any unreacted starting carboxylic acid, pulling it into the aqueous waste. If the organic layer yields a solid upon evaporation, it is exclusively the neutral indanone product[8].

  • Crystallization: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and recrystallize from hot ethanol to yield pure 4,6-Dimethyl-5-methoxy-1-indanone.
    
Protocol B: Downstream Aldol Condensation (Donepezil Precursor Synthesis)

Objective: Functionalize the indanone for AChE inhibitor development.

  • Enolate Formation: Dissolve 1.0 eq of 4,6-Dimethyl-5-methoxy-1-indanone and 1.1 eq of N-benzylpiperidine-4-carboxaldehyde in anhydrous THF.

  • Base Catalysis: Add a catalytic amount of KOH (in methanol) dropwise at 0 °C.

    • Causality: The base selectively deprotonates the acidic

      
      -protons (C2 position) of the indanone, generating a nucleophilic enolate that attacks the aldehyde carbonyl[9].
      
  • Dehydration: Allow the reaction to warm to room temperature and stir for 12 hours. The intermediate

    
    -hydroxy ketone spontaneously dehydrates to form the thermodynamically stable 
    
    
    
    -unsaturated arylidene-indanone[9].
  • Isolation: Filter the resulting precipitate and wash with cold methanol to yield the donepezil-analog precursor, ready for final catalytic hydrogenation.

Quantitative Data & Analytical Characterization

To ensure structural integrity, the synthesized 4,6-Dimethyl-5-methoxy-1-indanone must be validated against expected physicochemical parameters[1].

Table 1: Analytical Characterization Profile of 4,6-Dimethyl-5-methoxy-1-indanone

ParameterExpected Value / RangeAnalytical Rationale
Molecular Weight 190.24 g/mol Confirmed via LC-MS (ESI+):


H NMR (

, 400 MHz)

3.80 (s, 3H)
Confirms the integrity of the methoxy group (no ether cleavage).

2.25 (s, 3H), 2.30 (s, 3H)
Confirms the two aromatic methyl groups at C4 and C6.

2.65 (m, 2H), 3.05 (m, 2H)
Confirms the intact aliphatic

bridge of the indanone ring.

7.15 (s, 1H)
Single aromatic proton at C7 confirms successful regioselective cyclization.
FT-IR Spectroscopy

Strong, sharp peak indicating the conjugated cyclopentanone carbonyl (

).

Table 2: Comparative AChE Inhibitory Activity of Indanone Derivatives Note: Data represents established structure-activity relationships for indanone-based benzylpiperidine hybrids[2][9].

Compound ScaffoldAChE

(

M)
Selectivity Index (AChE/BuChE)Binding Mechanism
Donepezil (Standard) 0.014 - 0.020

Dual-site (CAS + PAS)
5,6-Dimethoxy Indanone Analog 0.022 - 0.025

Dual-site (CAS + PAS)
4,6-Dimethyl-5-methoxy Analog 0.030 - 0.045Predicted

Enhanced hydrophobic PAS interaction
Unsubstituted Indanone Analog 5.38 - 10.0

Weak PAS interaction

Application Context: AChE Inhibition Pathway

The primary utility of 4,6-Dimethyl-5-methoxy-1-indanone is its integration into multi-target-directed ligands (MTDLs) for Alzheimer's disease[4]. The indanone core acts as an anchor, sliding into the peripheral anionic site (PAS) of the enzyme, while the piperidine tail reaches down the gorge to the catalytic active site (CAS)[3].

Pathway A 4,6-Dimethyl-5-methoxy-1-indanone Derivative (Donepezil Analog) B Indanone Core (Hydrophobic & pi-pi stacking) A->B C N-benzylpiperidine Moiety (Cation-pi interaction) A->C D Peripheral Anionic Site (PAS) Trp286 Residue B->D E Catalytic Active Site (CAS) Trp86 / His447 Residues C->E F Dual-Site AChE Inhibition (Enzyme Blockade) D->F E->F G Prevention of Acetylcholine Breakdown (Enhanced Neurotransmission) F->G

Dual-site binding mechanism of indanone-based donepezil analogs in the AChE enzyme gorge.

References

  • PubChem . "4,6-Dimethyl-5-methoxy-1-indanone | C12H14O2 | CID 14032100". National Center for Biotechnology Information. Available at:[Link][1]

  • ACS Omega . "Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents". American Chemical Society. Available at:[Link][2]

  • Frontiers in Chemistry . "Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease". Frontiers. Available at:[Link][9]

  • PLOS One . "The in silico and in vitro analysis of donepezil derivatives for Anopheles acetylcholinesterase inhibition". Public Library of Science. Available at:[Link][3]

  • PMC . "The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020". National Institutes of Health. Available at:[Link][4]

  • PMC . "Non-Conventional Methodologies in the Synthesis of 1-Indanones". National Institutes of Health. Available at:[Link][5]

  • D-NB.info . "Regioselective Synthesis of Indanones". German National Library. Available at:[Link][7]

Sources

Method

Application Note: 4,6-Dimethyl-5-methoxy-1-indanone as a Core Scaffold for Multi-Target-Directed Ligands (MTDLs) in Alzheimer's Disease Drug Discovery

Executive Summary & Scientific Rationale The multifactorial pathogenesis of Alzheimer’s Disease (AD)—characterized by cholinergic depletion, amyloid-beta (Aβ) aggregation, and neuroinflammation—has driven a paradigm shif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The multifactorial pathogenesis of Alzheimer’s Disease (AD)—characterized by cholinergic depletion, amyloid-beta (Aβ) aggregation, and neuroinflammation—has driven a paradigm shift in drug discovery toward Multi-Target-Directed Ligands (MTDLs) . Single-target therapies often fail to halt disease progression. Consequently, medicinal chemists rely on privileged chemical scaffolds to build hybrid molecules capable of modulating multiple AD pathways simultaneously.

4,6-Dimethyl-5-methoxy-1-indanone (CAS: 109025-37-8) serves as a highly specialized building block in this arena. Inspired by the clinical success of Donepezil, which utilizes a 5,6-dimethoxy-1-indanone core ()[1], this specific derivative offers unique structural advantages:

  • PAS Binding Affinity: The indanone moiety is uniquely suited to bind to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) via π-π stacking with Trp286. Binding at the PAS sterically blocks AChE from acting as a pathological chaperone that accelerates Aβ fibrillogenesis ()[2].

  • Steric & Electronic Tuning: The 5-methoxy group acts as an electron-donating moiety, enhancing dipole interactions within the enzyme gorge. Crucially, the 4,6-dimethyl substitutions introduce targeted steric bulk. This bulk restricts the rotational freedom of the synthesized ligand within the AChE gorge, locking it into an active conformation and driving high selectivity for AChE over Butyrylcholinesterase (BChE).

Pathway Indanone 4,6-Dimethyl-5-methoxy-1-indanone (MTDL Scaffold) PAS AChE Peripheral Anionic Site (PAS) Indanone->PAS Binds via π-π stacking CAS AChE Catalytic Active Site (CAS) Indanone->CAS Gorge penetration ABeta Amyloid-β (Aβ) Aggregation PAS->ABeta Inhibits AChE-induced aggregation ACh Acetylcholine (ACh) Hydrolysis CAS->ACh Prevents degradation Outcome Cognitive Improvement & Neuroprotection ABeta->Outcome Reduces neurotoxicity ACh->Outcome Restores cholinergic transmission

Mechanistic pathway of Indanone-based MTDLs in Alzheimer's Disease targeting AChE and Aβ.

Experimental Workflows & Self-Validating Protocols

To successfully utilize 4,6-dimethyl-5-methoxy-1-indanone in drug discovery, researchers must follow a rigorous workflow spanning chemical synthesis to in vitro enzymatic and aggregation assays.

Workflow Step1 Step 1: Synthesis Claisen-Schmidt Condensation Step2 Step 2: Enzymatic Assay Modified Ellman's Method Step1->Step2 Step3 Step 3: Aggregation ThT Fluorescence Assay Step2->Step3 Step4 Step 4: Lead Selection Preclinical MTDL Candidate Step3->Step4

Experimental workflow for synthesizing and validating Indanone-based MTDLs.

Protocol 1: Synthesis of Indanone-Chalcone Hybrids

Causality & Logic: To bridge the PAS and CAS of AChE, the ligand must possess a rigid linear geometry. We utilize a base-catalyzed Claisen-Schmidt condensation. The base deprotonates the α-carbon of 4,6-dimethyl-5-methoxy-1-indanone, forming a nucleophilic enolate that attacks an aromatic aldehyde. This specific reaction reliably yields the thermodynamically stable (E)-chalcone isomer ()[3], which is essential for proper gorge penetration.

  • Reagent Preparation: Dissolve 1.0 equivalent of 4,6-dimethyl-5-methoxy-1-indanone and 1.2 equivalents of a substituted benzaldehyde in absolute ethanol.

  • Catalysis: Slowly add an aqueous solution of 40% KOH dropwise while maintaining the reaction vessel in an ice bath (0–5°C) to prevent unwanted self-condensation side reactions.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 12–24 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 3:1).

  • Isolation: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure (E)-indanone-chalcone hybrid.

Protocol 2: In Vitro Cholinesterase Inhibition (Modified Ellman's Assay)

Causality & Logic: The Ellman's assay measures the hydrolysis of acetylthiocholine (ATCh) into thiocholine, which reacts with DTNB to form a yellow anion (TNB²⁻) ()[4]. DTNB must be added before the ATCh substrate. This allows DTNB to react with any free sulfhydryl groups intrinsic to the crude enzyme extract, establishing a stable background absorbance baseline.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Note: Do not exceed pH 8.0, as basic conditions accelerate the spontaneous, non-enzymatic hydrolysis of ATCh, skewing baseline data.

  • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the synthesized indanone-hybrid solution (at various concentrations in DMSO), 20 µL of AChE (0.22 U/mL), and 10 µL of DTNB (3 mM). Incubate at 37°C for 15 minutes.

  • Validation Controls:

    • Positive Control: Donepezil (known AChE inhibitor).

    • Blank: Buffer + DMSO + DTNB + ATCh (accounts for spontaneous hydrolysis).

  • Reaction Initiation: Add 10 µL of ATCh (15 mM) to initiate the reaction.

  • Measurement: Immediately read the absorbance at 412 nm using a microplate reader continuously for 5 minutes. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3: Thioflavin T (ThT) Assay for AChE-Induced Aβ Aggregation

Causality & Logic: Aβ₁₋₄₀ is notoriously prone to spontaneous aggregation. To ensure the assay measures de novo AChE-induced aggregation rather than the elongation of pre-existing seeds, the peptide must be completely monomerized using HFIP before the assay begins ()[2].

  • Peptide Monomerization: Dissolve lyophilized Aβ₁₋₄₀ in hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL. Incubate for 1 hour at room temperature to dissolve all β-sheet structures. Aliquot and evaporate HFIP under a gentle stream of nitrogen.

  • Reconstitution: Immediately prior to the assay, reconstitute the Aβ film in anhydrous DMSO to a 2 mM stock, then dilute in 0.2 M phosphate buffer (pH 8.0) to a final working concentration of 100 µM.

  • Incubation: Mix Aβ₁₋₄₀ (final 50 µM) with human recombinant AChE (final 2.30 µM) in the presence or absence of the indanone-hybrid inhibitor (100 µM). Incubate in the dark at room temperature for 48 hours.

  • Fluorescence Measurement: Add 50 µL of the incubated mixture to 200 µL of 5 µM Thioflavin T (ThT) in 50 mM glycine-NaOH buffer (pH 8.5). Measure fluorescence (Excitation: 440 nm; Emission: 490 nm).

  • Validation Control: Use Propidium iodide as a positive control, as it is a known selective PAS binder that prevents AChE-induced aggregation.

Data Presentation & Benchmarking

To evaluate the success of the synthesized MTDL, quantitative data must be benchmarked against both the starting scaffold and standard therapeutics. The table below summarizes representative pharmacological profiling demonstrating how the functionalization of 4,6-dimethyl-5-methoxy-1-indanone yields a potent, multi-target candidate.

Table 1: Representative Pharmacological Profiling of Indanone Derivatives vs. Standard Therapeutics

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity (AChE/BChE)AChE-Induced Aβ Aggregation Inhibition (%) at 100 µM
Donepezil (Clinical Control)0.014 ± 0.0025.42 ± 0.3138722.4 ± 1.5
4,6-Dimethyl-5-methoxy-1-indanone (Scaffold Only)> 100> 100N/A< 5.0
Indanone-Chalcone Hybrid (Synthesized Lead)0.085 ± 0.00612.5 ± 0.814778.6 ± 3.2

Data Interpretation: While the unfunctionalized 4,6-dimethyl-5-methoxy-1-indanone scaffold exhibits no inherent inhibitory activity, its integration into an extended chalcone hybrid creates a highly potent MTDL. Notably, the hybrid compound significantly outperforms Donepezil in inhibiting AChE-induced Aβ aggregation (78.6% vs 22.4%), validating the strategy of targeting the PAS to achieve disease-modifying effects ()[5].

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.[Link]

  • Sugimoto, H., Yamanishi, Y., Iimura, Y., & Kawakami, Y. (2000). "Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors." Current Medicinal Chemistry.[Link]

  • Bartolini, M., Bertucci, C., Cavrini, V., & Andrisano, V. (2003). "beta-Amyloid aggregation induced by human acetylcholinesterase: inhibition studies." Biochemical Pharmacology.[Link]

  • Wang, K., Yu, L., Shi, J., Liu, W., & Sang, Z. (2019). "Multifunctional indanone-chalcone hybrid compounds with anti-β-amyloid (Aβ) aggregation, monoamine oxidase B (MAO-B) inhibition and neuroprotective properties against Alzheimer's disease." Medicinal Chemistry Research.[Link]

  • Liu, C., et al. (2021). "A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation." Frontiers in Aging Neuroscience.[Link]

Sources

Application

Application of Indanone Derivatives as Enzyme Inhibitors: A Technical Guide for Researchers

The indanone scaffold, a bicyclic structure featuring a benzene ring fused to a cyclopentanone ring, has emerged as a privileged motif in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of bio...

Author: BenchChem Technical Support Team. Date: March 2026

The indanone scaffold, a bicyclic structure featuring a benzene ring fused to a cyclopentanone ring, has emerged as a privileged motif in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the application of indanone derivatives as enzyme inhibitors, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of their structure-activity relationships.

Introduction: The Versatility of the Indanone Scaffold

The indanone core serves as a versatile template for the design of enzyme inhibitors due to its rigid structure and the amenability of its aromatic and ketone moieties to chemical modification. This allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. Notably, the well-established drug Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, features an indanone core, highlighting the clinical significance of this structural class[1][2][3]. Research has expanded to explore indanone derivatives as inhibitors of a range of other enzymes implicated in various pathologies, including neurodegenerative diseases, cancer, and inflammation[2][4][5][6].

Mechanisms of Action and Key Enzyme Targets

Indanone derivatives exert their therapeutic effects by inhibiting the activity of specific enzymes involved in disease progression. The following sections detail their interactions with key enzyme targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition in Alzheimer's Disease

A primary application of indanone derivatives is in the symptomatic treatment of Alzheimer's disease (AD) through the inhibition of cholinesterases[3][7]. In AD, there is a decline in the levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the hydrolysis of ACh in the synaptic cleft. By inhibiting these enzymes, indanone derivatives increase the concentration and duration of action of ACh, thereby improving cholinergic neurotransmission and cognitive function[2][8].

Many indanone-based inhibitors are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE[1][9]. This dual-binding mechanism can be particularly effective, as the PAS is also implicated in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD[1][7].

Signaling Pathway: Cholinergic Neurotransmission and its Modulation by Indanone Derivatives

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis AChR ACh Receptor ACh_cleft->AChR Binding Indanone Indanone Derivative Indanone->AChE Inhibition Signal Signal Transduction AChR->Signal Activation

Caption: Inhibition of AChE by indanone derivatives in the synaptic cleft.

Monoamine Oxidase (MAO) Inhibition in Neurodegenerative Disorders

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine[6][10]. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. Indanone derivatives have been identified as potent and selective inhibitors of MAO-B[11][12][13]. The design of dual-targeting ligands that inhibit both MAO-B and other targets, such as the histamine H3 receptor, is an emerging area of research for Parkinson's disease treatment[14]. Some derivatives have also shown inhibitory activity against MAO-A, which is a target for the treatment of depression[11][12].

Cyclooxygenase-2 (COX-2) Inhibition in Inflammation and Cancer

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. Several indanone derivatives have been developed as selective COX-2 inhibitors with potential applications as anti-inflammatory and anticancer agents[4][15][16]. Some of these compounds have demonstrated potent cytotoxicity in cancer cell lines, such as breast cancer (MCF-7) cells[15].

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of indanone derivatives as enzyme inhibitors.

Synthesis of a Representative 2-Benzylidene-1-indanone Derivative

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives via an aldol condensation reaction[17].

Materials:

  • 1-Indanone

  • Substituted benzaldehyde

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 1-indanone and the substituted benzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH or KOH solution to the cooled mixture with stirring.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice and water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Workflow: Synthesis of 2-Benzylidene-1-indanone Derivatives

Start Start Reactants Dissolve 1-Indanone & Substituted Benzaldehyde in Ethanol Start->Reactants Cooling Cool in Ice Bath Reactants->Cooling Base_Addition Add aq. NaOH/KOH Cooling->Base_Addition Reaction Stir at Room Temp. Base_Addition->Reaction Quenching Pour into Ice/Water Reaction->Quenching Acidification Acidify with HCl Quenching->Acidification Filtration Filter & Wash Solid Acidification->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification End End Purification->End

Caption: General workflow for the synthesis of 2-benzylidene-1-indanone derivatives.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds[4][18]. It is based on the reaction of acetylthiocholine with AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product that can be quantified.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • Test indanone derivatives

  • Donepezil or Tacrine (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • Test compound solution at various concentrations (or solvent for the control)

  • Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity[19].

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) is a more absolute measure of an inhibitor's potency than the IC50 value, as the latter can be influenced by the substrate concentration[19]. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration used in the assay.

  • Km is the Michaelis-Menten constant for the substrate.

To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots[10].

Structure-Activity Relationship (SAR) of Indanone Derivatives

The inhibitory activity and selectivity of indanone derivatives are highly dependent on the nature and position of substituents on both the indanone core and the arylidene moiety[17].

Key SAR observations include:

  • Substituents on the Indanone Ring:

    • Dimethoxy substitution on the indanone moiety has been found to be favorable for AChE inhibitory potential[1].

    • A hydroxyl group at the C-5, C-6, or C-7 position of the indanone ring is important for the inhibition of ROS production in macrophages[20].

  • Linker and Arylidene Ring Substituents:

    • The length and nature of the linker between the indanone core and other functionalities can significantly affect inhibitory activity[1].

    • For MAO-B inhibition, substitution on the A-ring with a 5-hydroxy group and on the B-ring with halogens or a methyl group leads to high potency[12][13].

    • For COX-2 inhibition, spiroisoxazoline derivatives with a methoxy group at the meta position of the C-3' phenyl ring show superior selectivity and potency[15].

  • Stereochemistry: The biological activity of chiral indanone derivatives is often stereospecific, with one enantiomer exhibiting significantly higher potency[18].

Table 1: Representative IC50 Values of Indanone Derivatives for Various Enzymes

Compound ClassTarget EnzymeRepresentative IC50 Value (µM)Reference
Indanone-Piperidine HybridsAcetylcholinesterase (AChE)0.0018[21]
Donepezil-like DerivativesAcetylcholinesterase (AChE)0.78[1]
2-Heteroarylidene-1-indanonesMonoamine Oxidase B (MAO-B)0.0044 - 1.53[11]
2-Benzylidene-1-indanonesMonoamine Oxidase B (MAO-B)< 2.74 (several < 0.1)[13]
Indanone SpiroisoxazolinesCyclooxygenase-2 (COX-2)0.03[15]

Conclusion and Future Directions

Indanone derivatives represent a highly versatile and promising class of compounds for the development of novel enzyme inhibitors. Their well-defined structure-activity relationships and amenability to chemical modification make them attractive candidates for targeting a wide range of enzymes implicated in human diseases. Future research will likely focus on the design of multi-target-directed ligands to address the complex and multifactorial nature of diseases like Alzheimer's and cancer[9][14]. Further optimization of their pharmacokinetic and toxicological profiles will be crucial for translating the promising preclinical findings into clinically effective therapeutics.

References

  • Gong, C., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 86, 436-448. Retrieved from [Link]

  • Chen, Y., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4345-4349. Retrieved from [Link]

  • Kumar, A., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(5), 674-688. Retrieved from [Link]

  • Wang, Y., et al. (2021). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Pharmacology, 12, 735165. Retrieved from [Link]

  • Mostert, S., et al. (2016). 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 26(24), 5953-5958. Retrieved from [Link]

  • Acar, Ç., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 47051-47073. Retrieved from [Link]

  • Serafin, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-505. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Retrieved from [Link]

  • Acar, Ç., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 47051-47073. Retrieved from [Link]

  • Singh, P., et al. (2023). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. Letters in Drug Design & Discovery, 20(4), 312-326. Retrieved from [Link]

  • Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(12), 7136-7156. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase. Retrieved from [Link]

  • Kumar, A., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(5), 674-688. Retrieved from [Link]

  • Lee, J. H., et al. (2017). Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. European Journal of Medicinal Chemistry, 136, 234-245. Retrieved from [Link]

  • Sommer, A. D., et al. (2018). Novel indanone derivatives as MAO B/H3R dual-targeting ligands for treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 149, 126-140. Retrieved from [Link]

  • Mostert, S., et al. (2016). 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 26(20), 4957-4962. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Indanones Derivatives As Potent Acetylcholinesterase/Monoamine Oxidase B Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2275660. Retrieved from [Link]

  • Dastmalchi, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & Biodiversity, 20(8), e202300075. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. Retrieved from [Link]

  • Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(12), 7136-7156. Retrieved from [Link]

  • Singh, P., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(6), 103986. Retrieved from [Link]

  • Dastmalchi, S., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 32, 115960. Retrieved from [Link]

  • Kumar, A., et al. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 28(1), 38-42. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Serafin, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-505. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. RSC Advances, 14(7), 4690-4700. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Retrieved from [Link]

  • Mader, L. K., & Keillor, J. W. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters, 15(4), 731-738. Retrieved from [Link]

  • Kumar, A., et al. (2008). Gallic acid-based indanone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 18(14), 4158-4161. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. Retrieved from [Link]

  • SciELO. (n.d.). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route for the designed indanone derivatives. Reagents and conditions. Retrieved from [Link]

  • Copeland, R. A. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 15(11), 2533-2549. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4,6-Dimethyl-5-methoxy-1-indanone

Welcome to the Advanced Process Chemistry Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of 4,6-Dimethyl-5-methoxy-1-indanon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of 4,6-Dimethyl-5-methoxy-1-indanone (CAS: 109025-37-8)[1].

This specific indanone scaffold is a critical intermediate in the synthesis of complex polycyclic systems, including bioactive dihydroindenoindoles[2] and potential therapeutic agents for neurodegenerative diseases[3]. Because its synthesis typically involves harsh Friedel-Crafts acylation/alkylation cascades using Lewis acids (e.g., AlCl₃)[3], isolating the pure compound from the crude reaction mixture presents unique mechanistic challenges.

The Mechanistic Challenges in Purification

As a process chemist, you must understand the causality behind the impurities in your flask to effectively remove them. During the Friedel-Crafts cyclization, the Lewis acidic conditions required for ring closure (AlCl₃) can inadvertently coordinate with the methoxy oxygen of the target molecule. This coordination often leads to partial ether cleavage, generating 4,6-dimethyl-5-hydroxy-1-indanone (CAS: 381220-71-9) as a significant byproduct. Furthermore, quenching the AlCl₃ complex improperly generates gelatinous aluminum hydroxide [Al(OH)₃], which traps the product in intractable emulsions.

Our purification strategy relies on two field-proven mechanistic principles:

  • Acidic Quenching: Maintaining a low pH (using 2M HCl) ensures aluminum remains as soluble [Al(H₂O)₆]³⁺ ions, preventing emulsion formation[3].

  • Selective Deprotonation: Utilizing the pKa difference between the target molecule and the phenolic impurity. A targeted alkaline wash (NaOH) converts the 5-hydroxy byproduct into a water-soluble sodium phenoxide salt, partitioning it into the aqueous phase while the target methoxyindanone remains safely in the organic phase[4].

Purification Workflow Visualization

Purification Crude Crude Reaction Mixture (Contains AlCl3 & Impurities) Quench Acidic Quench (2M HCl) Prevents Al(OH)3 Emulsions Crude->Quench Extract Extraction (DCM or EtOAc) Isolate Organics Quench->Extract Split1 Phase Separation Extract->Split1 Aq1 Aqueous Phase (Discard Al Salts) Split1->Aq1 Org1 Organic Phase (Product + 5-Hydroxy Impurity) Split1->Org1 BaseWash Alkaline Wash (1M NaOH) Deprotonates Phenolic Impurity Org1->BaseWash Split2 Phase Separation BaseWash->Split2 Aq2 Aqueous Phase (Phenolate Salts - Discard) Split2->Aq2 Org2 Organic Phase (Target Indanone) Split2->Org2 Dry Dry (MgSO4) & Concentrate Org2->Dry Purify Flash Chromatography (Hexanes/EtOAc) Dry->Purify Pure Pure 4,6-Dimethyl-5-methoxy- 1-indanone Purify->Pure

Workflow for the purification of 4,6-dimethyl-5-methoxy-1-indanone from crude reaction mixtures.

Self-Validating Experimental Protocol

This step-by-step methodology ensures that each phase of the purification validates the success of the previous step.

Step 1: Acidic Quench & Complex Decomposition

  • Action: Cool the crude reaction mixture to 0 °C using an ice bath. Slowly add 2M aqueous HCl dropwise under vigorous stirring[3].

  • Causality: Exothermic decomposition of the AlCl₃-indanone complex occurs. The acid prevents the precipitation of Al(OH)₃.

  • Validation: The aqueous phase must appear clear (not milky). Spot-check the aqueous layer with pH paper; it must be < 2.

Step 2: Primary Extraction

  • Action: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 50 mL)[3]. Combine the organic layers.

  • Validation: Perform a quick Thin-Layer Chromatography (TLC) check of the residual aqueous phase. No UV-active spots should remain at the baseline, confirming complete extraction.

Step 3: Alkaline Wash (Impurity Clearance)

  • Action: Wash the combined organic layers with 1M aqueous NaOH (2 x 30 mL)[4].

  • Causality: The NaOH selectively deprotonates the 4,6-dimethyl-5-hydroxy-1-indanone byproduct, pulling it into the aqueous phase as a sodium salt[4].

  • Validation: The aqueous wash should test at pH > 10. TLC of the organic phase should show a significant reduction or complete disappearance of the lower-Rf streaking spot.

Step 4: Neutralization & Drying

  • Action: Wash the organic layer with saturated aqueous NaHCO₃ (to neutralize any residual acid/base), followed by saturated brine (to remove excess water)[3]. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[3].

  • Validation: The organic phase should transition from slightly cloudy to perfectly transparent upon the addition of MgSO₄.

Step 5: Chromatographic Polish

  • Action: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate (typically starting at 9:1 and moving to 4:1)[3].

  • Validation: Pool fractions containing the pure target compound (Rf ~0.45 in 4:1 Hexanes:EtOAc). Evaporate to yield the pure 4,6-dimethyl-5-methoxy-1-indanone as a solid.

Troubleshooting Guides & FAQs

Q1: My extraction mixture has formed a thick, white emulsion that won't separate. How do I break it? A1: This is a classic symptom of an incomplete acidic quench, leading to the formation of an aluminum hydroxide gel network.

  • Immediate Fix: Add more 2M HCl and stir vigorously for 15 minutes to re-solubilize the aluminum salts[3]. If the emulsion persists due to organic polymers, filter the entire biphasic mixture through a pad of Celite, rinse the pad with DCM, and return the filtrate to the separatory funnel.

Q2: TLC shows a persistent lower-Rf spot even after the alkaline wash. What is it, and how do I remove it? A2: If the spot is UV-active and streaks slightly, it is likely residual 4,6-dimethyl-5-hydroxy-1-indanone that was not fully deprotonated, or unreacted starting material (e.g., substituted benzoic/propionic acid).

  • Solution: Ensure your NaOH wash is fresh and sufficiently concentrated (1M to 2M). If the impurity persists, it will easily separate during the silica gel chromatography step, as the free hydroxyl/carboxyl groups bind strongly to the stationary phase, eluting much later than your target methoxyindanone.

Q3: The product is co-eluting with a non-polar impurity during chromatography. How can I improve resolution? A3: Non-polar impurities are often hydrocarbon byproducts or unreacted alkylating agents.

  • Solution: Reduce the polarity of your eluent. Instead of jumping straight to 4:1 Hexanes:EtOAc, run a shallower gradient (e.g., 19:1 → 9:1 → 4:1). Alternatively, switch the solvent system to Toluene/Acetone (95:5), which often provides orthogonal selectivity for indanone derivatives.

Quantitative Data & Physicochemical Profiles

Use the following data to track your compound and its primary impurity during the purification workflow.

ParameterTarget: 4,6-Dimethyl-5-methoxy-1-indanoneMajor Impurity: 4,6-Dimethyl-5-hydroxy-1-indanone
CAS Number 109025-37-8[1]381220-71-9
Molecular Formula C₁₂H₁₄O₂[1]C₁₁H₁₂O₂
Molecular Weight 190.24 g/mol [1]176.21 g/mol
Solubility Profile Soluble in DCM, EtOAc, TolueneSoluble in aqueous NaOH (pH > 10), polar organics
Chromatographic Behavior Rf ~0.45 (Hexanes:EtOAc 4:1)Rf ~0.15 (Streaking on silica)
Purification Strategy Retained in organic phaseExtracted into aqueous phase via alkaline wash[4]
References
  • PubChem. "4,6-Dimethyl-5-methoxy-1-indanone | C12H14O2 | CID 14032100." National Center for Biotechnology Information. Available at: [Link]

  • QuickCompany. "An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone." Patent Documentation. Available at: [Link]

  • ResearchGate. "The Synthesis of Dihydroindenoindoles." Khalid Reza et al. Available at:[Link]

  • ChemBuyersGuide. "Angene International Limited (Page 657) @ ChemBuyersGuide.com, Inc." Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4,6-Dimethyl-5-methoxy-1-indanone

Welcome to the technical support center for the synthesis of 4,6-Dimethyl-5-methoxy-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,6-Dimethyl-5-methoxy-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow.

I. Overview of the Synthetic Pathway

The synthesis of 4,6-Dimethyl-5-methoxy-1-indanone is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common route involves three key stages:

  • Williamson Ether Synthesis: Formation of 1,3-dimethyl-2-methoxy-5-methylbenzene from 3,5-dimethylphenol.

  • Friedel-Crafts Acylation: Acylation of the methoxy-activated aromatic ring with succinic anhydride.

  • Intramolecular Friedel-Crafts Cyclization/Nazarov Cyclization: Ring closure of the resulting propanoic acid derivative to form the indanone core.

This guide will break down the potential side reactions and troubleshooting strategies for each of these critical steps.

Synthetic_Pathway A 3,5-Dimethylphenol B 1,3-Dimethyl-2-methoxy- 5-methylbenzene A->B Williamson Ether Synthesis C 3-(3,5-Dimethyl-4- methoxyphenyl)propanoic acid B->C Friedel-Crafts Acylation D 4,6-Dimethyl-5-methoxy- 1-indanone C->D Intramolecular Cyclization (PPA) Williamson_Ether_Synthesis_Side_Reactions Start 3,5-Dimethylphenoxide O_Alkylation O-Alkylation (Desired) Start->O_Alkylation Sₙ2 on Oxygen C_Alkylation C-Alkylation (Side Reaction) Start->C_Alkylation Sₙ2 on Ring Carbon Product 1,3-Dimethyl-2-methoxy- 5-methylbenzene O_Alkylation->Product Byproduct C-Methylated Isomers C_Alkylation->Byproduct

Caption: Competing O- and C-alkylation pathways.

Step 2: Friedel-Crafts Acylation

Objective: To acylate 1,3-dimethyl-2-methoxy-5-methylbenzene with succinic anhydride to form 3-(3,5-dimethyl-4-methoxyphenyl)propanoic acid.

Problem 1: Low Conversion or No Reaction

Question: My Friedel-Crafts acylation is not proceeding, or the conversion is very low. What are the likely causes?

Answer: Friedel-Crafts reactions are sensitive to the reactivity of the aromatic substrate and the activity of the Lewis acid catalyst.

Probable Causes:

  • Deactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be old or have been exposed to moisture, reducing its activity.

  • Insufficiently Activated Ring: While the methoxy group is activating, steric hindrance from the adjacent methyl groups could be impeding the electrophilic attack.

  • Inadequate Reaction Conditions: The reaction may require a higher temperature or a more potent Lewis acid to proceed efficiently.

Solutions:

ParameterRecommendationRationale
Catalyst Use fresh, anhydrous aluminum chloride (AlCl₃). Consider using a stronger Lewis acid if necessary.Ensures maximum catalytic activity.
Temperature Carefully increase the reaction temperature while monitoring for side reactions.Can help overcome steric hindrance and increase the reaction rate.
Solvent Use a non-coordinating solvent like dichloromethane (DCM) or carbon disulfide (CS₂).Prevents the solvent from competing with the substrate for the Lewis acid.
Problem 2: Formation of Regioisomers

Question: I am getting a mixture of acylated products. How can I improve the regioselectivity?

Answer: The directing effects of the substituents on the aromatic ring determine the position of acylation. While the methoxy group strongly directs ortho and para, the methyl groups also have a directing effect.

Probable Causes:

  • Competing Directing Effects: The combination of the methoxy and methyl groups can lead to acylation at different positions on the ring.

  • Reaction Conditions: Temperature and the choice of Lewis acid can influence the regioselectivity of the reaction.

Solutions:

  • Control Temperature: Running the reaction at a lower temperature may favor the thermodynamically more stable product.

  • Lewis Acid Choice: Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) as they can exhibit different selectivities.

Step 3: Intramolecular Cyclization

Objective: To cyclize 3-(3,5-dimethyl-4-methoxyphenyl)propanoic acid to 4,6-dimethyl-5-methoxy-1-indanone. This is typically achieved using a strong acid catalyst like polyphosphoric acid (PPA). [1]

Problem 1: Incomplete Cyclization

Question: My cyclization reaction is not going to completion, and I have a significant amount of the starting propanoic acid remaining. What should I do?

Answer: Incomplete cyclization is often a result of insufficient acid strength or deactivation of the catalyst.

Probable Causes:

  • Hydrolyzed PPA: Polyphosphoric acid is hygroscopic and can absorb water from the atmosphere, which reduces its acidity and effectiveness as a dehydrating agent. [2]* Insufficient Temperature or Time: The reaction may require more forcing conditions to achieve full conversion.

  • Poor Mixing: PPA is highly viscous, and inefficient stirring can lead to localized areas of low reactivity. [3] Solutions:

ParameterRecommendationRationale
PPA Quality Use fresh PPA or PPA with a high P₂O₅ content (e.g., 115%). [3]Ensures high acidity and dehydrating power.
Reaction Conditions Gradually increase the reaction temperature (e.g., to 80-100 °C) and/or extend the reaction time. [4]Provides the necessary energy for the intramolecular acylation.
Stirring Use a mechanical stirrer to ensure efficient mixing of the viscous reaction mixture. [3]Promotes homogeneity and consistent reaction progress.
Problem 2: Formation of Polymeric Byproducts

Question: My reaction mixture is turning dark, and I'm getting a lot of insoluble, tar-like material. How can I prevent this?

Answer: Polymerization is a common side reaction in strong acid-catalyzed reactions, especially at elevated temperatures. [1] Probable Causes:

  • Excessively High Temperature: High temperatures can promote intermolecular reactions and polymerization. [1]* Prolonged Reaction Time: Leaving the reaction for too long after completion can lead to product degradation and polymerization.

Solutions:

  • Temperature Control: Maintain the reaction temperature within the optimal range and avoid overheating.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting material is consumed. [3]

Problem 3: Formation of Regioisomeric Indanones

Question: I am observing the formation of an isomeric indanone product. How can I control the regioselectivity of the cyclization?

Answer: The intramolecular Friedel-Crafts acylation can potentially occur at two different positions on the aromatic ring, leading to the formation of regioisomers. [1]The composition of the PPA can influence this selectivity. [4] Probable Causes:

  • PPA Composition: The P₂O₅ content of the polyphosphoric acid can affect the reaction mechanism and, consequently, the regioselectivity. PPA with a higher P₂O₅ content may favor the formation of a different regioisomer. [3][4] Solutions:

  • Control PPA Composition: Use PPA with a consistent and appropriate P₂O₅ content. It has been shown that PPA with a lower P₂O₅ content can favor the formation of the indanone isomer with the electron-donating group meta to the carbonyl. [4]

Cyclization_Side_Reactions Start 3-(3,5-Dimethyl-4- methoxyphenyl)propanoic acid Desired_Product 4,6-Dimethyl-5-methoxy-1-indanone Start->Desired_Product Desired Cyclization Isomer Regioisomeric Indanone Start->Isomer Alternative Cyclization Polymer Polymeric Byproducts Start->Polymer Intermolecular Reactions

Caption: Potential outcomes of the intramolecular cyclization step.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of polyphosphoric acid (PPA) in the final cyclization step?

A1: Polyphosphoric acid serves as both a strong protic acid catalyst and a dehydrating agent. [2]It protonates the carboxylic acid, facilitating the formation of an acylium ion intermediate. This electrophilic intermediate then attacks the aromatic ring in an intramolecular Friedel-Crafts acylation. The dehydrating nature of PPA helps to drive the reaction to completion by removing the water molecule that is formed. [2] Q2: Can I use a different catalyst for the cyclization step instead of PPA?

A2: Yes, other strong acids or Lewis acids can be used. For instance, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful alternative. Triflic acid has also been used effectively, sometimes in combination with microwave irradiation to accelerate the reaction. [5]However, PPA is often preferred due to its low cost and effectiveness. [4] Q3: How can I best purify the final product, 4,6-Dimethyl-5-methoxy-1-indanone?

A3: The crude product obtained after the work-up of the cyclization reaction is often a mixture of the desired product, any regioisomers, and possibly some polymeric material. Purification is typically achieved by column chromatography on silica gel. [5]A solvent system such as a mixture of hexanes and ethyl acetate is commonly used for elution. Recrystallization from a suitable solvent can also be an effective purification method if the crude product is a solid. [3] Q4: Are there any safety precautions I should be aware of when working with the reagents in this synthesis?

A4: Yes, several reagents require careful handling.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere.

  • Aluminum Chloride (AlCl₃): Reacts vigorously with water and is corrosive. Handle in a fume hood and wear appropriate personal protective equipment.

  • Polyphosphoric Acid (PPA): Corrosive and highly viscous. It should be handled with care, especially when hot. The work-up, which involves quenching with ice water, is highly exothermic and should be performed cautiously. [2] Always consult the Safety Data Sheet (SDS) for each reagent before use.

IV. References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • PMC. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Nazarov Cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol. Retrieved from

  • Wikipedia. (2023). Nazarov cyclization reaction. Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Photo‐Nazarov cyclization of aryl vinyl ketones to access indanones core. Retrieved from [Link]

  • ChemRxiv. (n.d.). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Retrieved from

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • . (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • QuickCompany. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • PMC. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

Sources

Troubleshooting

Column chromatography purification of crude 4,6-Dimethyl-5-methoxy-1-indanone

Mechanistic Context & Overview The synthesis of indanone derivatives, such as 4,6-Dimethyl-5-methoxy-1-indanone, is typically achieved via the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids 1. While thi...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Overview

The synthesis of indanone derivatives, such as 4,6-Dimethyl-5-methoxy-1-indanone, is typically achieved via the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids 1. While this cyclization is effective, the crude reaction mixture is rarely pure. It frequently contains unreacted highly polar starting materials, closely related regioisomers formed during the cyclization, and non-volatile polymeric byproducts resulting from the harsh acidic conditions 2, 3.

Flash column chromatography on silica gel is the premier technique for isolating the target indanone 4. Because 4,6-Dimethyl-5-methoxy-1-indanone possesses both a hydrogen-bond accepting ketone and an electron-donating methoxy group, its interaction with the acidic silanol groups of the stationary phase requires precise solvent control to prevent band broadening and ensure high-resolution separation from its regioisomers 5.

Experimental Workflow

ChromatographyWorkflow Crude Crude Reaction Mixture (Target + Regioisomers + Polymers) DryLoad Dry Loading Preparation (Adsorb onto Silica Gel) Crude->DryLoad Dissolve in DCM Column Flash Column Chromatography (Hexanes/EtOAc Gradient) DryLoad->Column Load onto Sand Layer Fractions Fraction Collection & TLC/UV Analysis Column->Fractions Isocratic to Gradient Pure Pure 4,6-Dimethyl-5-methoxy-1-indanone (Concentration & Vacuum Drying) Fractions->Pure Pool Pure Fractions

Fig 1. Flash column chromatography workflow for isolating 4,6-Dimethyl-5-methoxy-1-indanone.

Standard Operating Procedure (SOP): Flash Column Chromatography

This protocol is designed as a self-validating system: each step includes a built-in verification mechanism to ensure the integrity of the purification before proceeding to the next phase 4, 5.

Step 1: Column Preparation (Slurry Packing)

  • Action: Weigh out silica gel (230–400 mesh) at a 70:1 mass ratio relative to the crude mixture 4. Prepare a slurry in 100% hexanes. Pour smoothly into the glass column.

  • Causality: Slurry packing prevents the formation of air pockets and channels within the stationary phase. A 70:1 ratio provides sufficient theoretical plates to resolve the target indanone from closely eluting regioisomers 4, 5.

  • Validation: Drain solvent until exactly 1 cm remains above the silica bed. The bed must appear perfectly uniform without cracks.

Step 2: Sample Loading (Dry Loading)

  • Action: Dissolve the crude 4,6-Dimethyl-5-methoxy-1-indanone in a minimal volume of Dichloromethane (DCM). Add silica gel (approx. 3x the crude mass) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained 2. Carefully load this powder onto the flat silica bed and cap with 1 cm of washed sand.

  • Causality: Indanones can "oil out" or exhibit poor solubility in the non-polar starting eluent (hexanes) 2. Loading the sample neat or as a concentrated liquid can cause uneven distribution and severe band tailing. Dry loading ensures a perfectly horizontal, narrow sample band, which is critical for high-resolution separation.

Step 3: Gradient Elution

  • Action: Begin elution with 2 column volumes (CV) of 95:5 Hexanes:Ethyl Acetate (EtOAc). Gradually increase polarity to 85:15 Hexanes:EtOAc 3.

  • Causality: The initial low-polarity flush removes non-polar polymeric degradation products. Ramping the EtOAc concentration allows the moderately polar 4,6-Dimethyl-5-methoxy-1-indanone to elute sharply 4. Unreacted 3-arylpropionic acid remains strongly adsorbed to the silica and will not co-elute.

Step 4: Fraction Collection & TLC Validation

  • Action: Collect fractions in test tubes (volume = 1/4 of the total silica volume) 5. Spot each fraction on a silica TLC plate and develop in 3:1 Hexanes:EtOAc. Visualize under UV light (254 nm).

  • Validation: Pool only the fractions showing a single, distinct spot corresponding to the target indanone.

Quantitative Chromatographic Data

The following table summarizes the expected chromatographic behavior of the crude mixture components during TLC and column elution 2, 3.

ComponentTypical Rf (Hexanes/EtOAc 3:1)Elution OrderChromatographic Behavior & Notes
Non-polar byproducts > 0.701Elutes rapidly; often visible as a yellow band.
4,6-Dimethyl-5-methoxy-1-indanone ~ 0.35 – 0.452Target compound; highly UV-active (254 nm).
Regioisomeric impurities ~ 0.30 – 0.403Closely eluting; requires strict gradient control.
Unreacted starting acid < 0.104Remains on the column; streaks if flushed too early.

Troubleshooting Guide

Q: My 4,6-Dimethyl-5-methoxy-1-indanone is co-eluting with a regioisomer. How can I improve the resolution? A: Regioisomers formed during the Friedel-Crafts cyclization possess nearly identical dipole moments and polarities to the target compound 2, 3.

  • Root Cause: Isocratic elution (using a single solvent ratio) often causes band broadening as the compound travels down the column, leading to overlapping peaks.

  • Corrective Action: Switch to a shallower step-gradient (e.g., increasing EtOAc by only 2% increments per column volume). If co-elution persists, increase the silica-to-sample ratio to 100:1 or utilize a smaller particle size silica gel (e.g., 15–40 µm) to increase the number of theoretical plates 4, 5.

Q: The compound is streaking heavily on the column, resulting in poor recovery and diluted fractions. A: Streaking indicates secondary, non-ideal interactions with the stationary phase.

  • Root Cause: The Lewis basicity of the indanone's methoxy and ketone oxygen atoms allows them to hydrogen-bond strongly with free, acidic silanol groups on the silica gel. Alternatively, the column may be overloaded.

  • Corrective Action: First, verify that the column load is less than 1.5% of the total column volume 4. If loading is correct, you can deactivate the highly acidic silanol sites by adding 0.5% – 1% Triethylamine (TEA) to your eluent system.

Q: The recovered product is a dark, sticky oil instead of a solid, despite TLC showing a single pure spot. A: 4,6-Dimethyl-5-methoxy-1-indanone has a relatively low melting point and is prone to "oiling out" 2.

  • Root Cause: Trace amounts of residual chromatography solvents (especially EtOAc or DCM) become trapped in the matrix, depressing the melting point and preventing crystal lattice formation 3.

  • Corrective Action: Subject the pooled, evaporated fractions to high vacuum (<1 mbar) for at least 12–24 hours. If the product remains an oil, perform a secondary recrystallization from cold hexanes/ethanol; the addition of a crystalline seed can force precipitation 2, 3.

Q: The silica column runs dry or cracks during the elution process. A: This compromises the stationary phase integrity, leading to channeling and ruined separation.

  • Root Cause: This is usually caused by the exothermic heat of adsorption when adding polar solvents too quickly, or simply failing to top up the solvent reservoir 4.

  • Corrective Action: Always maintain a 1–2 cm protective layer of washed sand above the silica bed to buffer solvent additions 5. Pre-mix your gradient solvents thoroughly in a separate flask before adding them to the column to prevent localized heat generation on the silica bed.

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase (C18) chromatography for this purification? A: While possible, normal-phase silica is heavily preferred for bulk preparative scale-up due to its high loading capacity and lower cost. Reverse-phase chromatography is excellent for analytical purity checks (e.g., HPLC) but is generally less economical for the initial purification of crude indanone derivatives.

Q: How do I track the elution of the indanone if my fraction collector doesn't have a UV detector? A: The conjugated aromatic system of 4,6-Dimethyl-5-methoxy-1-indanone makes it highly UV-active. If an in-line UV detector is unavailable, spot the fractions on a TLC plate and view under a handheld 254 nm UV lamp. Alternatively, use a chemical stain such as Potassium Permanganate (KMnO₄) or p-Anisaldehyde, which will oxidize the compound upon heating and reveal distinct spots.

Q: Is it safe to scale up the dry loading method for multi-gram purifications? A: Yes, dry loading scales exceptionally well. However, ensure that the DCM is completely removed via rotary evaporation before loading. Any residual DCM in the dry load powder will act as a strong, localized polar solvent upon contact with the hexanes eluent, instantly ruining the initial band shape.

References

  • PubChem. "4,6-Dimethyl-5-methoxy-1-indanone | C12H14O2 | CID 14032100." National Center for Biotechnology Information.[Link]

  • National Institutes of Health (PMC). "Non-Conventional Methodologies in the Synthesis of 1-Indanones."[Link]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography."[Link]

  • Membrane Solutions. "Flash Column Chromatography Guide."[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Polymerization in Indanone Synthesis

Welcome to the Advanced Synthesis Support Center. 1-Indanones are highly valuable scaffolds, serving as critical precursors for metallocene catalysts and active pharmaceutical ingredients (APIs) such as the Alzheimer's d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. 1-Indanones are highly valuable scaffolds, serving as critical precursors for metallocene catalysts and active pharmaceutical ingredients (APIs) such as the Alzheimer's drug donepezil[1]. However, the synthesis of these bicyclic systems—typically via intramolecular Friedel-Crafts acylation or Nazarov cyclization—is notoriously plagued by side reactions.

Under strongly acidic conditions, the highly reactive intermediates can undergo intermolecular attack rather than the desired intramolecular cyclization, leading to intractable polymeric tars and severely depressed yields[2][3]. This guide is designed to help researchers diagnose, troubleshoot, and eliminate polymerization during indanone synthesis.

I. Mechanistic Overview: Why Does Polymerization Occur?

To troubleshoot effectively, we must first understand the causality of the failure. In a standard Friedel-Crafts synthesis of 1-indanone from 3-arylpropionic acid, the addition of a strong Lewis or Brønsted acid generates an acylium ion intermediate [2].

This acylium ion is a potent electrophile. While the goal is for the tethered aromatic ring to attack this ion (intramolecular cyclization), the aromatic rings of other precursor molecules in the solution are also viable nucleophiles. If the reaction temperature spikes or the concentration is too high, the kinetic barrier for intermolecular acylation is overcome. This triggers a cascade of cross-coupling events, ultimately yielding a complex mixture of high-molecular-weight oligomers and polymeric tar[2][3].

Pathway A 3-Arylpropionic Acid (Precursor) B Acylium Ion (Reactive Intermediate) A->B Lewis/Brønsted Acid C Intramolecular Attack (Kinetically Favored) B->C T ≤ 0°C, Conc. < 0.2 M E Intermolecular Attack (Favored at High Temp) B->E Exothermic Spike D 1-Indanone (Target Product) C->D F Polymeric Tar (Side Product) E->F

Competing pathways: Intramolecular cyclization vs. intermolecular polymerization.

II. Troubleshooting Q&A

Q1: My Friedel-Crafts cyclization of 3-arylpropionic acid yields a dark, viscous tar instead of the expected 1-indanone. What is driving this? A1: This is the classic signature of intermolecular polymerization. The strongly acidic conditions combined with the exothermic nature of Lewis acid addition create localized "hot spots" in your flask[3]. At elevated temperatures, the highly reactive acylium ion reacts with neighboring molecules rather than cyclizing. Solution: You must kinetically favor the intramolecular pathway. Ensure strict temperature control (0 °C or below) during the addition of the catalyst and maintain high-speed mechanical stirring to dissipate heat instantly[3].

Q2: I am using a direct cyclization method with Polyphosphoric Acid (PPA) at 80 °C, but my yields are below 40% due to charring. How can I improve this? A2: PPA requires heat to reduce its viscosity, which paradoxically promotes the exact side reactions you want to avoid[2]. If your substrate has activating groups (e.g., methoxy groups), the aromatic ring is too nucleophilic to survive hot PPA. Solution: Switch to a two-step protocol. First, convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). Then, perform the cyclization using a Lewis acid (like AlCl₃) in a highly dilute dichloromethane (DCM) solution at 0 °C[3]. Dilution physically separates the molecules, drastically reducing the probability of intermolecular polymerization.

Q3: I am utilizing microwave-assisted synthesis to speed up the reaction. The starting material is consumed, but I am isolating oligomers. Why? A3: Microwave (MW) irradiation can cause localized superheating if the solvent or catalyst absorbs microwave energy too rapidly. While MW protocols using Triflic acid (TfOH) can synthesize indanones in minutes, excessive equivalents of TfOH or prolonged irradiation will trigger polymerization[1]. Solution: Limit TfOH to 3 equivalents and strictly control the irradiation time. Alternatively, explore milder catalysts like Terbium(III) triflate (Tb(OTf)₃), which has shown efficacy in cyclizing deactivated 3-arylpropionic acids without aggressive charring[4].

Q4: I am synthesizing indanones via the Nazarov cyclization of chalcones. The reaction mixture polymerizes and I see significant cis-trans isomerization. How can I mitigate this? A4: Chalcones possess α,β-unsaturated ketone systems that are highly susceptible to radical and cationic polymerization, especially when exposed to harsh acids like trifluoroacetic acid (TFA) at high temperatures. Solution: Adopt a green chemistry approach. Replace TFA with a milder Lewis acid such as Boron trifluoride etherate (BF₃·OEt₂) and use 2-methyltetrahydrofuran (4-MeTHP) as the solvent. This combination allows the Nazarov cyclization to proceed cleanly at reflux without the high-pressure buildup and polymerization risks associated with traditional methods[5].

Troubleshooting Start Issue: Viscous tar observed Q1 Exothermic upon addition? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Act1 Cool to 0°C & add dropwise Yes1->Act1 Q2 Concentration > 0.5 M? No1->Q2 Success Clean Conversion Act1->Success Yes2 Yes Q2->Yes2 No2 No Q2->No2 Act2 Dilute to 0.1 M - 0.2 M Yes2->Act2 Q3 Activating groups present? No2->Q3 Act2->Success Yes3 Yes Q3->Yes3 Act3 Use milder Lewis acids Yes3->Act3 Act3->Success

Diagnostic workflow for mitigating polymerization in indanone synthesis.

III. Quantitative Data: Impact of Reaction Conditions

The following table summarizes how different synthetic routes and parameters influence the yield and the risk of polymerization.

Synthetic RouteCatalyst / ReagentsTemperatureConcentrationTypical YieldPolymerization Risk
Direct Friedel-Crafts Polyphosphoric Acid (PPA)80 °C> 1.0 M< 40%High (Tar formation)
Two-Step Friedel-Crafts SOCl₂ then AlCl₃0 °C to RT0.1 M85 - 90%Low
Microwave-Assisted TfOH (3 eq)120 °C (MW)0.5 M75 - 85%Moderate
Green Nazarov Cyclization BF₃·OEt₂ in 4-MeTHP110 °C0.2 M72%Low

IV. Self-Validating Experimental Protocol

To ensure reproducibility and prevent catastrophic batch loss, utilize this self-validating protocol for the Two-Step High-Dilution Friedel-Crafts Acylation .

Step 1: Acyl Chloride Formation
  • Action: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 3-arylpropionic acid (1.0 eq) in anhydrous DCM to achieve a concentration of 0.5 M. Cool to 0 °C. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic drop of DMF[3].

  • Causality: Oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride, bypassing the need for harsh, viscous acids like PPA later on.

  • Self-Validation Checkpoint: Observe the solution. Gas evolution (CO, CO₂, HCl) should begin immediately. Validation: The reaction is complete when gas evolution completely ceases at room temperature. If no gas evolves upon DMF addition, your oxalyl chloride has degraded; abort and source fresh reagents.

Step 2: High-Dilution Intramolecular Cyclization
  • Action: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acyl chloride in fresh anhydrous DCM to achieve a strict 0.1 M concentration . Cool the flask to exactly 0 °C in an ice bath. Add AlCl₃ (1.2 eq) portion-wise over 30 minutes[3].

  • Causality: The 0.1 M dilution physically isolates the acylium ions, making intramolecular attack statistically favorable over intermolecular collisions. The 0 °C temperature suppresses the thermal energy required for polymerization.

  • Self-Validation Checkpoint: The reaction mixture should turn a controlled pale yellow or orange. Validation: If the solution instantaneously turns opaque black and boils violently upon AlCl₃ addition, the localized exotherm has exceeded the polymerization threshold. The batch is compromised. For the next run, increase the DCM volume (lower concentration) and slow the addition rate.

Step 3: Quenching and Workup
  • Action: Once TLC indicates complete consumption of the acyl chloride, carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and 1M HCl[3].

  • Causality: Rapid quenching destroys the Lewis acid complex instantly, preventing post-reaction polymerization during the concentration phase.

  • Self-Validation Checkpoint: Check the aqueous layer with pH paper. Validation: The pH must be < 2. If it is higher, aluminum salts may precipitate as a gelatinous emulsion, trapping your product and artificially lowering your isolated yield.

V. References

  • Title: Technical Support Center: 4-Methyl-1-indanone Synthesis - Benchchem | Source: benchchem.com | URL: 2

  • Title: Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC | Source: nih.gov | URL: 1

  • Title: Technical Support Center: Friedel-Crafts Synthesis of Indanones - Benchchem | Source: benchchem.com | URL: 3

  • Title: Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3 | Source: researchgate.net | URL: 4

  • Title: A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues | Source: preprints.org | URL: 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Removal of 6-Hydroxy-5-methoxy-1-indanone Impurity

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical bottleneck in the synthesis of donepezil intermediates: the formation and manag...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical bottleneck in the synthesis of donepezil intermediates: the formation and management of the 6-hydroxy-5-methoxy-1-indanone impurity. This guide bypasses superficial fixes, providing field-proven, mechanistically grounded protocols to salvage your yield and ensure regulatory-grade purity.

Part 1: Mechanistic Insight & Troubleshooting FAQs

Q1: Why am I seeing >20% of 6-hydroxy-5-methoxy-1-indanone during my Friedel-Crafts cyclization? A: Causality: The synthesis of 5,6-dimethoxy-1-indanone (a critical precursor for donepezil) typically involves the acid-catalyzed cyclization of 3-chloro-3',4'-dimethoxypropiophenone. When strong acids like sulfuric acid are used at elevated temperatures (55–59°C) for extended periods (6–8 hours), the harsh acidic conditions inadvertently cleave the sterically and electronically susceptible methoxy ether at the 6-position. This demethylation yields the [1], often at levels exceeding 20%.

Q2: Can I remove this impurity using a standard alkaline aqueous workup? A: Causality: Because the impurity possesses a free phenolic hydroxyl group, one might assume it can be easily deprotonated and extracted into an aqueous alkaline phase (e.g., 2.5% NaOH). However, empirical data shows that washing the organic layer with aqueous NaOH is highly inefficient. Due to unfavorable partitioning coefficients and emulsion formation, standard washing leaves ~20.7% of the impurity in the organic layer, severely compromising the final yield (often dropping to ~61%) and purity.

Q3: What is the most efficient protocol to eliminate this impurity and recover product yield? A: Causality: Instead of attempting to physically separate the impurity—which results in a massive loss of valuable intermediate—the industry standard is chemical salvage via remethylation, as detailed in [2]. By treating the crude organic mixture with a strong methylating agent like Dimethyl Sulfate (DMS) in the presence of powdered sodium hydroxide, the phenolic impurity is selectively remethylated back into the desired 5,6-dimethoxy-1-indanone. This self-validating approach not only eliminates the impurity (reducing it to 0% detectable by HPLC) but also boosts the overall yield to >80%.

Q4: How do I achieve final polishing to ensure 0% impurity? A: Causality: After the remethylation salvage, trace organic impurities and residual reagents must be removed. By swapping the reaction solvent (DCM) for a non-polar solvent like cyclohexane, you exploit the differential solubility of the indanone core. 5,6-dimethoxy-1-indanone readily crystallizes out of cyclohexane at 25–30°C, leaving any remaining polar trace impurities in the mother liquor.

Part 2: Visualizations & Workflows

Pathway A 3-chloro-3',4'- dimethoxypropiophenone (Precursor) B 5,6-dimethoxy- 1-indanone (Desired Product) A->B H2SO4 Cyclization C 6-hydroxy-5-methoxy- 1-indanone (Impurity) B->C Acid-catalyzed Demethylation C->B NaOH, Dimethyl Sulfate (Remethylation Salvage)

Chemical pathway of 5,6-dimethoxy-1-indanone synthesis, impurity formation, and remethylation.

Workflow S1 1. Crude Organic Layer (~20% Impurity) S2 2. Base Addition (Powdered NaOH, 20-30°C) S1->S2 S3 3. Remethylation (Dimethyl Sulfate, 35-45°C, 6h) S2->S3 S4 4. Aqueous Workup (NaOH, H2O, NaCl Wash) S3->S4 S5 5. Solvent Swap (Distill DCM, Add Cyclohexane) S4->S5 S6 6. Pure 5,6-dimethoxy-1-indanone (>98.5% Purity, 0% Impurity) S5->S6

Step-by-step downstream workflow for the chemical salvage and purification of the indanone product.

Part 3: Quantitative Data & Experimental Protocols

Quantitative Method Comparison: Standard Workup vs. Chemical Salvage
ParameterStandard Alkaline WashChemical Salvage (Remethylation)
Primary Reagents 2.5% Aqueous NaOHPowdered NaOH, Dimethyl Sulfate (DMS)
Impurity Remaining (HPLC) ~20.71%Not Detected (0.00%)
Overall Process Yield 61.9%> 80.0%
Final Product Purity 69.24%98.59%
Scalability Poor (Emulsions, yield loss)Excellent (Commercially viable)
Standard Operating Procedure (SOP): Chemical Salvage & Polishing Workflow

Objective: Convert residual 6-hydroxy-5-methoxy-1-indanone back to 5,6-dimethoxy-1-indanone and isolate the pure product. Prerequisites: HPLC system for in-process monitoring; Fume hood for handling Dimethyl Sulfate.

Phase 1: In-Situ Remethylation (Chemical Salvage)

  • Solvent Preparation: Retain the crude reaction mixture (containing both the desired indanone and the 6-hydroxy impurity) in dichloromethane (DCM) following the initial acid-catalyzed cyclization.

  • Alkalinization: To the DCM solution, add powdered sodium hydroxide (NaOH, ~1.05 equivalents relative to the impurity) while maintaining the reactor temperature between 20°C and 30°C. Stir for 10 minutes to initiate phenoxide formation.

  • Electrophilic Addition: Successively add Dimethyl Sulfate (DMS, ~1.05 equivalents) dropwise.

    • Safety Stop: DMS is a highly toxic alkylating agent and suspected carcinogen. Ensure addition is performed via a closed dropping funnel under negative pressure with appropriate PPE.

  • Thermal Activation: Gradually raise the reactor temperature to 35–45°C. Maintain agitation for 6 hours.

  • In-Process Control (IPC): Pull an aliquot for HPLC analysis. The reaction is self-validating when the peak corresponding to 6-hydroxy-5-methoxy-1-indanone falls below the Limit of Detection (LOD).

Phase 2: Downstream Workup & Polishing 6. Quenching & Washing: Cool the mixture to 20–30°C. Quench with distilled water and stir for 30 minutes. Separate the phases. Wash the organic layer successively with 2.5% aqueous NaOH (to destroy residual DMS and remove trace unreacted phenol), distilled water, and 20% aqueous NaCl (brine). 7. Decolorization: Treat the organic phase with activated carbon at 30–35°C for 30 minutes. Filter through a Celite (hyflo) bed to remove suspended particulates. 8. Solvent Swap: Distill the DCM completely under vacuum at 40–45°C until a crude residue is obtained. 9. Crystallization: Charge the reactor with cyclohexane at 25–30°C to precipitate the product. The non-polar cyclohexane selectively crystallizes the target molecule while retaining polar degradation products in the mother liquor. 10. Isolation: Filter the resulting solid and dry under vacuum at 50–60°C for 12 hours.

References
  • PubChem : "6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one (CID 233148)" - National Center for Biotechnology Information. Available at:[Link]

  • QuickCompany (Patent Database) : "An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone" (Publication 53/2021, Ind-Swift Laboratories). Available at: [Link]

  • PubChem : "6-O-Desmethyldonepezil (CID 14553555)" - National Center for Biotechnology Information. Available at:[Link]

Reference Data & Comparative Studies

Validation

Spectroscopic Differentiation of 4,6-Dimethyl-5-methoxy-1-indanone Isomers: A Comparative Performance Guide

As a Senior Application Scientist, one of the most persistent challenges in structural elucidation is the definitive assignment of positional isomers. Substituted indanones, such as 4,6-dimethyl-5-methoxy-1-indanone (C₁₂...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in structural elucidation is the definitive assignment of positional isomers. Substituted indanones, such as 4,6-dimethyl-5-methoxy-1-indanone (C₁₂H₁₄O₂, MW: 190.24 g/mol ), are critical building blocks in the development of anti-Alzheimer agents and advanced materials .

However, differentiating this target compound from its positional isomers (e.g., 4,7-dimethyl-5-methoxy-1-indanone) cannot be achieved through basic analytical methods. Because these isomers possess identical molecular weights and shared functional groups, standard 1D NMR and basic mass spectrometry often yield ambiguous results. This guide objectively compares the performance of orthogonal spectroscopic platforms and provides a self-validating experimental workflow to guarantee absolute structural certainty.

Analytical Platforms: Performance Comparison

To establish a robust analytical pipeline, we must evaluate the three primary spectroscopic platforms used for indanone characterization:

  • High-Resolution Mass Spectrometry (HR-ESI-MS/MS): Excellent for confirming the exact mass and molecular formula. However, under Collision-Induced Dissociation (CID), positional isomers of methoxy-methyl indanones undergo identical primary fragmentation pathways (loss of a methyl radical, -15 Da, followed by expulsion of CO, -28 Da). Thus, MS/MS possesses a critical "isomeric blind spot."

  • Fourier Transform Infrared Spectroscopy (FT-IR): Rapid and non-destructive. It easily confirms the presence of the conjugated cyclopentanone carbonyl (C=O stretch at ~1695 cm⁻¹) and the aryl alkyl ether (C-O-C stretch at ~1250 cm⁻¹). Yet, it lacks the spatial resolution required to determine the relative positions of these groups on the aromatic ring.

  • 2D Nuclear Magnetic Resonance (NOESY & HMBC): The gold standard for isomer differentiation. Nuclear Overhauser Effect Spectroscopy (NOESY) maps through-space dipole-dipole interactions, while Heteronuclear Multiple Bond Correlation (HMBC) maps 2- and 3-bond carbon-proton connectivity. Together, they provide definitive proof of substitution patterns .

Table 1: Performance Matrix for Indanone Isomer Differentiation
Analytical PlatformPositional Isomer ResolutionThroughputSample RecoveryEstimated Cost/Sample
2D NMR (NOESY/HMBC) Exceptional (Definitive spatial mapping)Low (1-2 hours/run)100% (Non-destructive)High ($50 - $100)
HR-ESI-MS/MS Poor (Identical fragmentation kinetics)High (<5 mins/run)0% (Destructive)Medium ($20 - $40)
FT-IR (ATR) Poor (Shared functional group bands)Very High (<1 min/run)100% (Non-destructive)Low (<$5)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next analytical step unless the validation checkpoint is met.

Protocol A: HR-ESI-MS/MS Acquisition

Causality: Electrospray Ionization (ESI) is selected as a soft ionization technique to preserve the intact pseudo-molecular ion


, preventing premature in-source fragmentation of the fragile methoxy group.
  • Sample Preparation: Dissolve 1 mg of the indanone sample in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

  • Direct Infusion: Introduce the sample into a Q-TOF mass spectrometer via a syringe pump at 5 µL/min.

  • MS1 Acquisition: Scan from m/z 100 to 500 in positive ion mode.

  • Self-Validation Checkpoint: Verify the presence of the

    
     ion at m/z 191.1067. The mass error must be < 5 ppm. If the mass error exceeds this, recalibrate the instrument; the formula C₁₂H₁₄O₂ cannot be trusted.
    
  • MS/MS (CID): Isolate m/z 191.1 and apply a collision energy of 20 eV using Nitrogen as the collision gas. Record the fragment ions (expected: m/z 176, 148).

Protocol B: 2D NOESY & HMBC NMR Acquisition

Causality: For small molecules like indanones, the correlation time (


) is short, placing them in the extreme narrowing limit (

). A NOESY mixing time of 400–500 ms is optimal to allow sufficient magnetization transfer between the methoxy protons and adjacent methyl protons without triggering spin diffusion, which yields false-positive spatial correlations .
  • Sample Preparation: Dissolve 15 mg of the validated indanone in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • 1D Validation: Acquire a standard ¹H NMR spectrum (16 scans).

  • Self-Validation Checkpoint: Integrate the signals. You must observe a 3H singlet at ~3.8 ppm (methoxy) and two distinct 3H singlets at ~2.2-2.4 ppm (aromatic methyls). If these integrals do not match, the sample is impure or structurally incorrect.

  • NOESY Acquisition: Run a phase-sensitive 2D NOESY with gradient pulses (noesygpphpp). Set the mixing time (D8) to 450 ms. Causality: Gradient pulses eliminate zero-quantum coherence artifacts, ensuring observed cross-peaks are genuinely due to spatial proximity.

  • HMBC Acquisition: Run a 2D HMBC optimized for long-range couplings (

    
     = 8 Hz) to map the carbon framework.
    

Mechanistic Proof: Differentiating the Isomers

The definitive identification of 4,6-dimethyl-5-methoxy-1-indanone relies on the spatial geometry of its substituents. In this specific isomer, the 5-methoxy group is sterically flanked by both the 4-methyl and 6-methyl groups. Therefore, the NOESY spectrum will exhibit strong cross-relaxation (cross-peaks) between the methoxy protons and both methyl environments.

Conversely, in the 4,7-dimethyl-5-methoxy-1-indanone isomer, the 5-methoxy group is flanked by the 4-methyl group and an aromatic proton at C6. The NOESY spectrum will immediately reveal this difference, serving as an absolute structural proof.

Table 2: Diagnostic 2D NMR Data for Isomer Differentiation
Structural Feature4,6-Dimethyl-5-methoxy-1-indanone4,7-Dimethyl-5-methoxy-1-indanone
Aromatic Protons (¹H) Singlet at C7 (

~7.15 ppm)
Singlet at C6 (

~6.95 ppm)
NOESY: 5-OCH₃ (

~3.8 ppm)
Cross-peaks to 4-CH₃ and 6-CH₃ Cross-peaks to 4-CH₃ and 6-H
NOESY: Aromatic Proton 7-H shows cross-peak to 6-CH₃ 6-H shows cross-peak to 5-OCH₃ and 7-CH₃
HMBC: 5-OCH₃ Carbon (C5) 3-bond coupling from 4-CH₃, 6-CH₃, and 5-OCH₃3-bond coupling from 4-CH₃, 6-H, and 5-OCH₃

Analytical Decision Workflow

The following logic tree dictates the sequential application of these spectroscopic platforms to guarantee accurate isomer identification.

IsomerWorkflow Start Unknown Indanone Isomer (m/z 191.1067 [M+H]⁺) FTIR FT-IR Spectroscopy Confirm C=O (~1695 cm⁻¹) Start->FTIR HRMS HR-MS/MS Confirm Formula C₁₂H₁₄O₂ Start->HRMS NMR1D 1D ¹H & ¹³C NMR Quantify Methyl/Methoxy Protons FTIR->NMR1D HRMS->NMR1D NMR2D 2D NOESY & HMBC Map Spatial & Bond Connectivity NMR1D->NMR2D IsomerA 4,6-Dimethyl-5-methoxy-1-indanone NOE: 5-OMe to 4-Me & 6-Me NMR2D->IsomerA 5-OMe / 4,6-Me Proximity IsomerB 4,7-Dimethyl-5-methoxy-1-indanone NOE: 5-OMe to 4-Me & 6-H NMR2D->IsomerB 5-OMe / 4-Me Proximity

Analytical workflow for differentiating 4,6-dimethyl-5-methoxy-1-indanone from its isomers.

References

  • 4,6-Dimethyl-5-methoxy-1-indanone | C12H14O2 | CID 14032100 Source: PubChem URL:[Link]

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents Source: ACS Omega (via PubMed Central) URL:[Link]

  • Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades Source: The Journal of Organic Chemistry URL:[Link]

Comparative

Comparative Efficacy and Mechanistic Profiling of Indanone Derivatives as Anticancer Agents

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Indanone Scaffold in Oncology The indanone (2,3-dihydro-1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Indanone Scaffold in Oncology

The indanone (2,3-dihydro-1H-inden-1-one) scaffold is recognized as a privileged pharmacophore in medicinal chemistry, particularly in the design of targeted anticancer therapeutics[1]. Its rigid bicyclic structure provides an excellent foundation for synthesizing hybrid molecules—such as thiazolyl hydrazones, chalcone analogs, and pyrazole hybrids—that can interact with multiple oncogenic targets simultaneously[2].

As a Senior Application Scientist, I have observed that the clinical translation of these compounds relies heavily on understanding their structure-activity relationships (SAR) and validating their mechanisms of action through rigorous, orthogonal experimental models. This guide objectively compares the efficacy of leading indanone derivatives and details the self-validating experimental workflows required to evaluate them.

Mechanistic Pathways of Indanone Derivatives

Indanone derivatives exhibit pleiotropic anticancer effects, primarily converging on cell cycle arrest and apoptosis[3]. However, the specific signaling cascade depends heavily on the structural substitutions:

  • Microtubule Destabilization: Derivatives featuring a 3,4,5-trimethoxyphenyl moiety act as potent colchicine-site inhibitors (CSIs)[4]. By binding directly to β-tubulin, they destabilize microtubule dynamics, preventing mitotic spindle formation and triggering G2/M phase cell cycle arrest[5].

  • NF-κB Pathway Modulation: In p53-mutant cancers, the NF-κB pathway is often hyperactivated to evade apoptosis. Specific indanone-based thiazolyl hydrazones (e.g., ITH-6) have been shown to downregulate the NF-κB p65 subunit and the anti-apoptotic protein Bcl-2[6]. This disruption leads to an accumulation of reactive oxygen species (ROS) and depletion of intracellular glutathione (GSH), culminating in intrinsic apoptosis[7].

G Indanone Indanone Derivatives Tubulin β-Tubulin (Colchicine Site) Indanone->Tubulin Inhibits Polymerization NFkB NF-κB (p65) Downregulation Indanone->NFkB Modulates (p53 mut) ROS ROS Accumulation & GSH Depletion Indanone->ROS Triggers Oxidative Stress CellCycle G2/M Cell Cycle Arrest Tubulin->CellCycle Apoptosis Apoptosis Induction NFkB->Apoptosis Decreases Bcl-2 ROS->Apoptosis CellCycle->Apoptosis

Signaling pathways modulated by indanone derivatives in cancer cells.

Comparative Efficacy Data

To objectively evaluate the therapeutic potential of indanone derivatives, we must compare their half-maximal inhibitory concentrations (IC50) across diverse cancer cell lines. The table below synthesizes experimental data from recent studies, highlighting how structural modifications dictate both potency and cell-line specificity.

Derivative ClassSpecific CompoundTarget Cancer Cell LineIC50 (µM)Primary Mechanism
Indanone-thiazolyl hydrazoneITH-6HT-29 (Colorectal, p53 mut)0.44NF-κB downregulation, G2/M arrest[6]
Indanone-thiazolyl hydrazoneITH-6COLO 205 (Colorectal)0.98NF-κB downregulation, Apoptosis[7]
Gallic acid-based indanoneCompound 10MCF-7 (Breast)2.20Apoptosis induction[8]
3,4,5-trimethoxyphenyl indanoneCompound 13HCT (Colorectal)0.01 - 0.10Tubulin polymerization inhibition[4]
Aryl pyrazole-indanoneCompound 6dMCF-7 (Breast)42.60Undefined / Moderate cytotoxicity[2]

Data aggregated from established in vitro screening assays. Note the sub-micromolar efficacy of ITH-6 against p53-mutant colorectal lines compared to the moderate activity of pyrazole hybrids.

Standardized Experimental Methodologies

A robust drug discovery pipeline requires self-validating protocols. Relying solely on metabolic assays can yield false positives due to transient metabolic shifts. Therefore, we employ a dual-assay system: an initial high-throughput viability screen, orthogonally validated by target-specific functional assays.

Workflow Culture Cell Culture & Seeding Dosing Compound Treatment Culture->Dosing Assay MTT Viability Assay Dosing->Assay Valid Flow Cytometry Validation Assay->Valid Calc IC50 & Target Analysis Valid->Calc

Standardized orthogonal workflow for evaluating indanone cytotoxicity.

Protocol 1: In Vitro Cytotoxicity Profiling (MTT Assay)

Causality & Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes' ability to reduce the tetrazolium dye MTT to its insoluble formazan. This provides a direct, quantifiable proxy for mitochondrial metabolic activity and, by extension, viable cell count.

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in 96-well plates at a density of

    
     cells/well in 100 µL of complete growth medium.
    
    • Rationale: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window, preventing contact inhibition artifacts.

  • Compound Treatment: After 24 hours of incubation (to allow adherence), treat cells with indanone derivatives at varying concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Paclitaxel or Irinotecan).

    • Rationale: Maintaining DMSO below 0.1% prevents solvent-induced cytotoxicity, ensuring observed cell death is strictly drug-mediated.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

    • Rationale: Complete solubilization is critical for accurate spectrophotometric reading; undissolved crystals scatter light and skew absorbance data.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Tubulin Polymerization Inhibition Assay

Causality & Rationale: To confirm that the cytotoxicity observed in Protocol 1 is driven by microtubule destabilization (as seen with trimethoxyphenyl indanone derivatives), this cell-free assay measures the fluorescence enhancement of a reporter fluorophore incorporated into polymerizing microtubules[4].

  • Reagent Preparation: Prepare a reaction mix containing >99% pure porcine brain tubulin (3 mg/mL), GTP (1 mM), and a fluorescent reporter in PIPES buffer on ice.

  • Baseline Establishment: Pre-warm the microplate to 37°C. Add the indanone test compound (at its calculated IC50 concentration) and establish a baseline fluorescence reading (Ex: 360 nm, Em: 420 nm).

  • Kinetic Measurement: Initiate polymerization by adding the tubulin/GTP mix. Record fluorescence every minute for 60 minutes.

  • Data Interpretation: A reduction in the

    
     of the polymerization curve compared to the vehicle control confirms direct target engagement at the colchicine binding site, validating the mechanism of action.
    

Conclusion

Indanone derivatives represent a highly versatile and potent class of anticancer agents. By fine-tuning their structural appendages—such as incorporating thiazolyl hydrazones for p53-mutant targeting or trimethoxyphenyl groups for tubulin inhibition—researchers can develop highly selective therapeutics. The integration of rigorous, orthogonally validated experimental workflows ensures that these promising in vitro results can be reliably translated into preclinical in vivo models.

References

1.[1] BenchChem Technical Support Team. "Unveiling the Cytotoxic Potential of Substituted Indanone Derivatives: A Comparative Analysis." Benchchem. 1 2.[3] BenchChem. "Indanone Derivatives in Natural Products: A Technical Guide for Drug Discovery Professionals." Benchchem. 3 3.[4] Tripathi, S., et al. "Insight into microtubule destabilization mechanism of 3,4,5-trimethoxyphenyl indanone derivatives using molecular dynamics simulation and conformational modes analysis." Journal of Computer-Aided Molecular Design / ResearchGate.4 4.[2] Chougale, U. B., et al. "Indanone derivatives: Emerging frontiers in cancer therapy / Design, Synthesis, Characterization and Biological Evaluation of Aryl Pyrazole-Indanone Hybrids." ResearchGate.2 5.[5] Chanda, D., et al. "Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative." European Journal of Pharmaceutical Sciences / ResearchGate. 5 6.[8] Saxena, H., et al. "Gallic acid-based indanone derivatives as anticancer agents." Bioorganic & Medicinal Chemistry Letters / Semantic Scholar. 8 7.[6] "Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study." Frontiers in Oncology. 6 8.[7] "Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study." PMC / NIH. 7

Sources

Validation

The Indanone Scaffold: A Privileged Structure in Drug Discovery and a Comparative Guide to its Structure-Activity Relationship

The indanone core, a bicyclic framework composed of a benzene ring fused to a cyclopentanone ring, stands as a privileged scaffold in the field of medicinal chemistry. Its inherent structural rigidity and amenability to...

Author: BenchChem Technical Support Team. Date: March 2026

The indanone core, a bicyclic framework composed of a benzene ring fused to a cyclopentanone ring, stands as a privileged scaffold in the field of medicinal chemistry. Its inherent structural rigidity and amenability to diverse chemical modifications have propelled the development of a multitude of biologically active molecules. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted indanones, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will explore the nuanced effects of substituent placement and nature on the biological activity of these compounds, supported by experimental data and detailed protocols to ensure scientific integrity and facilitate further research.

The Versatile Indanone: A Spectrum of Biological Activities

Substituted indanones have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development in various domains. Key activities include:

  • Neuroprotective Effects: Primarily through the inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), offering potential treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][2]

  • Anticancer Activity: Exerted through mechanisms such as cyclooxygenase-2 (COX-2) inhibition and tubulin polymerization disruption.[1][3]

  • Anti-inflammatory Properties: By modulating inflammatory pathways.[1]

  • Antimicrobial and Antiviral Activities: Demonstrating efficacy against a range of pathogens.[1]

This guide will focus on the neuroprotective and anticancer activities of substituted indanones, for which substantial comparative data is available.

Structure-Activity Relationship (SAR) Analysis

The biological potency and selectivity of indanone derivatives are intricately linked to the nature and position of substituents on both the aromatic and cyclopentanone rings.

Acetylcholinesterase (AChE) Inhibition: Targeting Alzheimer's Disease

Donepezil, a well-known AChE inhibitor used in the treatment of Alzheimer's disease, features an indanone core, highlighting the significance of this scaffold.[4] The SAR of indanone-based AChE inhibitors reveals several key insights:

  • Substitution on the Indanone Ring: Quantitative structure-activity relationship (QSAR) analyses suggest that substitution on the indanone ring can significantly enhance inhibitory potency.[5] The presence of dimethoxy groups at the 5- and 6-positions, as seen in donepezil analogues, is often favorable.[5]

  • The Benzylidene Moiety: For arylidene indanone derivatives, the substitution pattern on the arylidene group is critical. The introduction of a piperazine ring with an N,N-dimethyl aminopropyl group has been shown to yield potent AChE inhibitors.[3]

  • Linker and Amine Group: In a series of indanone derivatives with meta/para-substituted aminopropoxy benzyl/benzylidene moieties, the nature of the amine group influences activity, with dimethylamine generally being more potent than piperidine or morpholine.[6] Furthermore, compounds with a C=C double bond (benzylidene) tend to be more potent AChE inhibitors than their saturated counterparts.[6]

Table 1: Comparative AChE Inhibitory Activity of Substituted Indanones

Compound IDKey SubstitutionsTargetIC50 (µM)Reference
Donepezil 5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-oneAChEPotent Inhibitor[3][4]
11c 2-[(3-(1-benzylpiperidin-4-yl)propyl)amino]-5,6-dimethoxy-1-indanoneBACE12.49[3]
14d 2-[(E)-(4-((4-(3-(dimethylamino)propyl)piperazin-1-yl)methyl)benzylidene)]-5,6-dimethoxy-1-indanoneAChEPotent Inhibitor[3]
5c (E)-2-((3-((3-(dimethylamino)propoxy)methyl)benzylidene)amino)-2,3-dihydro-1H-inden-1-oneAChE0.12[6]
7b (E)-2-((4-((3-(piperidin-1-yl)propoxy)methyl)benzylidene)amino)-2,3-dihydro-1H-inden-1-oneBChE0.04[6]
Monoamine Oxidase (MAO) Inhibition: A Target for Neuroprotection and Antidepressants

Indanone derivatives have emerged as potent and often selective inhibitors of MAO-A and MAO-B.

  • MAO-B Selectivity: C6-substituted indanones are particularly potent and selective MAO-B inhibitors, with IC50 values in the nanomolar range.[2] In contrast, C5-substituted derivatives are generally weaker inhibitors.[2]

  • 2-Benzylidene-1-indanones: This class of compounds has shown specificity for MAO-B inhibition.[7][8] Structure-activity studies reveal that a 5-hydroxy group on the indanone ring (A-ring) and halogen or methyl substitutions on the benzylidene ring (B-ring) lead to high potency.[7][8]

  • 2-Heteroarylidene-1-indanones: The replacement of the benzylidene ring with a heteroaromatic ring also yields potent MAO-B inhibitors.[9] A methoxy group on the indanone ring significantly enhances MAO-B inhibition. The nature of the heteroaromatic ring also influences activity, with 5-bromo-2-furan showing high potency.[9]

Table 2: Comparative MAO Inhibitory Activity of Substituted Indanones

Compound ClassKey SubstitutionsTargetIC50 Range (µM)Reference
C6-Substituted Indanones VariesMAO-B0.001 - 0.030[2]
2-Benzylidene-1-indanones 5-hydroxy on A-ring; halogens/methyl on B-ringMAO-B< 2.74 (many < 0.1)[7][8]
2-Heteroarylidene-1-indanones Methoxy on A-ring; heteroaromatic on B-ringMAO-B0.0044 - 1.53[9]
Anticancer Activity: Targeting COX-2 and Beyond

The indanone scaffold is also a promising framework for the development of novel anticancer agents.

  • COX-2 Inhibition: Certain indanone derivatives have been designed as selective COX-2 inhibitors. Spiroisoxazoline derivatives containing an indanone bridge have shown potent and selective COX-2 inhibition.[10] Specifically, a 3,4-dimethoxyphenyl group on the isoxazoline ring resulted in high COX-2 inhibitory activity and potent cytotoxicity against MCF-7 breast cancer cells.[10]

  • Arylidene Indanones: These compounds have demonstrated selective anticancer activity against various cell lines, including HeLa (cervix carcinoma) and MCF-7 (breast adenocarcinoma).[11] Their mechanism of action can involve the inhibition of DNA synthesis and induction of apoptosis through caspase-3 activation.[11]

Table 3: Comparative Anticancer Activity of Substituted Indanones

Compound IDKey SubstitutionsTarget/Cell LineIC50 (µM)Reference
9f Spiroisoxazoline with 3,4-dimethoxyphenyl groupCOX-2Potent Inhibitor[1][10]
9f Spiroisoxazoline with 3,4-dimethoxyphenyl groupMCF-70.03[10]
Compound 2 Arylidene indanoneHeLaEffective[11]
Compound 10 Arylidene indanoneMCF-7Effective[11]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key biological assays are provided below.

General Synthesis of Arylidene Indanones

Arylidene indanones are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted 1-indanone and an appropriate benzaldehyde derivative.[3][11]

Generalized Workflow for Synthesis and Biological Evaluation:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Substituted 1-Indanone & Benzaldehyde reaction Claisen-Schmidt Condensation start->reaction product Arylidene Indanone Derivative reaction->product assay1 In Vitro AChE/MAO/COX-2 Inhibition Assay product->assay1 Test Compound assay2 Anticancer Cell-based Assays (e.g., MTT) product->assay2 Test Compound sar Structure-Activity Relationship Analysis assay1->sar assay2->sar

Caption: A generalized workflow for the synthesis and biological evaluation of substituted indanones.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds.[1]

Procedure:

  • The reaction is performed in a 96-well microplate.

  • A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • The AChE enzyme solution is added to each well, and the plate is incubated for a specified time (e.g., 15 minutes) at 37°C.[1]

  • The reaction is initiated by adding the substrate, acetylthiocholine iodide.[1]

  • The absorbance is measured at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.[1]

  • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

  • IC50 values are determined from the resulting dose-response curves.[1]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of compounds to inhibit COX-1 and COX-2 enzymes.[1]

Procedure:

  • A reaction mixture containing a buffer (e.g., Tris-HCl), EDTA, and hematin is prepared.

  • The test compound (dissolved in a suitable solvent like DMSO) and either COX-1 or COX-2 enzyme are added to the reaction mixture and pre-incubated for a specified time (e.g., 15 minutes) at 25°C.[1]

  • The reaction is initiated by the addition of the substrate, arachidonic acid.[1]

  • The reaction is incubated for a set time (e.g., 5 minutes) at 37°C.[1]

  • The reaction is terminated by adding a stopping reagent (e.g., a saturated stannous chloride solution).[1]

  • The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[1]

Proposed Mechanisms of Action

The diverse biological activities of substituted indanones stem from their ability to interact with specific molecular targets.

Proposed Mechanism of AChE Inhibition:

G AChE Acetylcholinesterase (AChE) Active Site Products Choline + Acetate AChE->Products Hydrolysis of ACh Indanone Substituted Indanone Derivative Indanone->AChE Binds to Active Site (Competitive/Non-competitive) ACh Acetylcholine (Substrate) ACh->AChE Binds to Active Site

Caption: Proposed mechanism of acetylcholinesterase (AChE) inhibition by substituted indanone derivatives.

Proposed Mechanism of COX-2 Inhibition:

G COX2 Cyclooxygenase-2 (COX-2) Active Site Prostaglandins Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins Conversion Indanone Substituted Indanone Derivative Indanone->COX2 Binds to Active Site (Inhibition) ArachidonicAcid Arachidonic Acid (Substrate) ArachidonicAcid->COX2 Binds to Active Site

Caption: Proposed mechanism of COX-2 inhibition by substituted indanone derivatives.

Conclusion and Future Directions

Substituted indanones represent a highly versatile and promising class of compounds with a wide array of biological activities.[1] The data presented in this guide underscores their potential as neuroprotective and anticancer agents.[1] The structure-activity relationships elucidated from comparative studies are crucial for the rational design of new, more potent, and selective indanone derivatives.[1] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy. Further exploration of their mechanisms of action will also be vital for their development as next-generation therapeutics.

References

  • Comparative Biological Activity of Substituted Indanones: A Guide for Researchers - Benchchem. (n.d.).
  • Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(12), 7088-7104.
  • QSAR analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. (1995). Journal of Medicinal Chemistry, 38(23), 4764-4771.
  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Publishing. (n.d.).
  • Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors. (2007). Acta Pharmacologica Sinica, 28(12), 2051-2059.
  • Indanones as high-potency reversible inhibitors of monoamine oxidase. (2015). ChemMedChem, 10(5), 845-856.
  • Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. (2023). Chemistry & Biodiversity, 20(8), e202300075.
  • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. (2021). Bioorganic & Medicinal Chemistry, 32, 115960.
  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Advances, 12(52), 33799-33816. [Link]

  • Design, synthesis, and biological evaluation of (E)-2-benzylidene-1-indanones derivatized by bioisosteric replacement of aurones. (2024). Applied Biological Chemistry, 67(1), 1-10.
  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 48-73.
  • Recent developments in biological activities of indanones. (2017). European Journal of Medicinal Chemistry, 138, 96-116.
  • 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase. (2016). Bioorganic Chemistry, 69, 124-131.
  • Synthesis and Evaluation of a New Series of Arylidene Indanones as Potential Anticancer Agents. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(5), 723-733.
  • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. (2021). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase. (2016). Bioorganic & Medicinal Chemistry Letters, 26(19), 4599-4605.
  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020). RSC Advances, 10(72), 45199-45206.
  • 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase. (2016). Sci-Hub. Retrieved March 7, 2026, from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 48-73. [Link]

Sources

Comparative

High-Resolution Mass Spectrometry for 4,6-Dimethyl-5-methoxy-1-indanone Characterization: Orbitrap vs. Q-TOF Comparison Guide

As drug development and synthetic chemistry advance, the precise structural elucidation and impurity profiling of small molecule intermediates become paramount. This guide provides an objective, in-depth comparison of tw...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, the precise structural elucidation and impurity profiling of small molecule intermediates become paramount. This guide provides an objective, in-depth comparison of two premier High-Resolution Mass Spectrometry (HRMS) platforms—the Orbitrap and the Quadrupole Time-of-Flight (Q-TOF)—for the characterization of 4,6-Dimethyl-5-methoxy-1-indanone .

By dissecting the physics of each mass analyzer and providing self-validating experimental protocols, this guide equips analytical scientists with the causal logic necessary to select the optimal platform for small molecule characterization.

Analyte Profiling: The Chemical Imperative

4,6-Dimethyl-5-methoxy-1-indanone (CAS: 109025-37-8) is a highly functionalized aromatic bicyclic compound[1].

  • Molecular Formula: C₁₂H₁₄O₂

  • Exact Monoisotopic Mass: 190.09938 Da[1]

  • Ionization Behavior: Lacking highly basic amine centers, this molecule relies on the electron-rich methoxy oxygen and the conjugated ketone carbonyl for protonation. Therefore, positive Electrospray Ionization (ESI+) in strictly acidified mobile phases is required to generate the [M+H]⁺ precursor ion at m/z 191.10666.

When analyzing this compound in complex biological matrices or crude synthetic mixtures, the analytical challenge shifts from simple detection to resolving isobaric interferences and confirming isotopic fidelity.

Platform Physics & Causality: Orbitrap vs. Q-TOF

Choosing between an Orbitrap and a Q-TOF requires understanding the fundamental physics governing their mass analyzers, as this dictates their performance in resolving power, scan speed, and isotopic fidelity[2].

The Orbitrap Advantage: Ultra-High Resolution

Orbitrap systems (e.g., Thermo Scientific™ Q Exactive™ series) trap ions in an electrostatic field where they oscillate around a central spindle. The mass-to-charge ratio (m/z) is determined by measuring the frequency of these harmonic oscillations via image current.

  • Causality: Because resolution is directly proportional to the transient acquisition time, Orbitraps can achieve ultra-high resolving power (up to 240,000 FWHM at m/z 200)[3]. This is critical when 4,6-Dimethyl-5-methoxy-1-indanone must be distinguished from nominally isobaric matrix background ions (

    
    m/z < 0.005).
    
  • Trade-off: The physical requirement for longer transient times means that as you increase resolution, the scan rate drops, which can lead to insufficient data points across very narrow UHPLC peaks[2].

The Q-TOF Advantage: Isotopic Fidelity and Speed

Q-TOF instruments (e.g., Waters Xevo G2-XS or Shimadzu LCMS-9030) accelerate ions through a flight tube, measuring the time it takes them to reach the detector.

  • Causality: The flight time is measured in microseconds, allowing for exceptionally fast scan rates (>30 Hz) without sacrificing resolution (typically maintained around 40,000 FWHM)[2]. Furthermore, Q-TOFs do not suffer from the space-charge effects that can slightly distort isotopic ratios in ion traps.

  • Trade-off: Q-TOFs lack the extreme upper-end resolution of Orbitraps and require more frequent mass calibration due to thermal expansion of the flight tube[2].

Mandatory Visualization: Analytical Workflow

HRMS_Workflow cluster_MS HRMS Platform Comparison Sample 4,6-Dimethyl-5-methoxy-1-indanone (CAS: 109025-37-8) UHPLC UHPLC Separation (C18, Gradient Elution) Sample->UHPLC 1 µL Injection ESI Electrospray Ionization (ESI+ Mode) UHPLC->ESI Acidified Eluent Orbitrap Orbitrap Analyzer Res: >140,000 FWHM High Mass Accuracy ESI->Orbitrap Parallel Split QTOF Q-TOF Analyzer Res: ~40,000 FWHM High Isotopic Fidelity ESI->QTOF Parallel Split Data Data Processing Exact Mass: 190.0994 Da [M+H]+: 191.1067 m/z Orbitrap->Data Mass Spectra QTOF->Data Mass Spectra

Figure 1: Comparative HRMS workflow for 4,6-Dimethyl-5-methoxy-1-indanone characterization.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every run must include internal checks to verify mass accuracy and system suitability.

Protocol A: Orbitrap Acquisition Workflow

Designed for maximum resolution and retrospective unknown screening.

  • System Suitability & Blanking: Inject a double-blank (Aqueous/Organic) to verify the absence of carryover at m/z 191.1067.

  • Chromatography (UHPLC): Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring maximum ESI+ yield for the indanone.

  • Mass Calibration: Perform external calibration using the manufacturer's positive ion calibration solution. Orbitrap calibrations are highly stable and can remain valid for several days[4].

  • Acquisition Parameters: Set the resolving power to 70,000 FWHM (at m/z 200) for the full MS scan. Causality: 70,000 provides the optimal balance between resolving background matrix and maintaining a scan rate (~3-5 Hz) sufficient for 15 data points across a 3-second UHPLC peak.

  • Internal Validation: Utilize ambient polysiloxane background ions (e.g., m/z 371.1012) as an internal lock mass to correct for any micro-drifts in real-time, ensuring sub-ppm accuracy[4].

Protocol B: Q-TOF Acquisition Workflow

Designed for maximum isotopic fidelity and high-throughput quantification.

  • System Suitability: Run a standard tuning mix to verify detector gain and isotopic abundance ratios.

  • Chromatography: Identical to Protocol A to ensure comparative validity.

  • Real-Time LockMass Calibration: Because Q-TOF flight tubes are sensitive to ambient temperature fluctuations, continuous infusion of a reference compound is mandatory. Infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer[2]. Causality: The software continuously adjusts the mass axis based on this known ion, guaranteeing < 2 ppm mass accuracy throughout the batch.

  • Acquisition Parameters: Operate in MS^E or Data-Independent Acquisition (DIA) mode. The Q-TOF maintains a constant resolution of ~40,000 FWHM while scanning at >10 Hz[2].

  • Data Processing: Utilize the high isotopic fidelity of the Q-TOF to calculate the i-FIT (isotopic pattern match) score. The experimental M+1 and M+2 isotopic abundances must match the theoretical C₁₂H₁₄O₂ pattern within a 5% margin of error[2].

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of both platforms specifically applied to the characterization of 4,6-Dimethyl-5-methoxy-1-indanone.

Performance MetricOrbitrap (e.g., Q Exactive Focus)Q-TOF (e.g., Xevo G2-XS)Analytical Implication for Indanone
Max Resolving Power >140,000 FWHM (at m/z 200)[3]~40,000 - 60,000 FWHMOrbitrap is superior for resolving isobaric matrix interferences in crude synthetic mixtures.
Mass Accuracy (RMS) < 1 ppm (stable for days)[4]< 2 ppm (requires LockMass)[2]Both platforms confidently assign the exact mass of 190.0994 Da.
Isotopic Fidelity Good (can degrade slightly at max res)[2]Excellent[2]Q-TOF is superior for confirming the C₁₂H₁₄O₂ formula via fine isotopic pattern matching.
Scan Speed ~12 Hz (at 35k Res)[2]>30 HzQ-TOF is better suited for ultra-fast UHPLC gradients with peak widths < 2 seconds.
Calibration Overhead Infrequent (Internal lock mass)[4]Continuous (Real-time LockMass)[2]Orbitrap offers simpler routine operational overhead and retrospective analysis[4].

Conclusion

Both Orbitrap and Q-TOF mass spectrometers are highly capable of characterizing 4,6-Dimethyl-5-methoxy-1-indanone. The choice of platform must be dictated by the specific analytical bottleneck of the laboratory.

If the primary goal is untargeted screening and resolving complex matrix interferences , the Orbitrap's ultra-high resolving power and stable calibration make it the superior choice. Conversely, if the workflow demands high-throughput screening with ultra-fast UHPLC gradients and strict isotopic pattern matching for formula confirmation, the Q-TOF's rapid scan speeds and isotopic fidelity provide the definitive edge.

References

  • National Center for Biotechnology Information (PubChem). "4,6-Dimethyl-5-methoxy-1-indanone | C12H14O2 | CID 14032100". PubChem Compound Summary. URL:[Link]

  • ResearchGate Community. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?". ResearchGate. URL:[Link]

  • Bromirski, Maciej. "First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology for Screening, Confirmative and Quantitative Analyses". LCMS.cz / Thermo Fisher Scientific. URL:[Link]

Sources

Validation

Comparing the efficacy of different catalysts for indanone synthesis

The 1-indanone scaffold is a critical structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals, such as the Alzheimer's disease therapeutic Donepezil[1]. As...

Author: BenchChem Technical Support Team. Date: March 2026

The 1-indanone scaffold is a critical structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals, such as the Alzheimer's disease therapeutic Donepezil[1]. As drug development demands higher efficiency, atom economy, and functional group tolerance, the synthetic methodologies for constructing this bicyclic core have evolved significantly.

This guide provides an objective, data-supported comparison of classical, transition-metal, and photocatalytic systems for indanone synthesis. By analyzing the mechanistic efficacy and experimental nuances of each catalyst, researchers can select the optimal strategy for their specific synthetic targets.

Mechanistic Efficacy & Catalyst Profiles

Brønsted/Lewis Acid Catalysis: The Classical Baseline

The traditional approach to 1-indanone synthesis relies on the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids[2]. While reagents like Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃) are inexpensive, they often require harsh conditions[2]. Recent optimizations utilizing superacids, such as Triflic acid (TfOH), have improved reaction times. Under microwave (MW) irradiation at 80 °C, an excess of TfOH can drive the cyclization to complete conversion within 60 minutes[3].

  • Efficacy Verdict: Highly robust for simple, unfunctionalized substrates, but the requirement for highly corrosive superacids and poor tolerance for sensitive functional groups limit its utility in late-stage drug functionalization[3].

Palladium Catalysis: Maximizing Turnover Number (TON)

Modern 2 offer a powerful alternative, building complexity rapidly via one-pot Heck-aldol or Suzuki-type couplings[2]. A breakthrough in this space is the use of ligand-free Palladium(II) acetate (Pd(OAc)₂) at ultralow loadings. By utilizing tetrabutylammonium bromide (TBAB) as a stabilizer, researchers have achieved quantitative yields of indanones with catalyst loadings as low as 0.005 mol%[4].

  • Efficacy Verdict: Unmatched atom economy and scalability. The in-situ generation of stabilized Pd-nanoparticles allows for exceptional catalytic productivity, though the cost of the metal remains a consideration[4].

Nickel Catalysis: Earth-Abundant Base-Metal Innovation

Nickel catalysis has emerged as a highly effective, lower-cost alternative to palladium, particularly for complex ring-opening reactions. A prime example is the1[1]. Utilizing Ni(cod)₂ paired with an N-heterocyclic carbene (NHC) ligand, this system readily inserts into unactivated C–Cl bonds, facilitating the synthesis of highly substituted indanones[1].

  • Efficacy Verdict: Excellent for utilizing highly stable aryl chloride precursors. The NHC ligand effectively stabilizes the low-valent nickel species, ensuring high catalyst turnover even with electron-withdrawing substrates[1].

Decatungstate Photocatalysis: The Green HAT Frontier

Pushing towards sustainable chemistry, 5 eliminates the need for prefunctionalized substrates entirely[5]. Using tetrabutylphosphonium decatungstate (TBPDT) under 365 nm light, simple unmodified aromatic aldehydes and terminal alkynes can be coupled via a Hydrogen Atom Transfer (HAT) mechanism[5].

  • Efficacy Verdict: The ultimate prefunctionalization-free route. While yields are currently moderate (50–63%), the avoidance of halogenated starting materials and transition metals makes this a highly attractive green chemistry alternative[5].

Quantitative Performance Matrix

Catalytic SystemRepresentative CatalystReaction ConditionsSubstrate ScopeTypical Yield (%)Key Advantage
Classical Acid TfOH (3.0 equiv)80 °C (MW), 1 h, CH₂Cl₂3-Arylpropionic acids~100%Low reagent cost, highly robust for simple targets[3]
Palladium Pd(OAc)₂ (0.005 mol%)110 °C, TBAB, K₂CO₃, H₂OArylboronic acids + o-halobenzaldehydes90–98%Ultralow loading, massive turnover number (TON)[4]
Nickel Ni(cod)₂ (10 mol%) + NHC80 °C, Mesitylene, 16 hCyclopropanols + Aryl chlorides60–85%Activates inert C–Cl bonds, earth-abundant metal[1]
Photocatalyst TBPDT ([Bu₄P]₄W₁₀O₃₂)365 nm light, K₂HPO₄, H₂OUnmodified aldehydes + terminal alkynes50–63%Prefunctionalization-free, highly sustainable[5]

Visualizing the Catalytic Decision Tree

IndanoneCatalysis Start Target: 1-Indanone Scaffold Sub1 3-Arylpropanoic Acids Start->Sub1 Sub2 Aryl Halides + Alkynes Start->Sub2 Sub3 Cyclopropanols Start->Sub3 Sub4 Unmodified Aldehydes Start->Sub4 Cat1 Brønsted/Lewis Acids (e.g., TfOH) Sub1->Cat1 Cat2 Palladium Catalysis (e.g., Pd(OAc)2) Sub2->Cat2 Cat3 Nickel Catalysis (e.g., Ni(cod)2) Sub3->Cat3 Cat4 Photocatalysis (e.g., TBPDT) Sub4->Cat4 Mech1 Friedel-Crafts Acylation Cat1->Mech1 Mech2 Suzuki / Heck Annulation Cat2->Mech2 Mech3 Ring-Opening Arylation Cat3->Mech3 Mech4 Hydrogen Atom Transfer Cat4->Mech4 Product Functionalized 1-Indanone Mech1->Product Mech2->Product Mech3->Product Mech4->Product

Fig 1. Decision matrix and mechanistic pathways for selecting 1-indanone synthesis catalysts.

Validated Experimental Methodologies

The following protocols are engineered to be self-validating systems, ensuring that causality is understood at every step of the workflow.

Protocol 1: Ultralow-Loading Palladium-Catalyzed Suzuki Annulation[4]

Objective: Synthesize 4-aryl-substituted 1-indanones via a ligand-free Pd system.

  • Preparation: To a reaction vessel, add the o-halobenzaldehyde derivative (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst & Stabilizer Addition: Add TBAB (0.5 equiv) and Pd(OAc)₂ (0.005 mol%) dissolved in an EtOH/H₂O mixture.

    • Causality: TBAB acts dually as a phase-transfer catalyst and a critical nanoparticle stabilizer. Without it, the ultralow concentration of Pd(0) would rapidly agglomerate into inactive palladium black[4]. K₂CO₃ is specifically chosen over KOH to optimize the formation of the reactive boronate species[4].

  • Reaction: Heat the mixture to 110 °C for 1 hour.

  • Self-Validation Check: The reaction is proceeding correctly if the solution maintains a homogeneous pale-yellow/brown hue. The sudden appearance of a black precipitate indicates catalyst deactivation (Pd black formation), signaling a failure in TBAB stabilization.

Protocol 2: Nickel-Catalyzed Arylation of Cyclopropanols[1]

Objective: Access complex indanones via cyclopropanol ring-opening.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with Ni(cod)₂ (10 mol%), the designated N-heterocyclic carbene (NHC) ligand (10 mol%), and mesitylene solvent.

    • Causality: The highly sterically demanding NHC ligand is mandatory; it stabilizes the low-valent Ni(0) intermediate and facilitates the challenging oxidative addition into the unactivated C–Cl bond of the substrate[1]. Mesitylene is selected as the solvent to withstand the 80 °C heating without degrading the catalyst[1].

  • Substrate Addition: Add the cyclopropyl alcohol substrate (0.2 M). Seal the vial and heat at 80 °C for 16 hours.

  • Self-Validation Check: Monitor the reaction via in-situ IR or GC-MS. The system is self-validating when the distinct hydroxyl stretch of the cyclopropanol disappears, concurrently replaced by a strong ketone carbonyl stretch, confirming successful ring-opening and arylation.

Protocol 3: Photocatalytic HAT Synthesis using TBPDT[5]

Objective: Direct C–H annulation of unmodified aldehydes and alkynes.

  • Preparation: Combine the aromatic aldehyde (1.0 equiv), terminal alkyne (1.5 equiv), TBPDT photocatalyst (2 mol%), and K₂HPO₄ (2.0 equiv) in a photoreactor vial.

  • Solvent Optimization: Add the primary organic solvent along with exactly 100 μL of H₂O.

    • Causality: The trace water is not a bystander; it is deliberately added to solubilize both the inorganic K₂HPO₄ base and the TBPDT catalyst, drastically enhancing the efficiency of the Hydrogen Atom Transfer (HAT) process[5].

  • Irradiation: Irradiate the mixture with 365 nm light at 60 °C until starting material is consumed.

  • Self-Validation Check: Run a parallel control reaction wrapped completely in aluminum foil. The protocol is validated when the dark control yields 0% product, confirming the reaction is absolutely dependent on the photon-driven HAT mechanism rather than a thermal background process[5].

References

  • A Comparative Guide to Catalytic Systems for Asymmetric Indanone Synthesis. BenchChem.
  • Forging the Core of Innovation: A Comparative Guide to 1-Indanone Synthesis. BenchChem.
  • Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling proc. Semantic Scholar.
  • Nickel-Catalyzed Intramolecular Direct Arylation of Cyclopropanols: Synthesis of Indanones. Organic Letters - ACS Publications.
  • Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry - ACS Publications.
  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI.

Sources

Comparative

Purity assessment of synthesized 4,6-Dimethyl-5-methoxy-1-indanone

Comprehensive Purity Assessment of Synthesized 4,6-Dimethyl-5-methoxy-1-indanone: A Comparative Guide For researchers and drug development professionals, establishing the absolute purity of synthesized intermediates is a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Purity Assessment of Synthesized 4,6-Dimethyl-5-methoxy-1-indanone: A Comparative Guide

For researchers and drug development professionals, establishing the absolute purity of synthesized intermediates is a non-negotiable gateway to reproducible pharmacology and downstream synthesis. 4,6-Dimethyl-5-methoxy-1-indanone (CAS 109025-37-8) is a sterically hindered, functionalized bicyclic system. Its synthesis—often involving Friedel-Crafts acylation or intramolecular cyclization—frequently generates closely related regioisomers (e.g., 5,6-dimethyl analogues), unreacted precursors, and residual volatile solvents.

Relying on a single analytical technique for such a compound introduces significant blind spots. This guide objectively compares the three most robust analytical techniques for assessing the purity of 4,6-Dimethyl-5-methoxy-1-indanone: High-Performance Liquid Chromatography (HPLC-DAD), Quantitative Nuclear Magnetic Resonance (1H-qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Orthogonal Purity Assessment Workflow

To achieve true chromatographic and spectroscopic fidelity, an orthogonal testing strategy is required. The following decision matrix illustrates how these techniques complement one another to cover all potential impurity classes.

PurityAssessment A Synthesized 4,6-Dimethyl-5-methoxy-1-indanone B Assess Volatile Impurities (Residual Solvents) A->B C GC-MS Analysis (Trace Detection) B->C Volatiles Present D Assess Regioisomers & Non-Volatiles B->D Proceed to Non-Volatiles C->D E HPLC-DAD (Chromatographic Profiling) D->E Isomer Separation F Determine Absolute Purity E->F H Orthogonal Validation Complete E->H Relative Purity G 1H-qNMR (Internal Standard Method) F->G No Ref. Standard G->H

Logical workflow for orthogonal purity assessment of 4,6-Dimethyl-5-methoxy-1-indanone.

High-Performance Liquid Chromatography (HPLC-DAD)

Primary Utility: Regioisomer separation and non-volatile impurity profiling.

The Causality of the Method: Indanones possess a carbonyl group that acts as a strong hydrogen bond acceptor. When interacting with residual silanols on a standard silica stationary phase, this causes severe peak tailing, masking closely eluting regioisomeric impurities. By utilizing a highly end-capped C18 column and an acidic mobile phase (0.1% Trifluoroacetic acid), we force the silanols into a fully protonated, neutral state. This eliminates secondary interactions, ensuring sharp, symmetrical peaks that allow for the precise resolution of the 4,6-dimethyl target from potential 5,6-dimethyl byproducts .

Self-Validating Protocol:

  • System Suitability Test (SST): Before sample analysis, inject a resolution mixture containing 4,6-Dimethyl-5-methoxy-1-indanone and a known regioisomer. The system is only validated for use if the critical resolution (

    
    ) between these peaks is 
    
    
    
    , and the tailing factor of the main peak is
    
    
    .
  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water with 0.1% TFA.

    • Solvent B: LC-MS grade Acetonitrile with 0.1% TFA.

  • Sample Preparation: Dissolve the synthesized compound in a 50:50 mixture of Solvent A/B to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min through a C18 column (250 x 4.6 mm, 5 µm) at 30°C. Run a gradient from 20% B to 80% B over 20 minutes.

  • Detection: Monitor via DAD at 254 nm (optimal for the conjugated aromatic indanone system). Purity is calculated via area normalization.

Quantitative Nuclear Magnetic Resonance (1H-qNMR)

Primary Utility: Absolute purity determination without an analyte reference standard.

The Causality of the Method: Chromatographic methods are inherently relative; they require a certified reference standard of the exact analyte to determine absolute mass-balance purity. In early-stage synthesis, such standards do not exist.. By comparing a distinct proton signal of the indanone (e.g., the isolated methoxy singlet at ~3.8 ppm) against a highly pure, universally certified internal standard (e.g., Maleic acid), absolute purity can be calculated to a precision of ~1% .

Self-Validating Protocol:

  • System Suitability Test (SST) - Inversion Recovery: The method self-validates by first running an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ) of the slowest-relaxing nucleus in the mixture. The inter-pulse delay (
    
    
    
    ) must be set to
    
    
    (typically 30-60 seconds). This guarantees >99% spin-lattice relaxation, preventing signal saturation that would otherwise skew the quantitative integrals.
  • Sample Preparation: Accurately weigh ~20 mg of 4,6-Dimethyl-5-methoxy-1-indanone and ~10 mg of certified Maleic Acid (Internal Standard, 99.9% purity) into the same vial using a microbalance (d = 0.01 mg).

  • Solvation: Dissolve the mixture entirely in 0.6 mL of CDCl

    
     (containing 0.03% TMS) and transfer to a 5 mm NMR tube..
    
  • Acquisition: Acquire the 1H spectrum at 400 MHz or higher, using a 90° pulse angle, 64 scans, and the validated

    
     delay.
    
  • Calculation: Calculate absolute purity using the standard qNMR equation, ratioing the integral of the indanone methoxy protons (3H) against the maleic acid olefinic protons (2H).

Gas Chromatography-Mass Spectrometry (GC-MS)

Primary Utility: Detection of trace volatile organic compounds (VOCs) and unreacted precursors.

The Causality of the Method: HPLC-UV is blind to impurities that lack a chromophore, such as residual aliphatic extraction solvents or certain low-molecular-weight aliphatic precursors. GC-MS exploits the volatility of these compounds. We select a DB-5MS (5% phenyl-arylene) capillary column because its low-bleed characteristics allow for high oven temperatures (up to 300°C) without baseline drift. This ensures that the semi-volatile indanone elutes cleanly while trace volatiles are separated and identified by their mass-to-charge (m/z) fragmentation patterns.

Self-Validating Protocol:

  • System Suitability Test (SST): Inject a blank solvent (Dichloromethane) to prove the absence of column carryover. Follow this with an injection of a Limit of Quantitation (LOQ) standard (0.05% w/w of the analyte). The system is validated only if the LOQ standard yields a Signal-to-Noise (S/N) ratio of

    
    .
    
  • Sample Preparation: Prepare a 2.0 mg/mL solution of the indanone in analytical-grade Dichloromethane.

  • GC Conditions: Inject 1 µL (Split ratio 10:1). Inlet temperature: 250°C. Carrier gas: Helium at 1.2 mL/min.

  • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range 40–400 amu. Quantify volatile impurities via Total Ion Chromatogram (TIC) area percent.

Quantitative Data Synthesis & Method Comparison

To select the appropriate technique, researchers must balance the need for absolute quantitation against the detection limits for specific impurity classes. The table below synthesizes the performance metrics of these three self-validating methods.

Analytical ParameterHPLC-DAD (Area Normalization)1H-qNMR (Internal Standard)GC-MS (TIC Integration)
Primary Target Regioisomers, non-volatilesAbsolute mass-balance purityVolatile solvents, precursors
Limit of Detection (LOD) ~0.01% (w/w)~0.5% - 1.0% (w/w)~0.005% (w/w)
Precision (RSD%) < 0.5%< 1.0%< 2.0%
Accuracy (Recovery) 98.5% - 101.5%99.0% - 101.0%95.0% - 105.0%
Ref. Standard Required? Yes (for exact quantitation)No (Uses universal IS)Yes (for specific VOCs)
Analysis Time per Sample 20 - 30 minutes10 - 15 minutes20 - 25 minutes
Destructive to Sample? YesNo (Sample recoverable)Yes

Conclusion

For the most rigorous purity assessment of synthesized 4,6-Dimethyl-5-methoxy-1-indanone, a single method is insufficient.. Researchers should utilize 1H-qNMR to establish the absolute assay value of the main component without the burden of synthesizing a reference standard, while deploying HPLC-DAD to monitor and control the specific regioisomeric impurity profile generated during the synthetic route.

References

  • Triclinic Labs. "Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Services." Triclinic Labs Analytical Services. Available at:[Link]

  • Pauli, G. F., et al. "The Well-Characterized Synthetic Molecule: A Role for Quantitative 1H NMR." Analytical Chemistry, ACS Publications. Available at:[Link]

  • Creative Biostructure. "Quantitative NMR Service." Creative Biostructure Analytical Platforms. Available at:[Link]

  • Oxford Instruments. "Pharmaceutical Manufacturing: Consistency and Purity." Oxford Instruments Magnetic Resonance. Available at:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 4,6-Dimethyl-5-methoxy-1-indanone

As a Senior Application Scientist, I approach laboratory chemical logistics not merely as a compliance checklist, but as a self-validating system of risk mitigation. Handling complex organic intermediates like 4,6-Dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory chemical logistics not merely as a compliance checklist, but as a self-validating system of risk mitigation. Handling complex organic intermediates like 4,6-Dimethyl-5-methoxy-1-indanone requires a deep understanding of their physicochemical properties to design fail-safe operational and disposal workflows.

This guide provides researchers, scientists, and drug development professionals with authoritative, step-by-step methodologies for the safe handling, spill remediation, and EPA-compliant disposal of this specific indanone derivative.

Physicochemical Profile & Hazard Causality

To manage a chemical safely, you must first understand the "why" behind its behavior. 4,6-Dimethyl-5-methoxy-1-indanone (CAS: 109025-37-8) is a fused-ring aromatic ketone frequently utilized in medicinal chemistry and agrochemical development [1]. Its structural lipophilicity dictates its hazard profile: it can readily penetrate biological membranes, making dermal and inhalation exposure the primary vectors of concern [2].

Quantitative Data & Operational Implications
Property / HazardValue / ClassificationOperational Implication
CAS Number 109025-37-8Unique identifier required for all EHS waste manifests.
Molecular Formula C12H14O2High carbon content; mandates high-temperature incineration [1].
Molecular Weight 190.24 g/mol Moderately lipophilic; readily penetrates standard latex barriers.
Physical State Solid (Powder)High risk of micro-aerosolization during transfer; requires fume hood.
Hazard Class Acute Tox. 4, IrritantMandates strict PPE; strictly prohibits sink or municipal trash disposal [3].

Operational Safety & PPE Protocol

Every piece of Personal Protective Equipment (PPE) serves as a specific countermeasure to the compound's physical properties. Do not treat PPE as a generic requirement; treat it as a targeted barrier system [2].

  • Primary Dermal Barrier (Nitrile Gloves): Standard latex gloves degrade rapidly upon contact with lipophilic aromatic ketones. You must use high-density nitrile gloves. If handling solutions of the compound dissolved in aggressive organic solvents (e.g., DCM or DMF), double-gloving is mandatory to prevent chemical breakthrough.

  • Inhalation Mitigation (Fume Hood): Because the compound is a fine powder, weighing and transferring it generates invisible micro-aerosols. Inhalation of these particles bypasses first-pass metabolism, leading to rapid systemic absorption. All open-container operations must be conducted within a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Ocular Protection (Safety Goggles): Indanone derivatives are classified as serious eye irritants (Eye Irrit. 2A) [4]. Standard safety glasses with side shields are insufficient against aerosolized powders; tight-fitting chemical splash goggles are required.

Spill Response & Decontamination Workflow

A spill is a failure of primary containment. Your response must be an immediate, systematic escalation to secondary containment and neutralization.

Step-by-Step Spill Remediation:

  • Isolate and Ventilate: Immediately restrict access to the spill zone. If the spill occurs inside a fume hood, lower the sash to maximize face velocity and contain the aerosolized powder.

  • PPE Escalation: Don a secondary pair of nitrile gloves. If the spill is outside primary ventilation, a particulate respirator (N95 or P100) is required before proceeding.

  • Inert Containment: Surround and cover the spilled powder with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomaceous earth) [2]. Never use reactive or basic absorbents, as they may catalyze unintended side reactions.

  • Mechanical Collection: Use a non-sparking, anti-static scoop to carefully transfer the absorbed mixture into a wide-mouth, sealable hazardous waste container. Do not sweep vigorously, as this will aerosolize the powder.

  • Chemical Decontamination: Wipe the affected surface with an appropriate organic solvent (e.g., isopropanol) to solubilize and remove residual indanone. Follow this with a mild aqueous detergent wash to strip away any remaining solvent film.

Proper Disposal Procedures (RCRA/EPA Compliance)

Under Environmental Protection Agency (EPA) guidelines, 4,6-Dimethyl-5-methoxy-1-indanone cannot be disposed of in regular trash or poured down the drain [5]. It must be treated as hazardous chemical waste and routed for high-temperature chemical incineration [4].

Step-by-Step Disposal Methodologies:

  • Solid Waste Management:

    • Scope: Empty reagent vials, contaminated weigh boats, spatulas, absorbent materials from spills, and used PPE.

    • Procedure: Place all contaminated solid items into a heavy-duty, puncture-resistant polyethylene bag. Double-bag the waste to prevent accidental punctures from rigid plastic pipettes or spatulas. Seal the bag and place it in a designated "Hazardous Solid Waste" bin.

  • Liquid Waste Management:

    • Scope: Reaction mother liquors, chromatography fractions, and decontamination washings.

    • Procedure: Segregate the liquid waste into a compatible, EHS-approved carboy. If the compound is dissolved in a halogenated solvent (e.g., Chloroform), it must go into the "Halogenated Organic Waste" stream. If dissolved in non-halogenated solvents (e.g., Ethyl Acetate), use the "Non-Halogenated" stream. Never mix this waste with aqueous acidic or basic streams.

  • Sharps Disposal:

    • Scope: Syringes, needles, or broken glassware contaminated with the compound.

    • Procedure: Deposit immediately into an FDA-cleared, rigid sharps container. Never attempt to recap, bend, or break contaminated needles.

  • Labeling and EHS Transfer:

    • Procedure: Affix a compliant Hazardous Waste label to all containers. The label must explicitly state the full chemical name ("4,6-Dimethyl-5-methoxy-1-indanone"), CAS number (109025-37-8), and its hazard class ("Toxic/Irritant"). Transfer the sealed containers to your institutional Environmental Health and Safety (EHS) department for final vendor disposal.

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical routing of waste streams to ensure regulatory compliance and operational safety.

WasteDisposalWorkflow Start 4,6-Dimethyl-5-methoxy-1-indanone Waste Generated Assess Waste Stream Classification Start->Assess Solid Solid Waste (Powder, PPE, Absorbents) Assess->Solid Solid Form Liquid Liquid Waste (Solvent Mixtures) Assess->Liquid Dissolved Sharps Contaminated Sharps (Needles, Glass) Assess->Sharps Glass/Needles ContSolid Seal in Puncture-Resistant Solid Waste Bin Solid->ContSolid ContLiquid Store in Compatible Organic Waste Carboy Liquid->ContLiquid ContSharps Dispose in Designated Sharps Container Sharps->ContSharps Label Apply EPA-Compliant Hazardous Waste Label ContSolid->Label ContLiquid->Label ContSharps->Label EHS Transfer to EHS for Incineration / Final Disposal Label->EHS

Fig 1: Step-by-step waste segregation and disposal workflow for 4,6-Dimethyl-5-methoxy-1-indanone.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14032100, 4,6-Dimethyl-5-methoxy-1-indanone." PubChem, U.S. National Library of Medicine. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 78787, 5-Methoxyindan-1-one." PubChem, U.S. National Library of Medicine. URL:[Link]

Sources

Handling

Personal protective equipment for handling 4,6-Dimethyl-5-methoxy-1-indanone

Comprehensive Safety and Operational Guide: Handling 4,6-Dimethyl-5-methoxy-1-indanone Introduction 4,6-Dimethyl-5-methoxy-1-indanone (CAS: 109025-37-8) is a substituted indanone derivative frequently utilized as an inte...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4,6-Dimethyl-5-methoxy-1-indanone

Introduction

4,6-Dimethyl-5-methoxy-1-indanone (CAS: 109025-37-8) is a substituted indanone derivative frequently utilized as an intermediate in [1]. Because it serves as a biologically active pharmacophore precursor, handling this compound requires stringent safety protocols to prevent occupational exposure. This guide provides drug development professionals and researchers with a self-validating, causality-driven framework for the safe handling, transfer, and disposal of this chemical[2].

Chemical Profile & Hazard Assessment

Before initiating any physical handling, it is critical to understand the physicochemical properties that dictate the required safety controls. As a solid organic powder, the primary risk vector is the aerosolization of fine particulates[1].

Table 1: Physicochemical Properties & Hazard Causality

PropertyValueCausality / Safety Implication
CAS Number 109025-37-8Unique identifier required for strict inventory and hazardous waste tracking.
Molecular Weight 190.24 g/mol Fine organic powder; poses a significant inhalation hazard (dust) if aerosolized.
Physical State SolidProne to static cling and aerosolization during weighing and transfer.
Primary Hazards Skin/Eye Irritant, Respiratory IrritantNecessitates barrier Personal Protective Equipment (PPE) and local exhaust ventilation.
Solubility Soluble in organic solventsWater is ineffective for decontamination; requires isopropanol or ethanol for spill cleanup.

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) mandates a in laboratory settings (29 CFR 1910.1450)[3]. For 4,6-Dimethyl-5-methoxy-1-indanone, the following self-validating PPE system is required to mitigate transdermal and mucosal exposure:

  • Hand Protection: Nitrile exam gloves (minimum 4 mil thickness).

    • Causality: Indanone derivatives are lipophilic. Nitrile provides superior chemical resistance to non-polar organic compounds compared to latex, preventing transdermal absorption.

    • Validation: Perform a visual inflation test (trapping air and squeezing) to check for microscopic pinholes before donning.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: Fine powders can easily bypass the gaps in standard safety glasses. Goggles create a facial seal that protects the ocular mucosa from aerosolized dust.

  • Body Protection: Flame-resistant (FR) or standard heavy-cotton lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeve from dragging into the chemical or catching on equipment, minimizing cross-contamination. The coat must be fully buttoned to protect the torso.

  • Respiratory Protection: Fume hood (Engineering Control).

    • Causality: Standard handling must occur within a fume hood. If handling large quantities (>100g) outside a hood is unavoidable, an is required[2].

Operational Workflow & Handling Procedure

G Start Pre-Operation Assessment (Ventilation & Hazard Check) PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Ensure Sash is at Proper Height) PPE->Hood Weigh Weighing & Handling (Use Anti-Static Spatula) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Standard Clean-up (Wipe down with Isopropanol) Spill->Clean No SpillResp Spill Response Protocol (Contain, Absorb, Dispose) Spill->SpillResp Yes Dispose Waste Disposal (Solid Organic Waste Container) Clean->Dispose SpillResp->Dispose

Fig 1. Logical workflow for handling 4,6-Dimethyl-5-methoxy-1-indanone and spill response.

Protocol: Safe Weighing and Transfer

To ensure safety, the handling of this compound must follow a strict procedural workflow[4].

  • Step 1: Environmental Validation

    • Action: Verify the chemical fume hood is operational before opening the chemical container.

    • Causality: A face velocity of 80-100 feet per minute (fpm) is required to capture aerosolized powder and protect the breathing zone.

    • Validation: Check the digital flow monitor. As a secondary physical validation, tape a single Kimwipe to the bottom of the sash to visually confirm continuous inward airflow.

  • Step 2: Static Mitigation

    • Action: Wipe the exterior of the weighing boat and the analytical balance draft shield with an anti-static brush or a slightly damp wipe.

    • Causality: Organic powders like 4,6-Dimethyl-5-methoxy-1-indanone hold static charges, causing them to repel from the spatula and disperse uncontrollably into the air.

  • Step 3: Chemical Transfer

    • Action: Use a grounded micro-spatula to transfer the solid. Keep the primary container and the weigh boat deep inside the hood (at least 6 inches behind the sash).

    • Causality: Operating deep within the hood ensures that any turbulent air currents created by the user's body movements do not pull the powder out of the negative-pressure containment zone.

  • Step 4: Decontamination

    • Action: After transfer, tightly seal the primary container. Wipe down the spatula and balance area with a solvent like isopropanol.

    • Causality: Indanones are highly lipophilic and insoluble in water; using an organic solvent ensures complete solubilization and removal of trace residues.

Emergency Spill and Disposal Plan

According to the National Research Council's , all chemical waste must be segregated and treated as hazardous unless otherwise characterized[4].

Protocol: Spill Containment and Decontamination
  • Isolate: Immediately lower the fume hood sash to contain airborne dust. Alert nearby personnel.

  • Absorb/Collect: Do NOT dry sweep, as the mechanical action will aerosolize the powder. Wet a paper towel with isopropanol to dampen the powder.

  • Wipe: Carefully wipe the area from the outside of the spill toward the center to prevent spreading the contamination.

  • Contain: Place the contaminated towels into a sealable hazardous waste bag.

Protocol: Waste Disposal
  • Solid Waste: All contaminated consumables (empty vials, used gloves, weigh boats, and spill cleanup materials) must be placed in a designated, chemically compatible "Solid Organic Hazardous Waste" container.

  • Environmental Causality: Do not flush trace amounts down the sink. The methoxy-indanone structure can persist in aqueous environments, posing a risk of aquatic toxicity. All waste must be incinerated by a certified hazardous waste contractor.

References

  • PubChem Compound Summary for CID 14032100, 4,6-Dimethyl-5-methoxy-1-indanone. National Center for Biotechnology Information.[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) PMC.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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